molecular formula C25H28N8O2 B13864630 Linagliptin Impurity

Linagliptin Impurity

Cat. No.: B13864630
M. Wt: 472.5 g/mol
InChI Key: CJSMBPROUPCCLX-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linagliptin Impurity is a useful research compound. Its molecular formula is C25H28N8O2 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H28N8O2

Molecular Weight

472.5 g/mol

IUPAC Name

7-but-2-ynyl-3-methyl-8-[(3R)-3-[(4-methylquinazolin-2-yl)methylamino]piperidin-1-yl]purine-2,6-dione

InChI

InChI=1S/C25H28N8O2/c1-4-5-13-33-21-22(31(3)25(35)30-23(21)34)29-24(33)32-12-8-9-17(15-32)26-14-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,30,34,35)/t17-/m1/s1

InChI Key

CJSMBPROUPCCLX-QGZVFWFLSA-N

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Identification of Linagliptin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of linagliptin (B1675411) degradation products. Forced degradation studies are a critical component of the drug development process, providing insights into the stability of the drug substance and facilitating the development of stability-indicating analytical methods. This document outlines the experimental protocols for stress testing, summarizes the identified degradation products, and presents the analytical methodologies used for their elucidation, in accordance with International Council for Harmonization (ICH) guidelines.

Introduction to Linagliptin Stability

Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] The stability of a pharmaceutical product is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Forced degradation studies, or stress testing, are performed to identify the likely degradation products that may form under various environmental conditions.[2][3] These studies are essential for developing and validating stability-indicating analytical methods, understanding the degradation pathways, and establishing appropriate storage conditions.

Studies have shown that linagliptin is particularly susceptible to degradation under acidic and oxidative conditions, while it remains relatively stable under alkaline, thermal, and photolytic stress.[4][5]

Experimental Protocols for Forced Degradation Studies

Forced degradation of linagliptin is typically carried out under five key stress conditions as mandated by ICH guidelines: acidic, alkaline, oxidative, thermal, and photolytic stress.

Acid Hydrolysis
  • Procedure: A solution of linagliptin is subjected to acidic conditions, for example, by treatment with 1 M HCl.[6]

  • Conditions: The solution is typically heated at 60°C for 24 hours to induce degradation.[4]

  • Neutralization: After the specified time, the solution is neutralized with an equivalent amount of a suitable base (e.g., 1 M NaOH) before analysis.[6]

Alkaline Hydrolysis
  • Procedure: A linagliptin solution is treated with a basic solution, such as 0.1 M NaOH.[6]

  • Conditions: The mixture is heated, for instance, at 60°C for a period of 10 days, to observe degradation.[4]

  • Neutralization: Following the stress period, the solution is neutralized with an appropriate acid (e.g., 0.1 M HCl) prior to analysis.[6]

Oxidative Degradation
  • Procedure: Degradation is induced by exposing a linagliptin solution to an oxidizing agent, commonly 10% (v/v) hydrogen peroxide.[6]

  • Conditions: The reaction is typically carried out at a controlled temperature to facilitate the oxidative process.

  • Sample Preparation: The stressed sample is diluted with a suitable solvent to the desired concentration for analysis.

Thermal Degradation
  • Procedure: A solid sample of linagliptin is exposed to dry heat.

  • Conditions: The sample is maintained at a high temperature, for example, 60°C for a duration of 10 days.[4]

  • Sample Preparation: After exposure, the solid is dissolved in a suitable solvent to prepare a solution for analysis.

Photolytic Degradation
  • Procedure: A solution of linagliptin is exposed to a combination of UV and visible light.

  • Conditions: The exposure is conducted at a controlled temperature and humidity, for instance, at 60°C and 60% humidity.[4] A common protocol involves exposure to daylight for 72 hours or UV light at 254 nm for 4 hours.[6]

  • Control: A sample protected from light is stored under the same conditions to serve as a control.[6]

Quantitative Analysis of Linagliptin Degradation

The extent of degradation under different stress conditions is a key parameter in stability studies. The following table summarizes the percentage of linagliptin degradation observed under various forced degradation conditions.

Stress ConditionReagent/ParameterTemperatureDurationDegradation (%)Reference
Acid Hydrolysis1 M HCl60°C24 hours16.42[4]
Alkaline Hydrolysis0.1 M NaOH60°C10 days2.56[4]
Oxidative Degradation10% H₂O₂Not SpecifiedNot SpecifiedSignificant[4]
Thermal DegradationDry Heat60°C10 days0.05[4]
Photolytic DegradationUV-VIS light60°C, 60% humidityNot Specified0.56[4]

Identification and Characterization of Degradation Products

The structural elucidation of degradation products is crucial for understanding the degradation pathways and for ensuring the safety of the drug product. A variety of analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS), are employed for this purpose.

The table below lists the major degradation products of linagliptin identified under acidic and oxidative stress conditions.

Degradation ProductStress ConditionAnalytical Technique(s)Key Structural InformationReference
AD 1 Acid HydrolysisUPLC-PDA, LC-Q-ToF-MSPartial hydrolysis of the quinazoline (B50416) ring.[4]
AD 2 Acid HydrolysisUPLC-PDA, LC-Q-ToF-MSLinagliptin dimer formed by acid-catalyzed aza-enolization.[4]
OX 1 OxidativeUPLC-PDA, LC-Q-ToF-MSOxidation of the tertiary nitrogen in the pyridinium (B92312) ring.[4][5]
OX 2 OxidativeUPLC-PDA, LC-Q-ToF-MSIsomeric impurity.[4][5]
OX 3 OxidativeUPLC-PDA, LC-Q-ToF-MSIsomeric impurity.[4][5]
OX 4 OxidativeUPLC-PDA, LC-Q-ToF-MSFurther oxidation product.[4][5]
Impurity-VII Stability StudiesLC-MS, TOF/MS, NMR, IRMolecular Formula: C₃₁H₃₈N₈O₇[7]
Impurity-VIII Stability StudiesLC-MS, TOF/MS, NMR, IRMolecular Formula: C₂₆H₂₈N₈O₃[7]
Impurity-IX Stability StudiesLC-MS, TOF/MS, NMR, IRMolecular Formula: C₂₆H₂₉N₉O₃[7]

Analytical Methodologies

A robust and validated analytical method is essential for the separation and quantification of linagliptin and its degradation products. Ultra-Performance Liquid Chromatography (UPLC) with a Photodiode Array (PDA) detector is a commonly used technique. For structural characterization, UPLC is often coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-ToF) instrument.

UPLC-PDA Method
  • Column: UPLC BEH C18 (2.1 mm × 100 mm; 1.7 µm)[4]

  • Mobile Phase: A gradient method is typically employed with two mobile phases:

    • Mobile Phase A: Alkaline pH buffer[4]

    • Mobile Phase B: Acetonitrile[4]

  • Detection: The chromatograms are monitored at a suitable wavelength, such as 225 nm.[7]

LC-Q-ToF-MS Method
  • Chromatographic Conditions: The same UPLC conditions as the UPLC-PDA method are generally used.[4]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.[4]

  • MS Scan Conditions (Optimized for Linagliptin):

    • Capillary Voltage: 0.8 kV[4]

    • Source Temperature: 120°C[4]

    • Desolvation Gas Flow: 800 L/h[4]

    • Desolvation Temperature: 550°C[4]

    • Cone Gas Flow: 50 L/h[4]

    • Cone Voltage: 40 V[4]

  • Mass Range: The spectrometer is operated in a scanning mode, for example, from m/z 100 to 1200.[4]

Visualizing the Process: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the identification and characterization of linagliptin degradation products.

G cluster_stress Forced Degradation (ICH Guidelines) cluster_analysis Analytical Characterization cluster_output Outcomes stress_acid Acid Hydrolysis separation Separation by UPLC-PDA stress_acid->separation stress_base Alkaline Hydrolysis stress_base->separation stress_ox Oxidative Degradation stress_ox->separation stress_therm Thermal Degradation stress_therm->separation stress_photo Photolytic Degradation stress_photo->separation identification Identification by LC-Q-ToF-MS separation->identification structure Structure Elucidation (NMR, IR) identification->structure pathway Degradation Pathway Determination structure->pathway method_dev Stability-Indicating Method Development pathway->method_dev

Figure 1. Experimental workflow for linagliptin degradation product identification.
Proposed Degradation Pathways

The structural information of the identified degradation products allows for the proposal of degradation pathways. The following diagram illustrates the proposed degradation of linagliptin under acidic and oxidative conditions.

G cluster_main Linagliptin Degradation Pathways cluster_acid Acidic Degradation cluster_oxidative Oxidative Degradation Linagliptin Linagliptin AD1 AD1 (Partial Hydrolysis of Quinazoline Ring) Linagliptin->AD1 H+ / H2O AD2 AD2 (Linagliptin Dimer) Linagliptin->AD2 H+ OX1 OX1 (N-Oxidation) Linagliptin->OX1 [O] OX2 OX2 (Isomer) OX1->OX2 OX3 OX3 (Isomer) OX1->OX3 OX4 OX4 OX2->OX4 OX3->OX4

References

Unveiling the Impurity Profile of Linagliptin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linagliptin (B1675411), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes. Ensuring the purity and safety of the final active pharmaceutical ingredient (API) is paramount. This technical guide provides an in-depth exploration of the common impurities encountered during the synthesis of Linagliptin, offering valuable insights for process optimization, analytical method development, and regulatory compliance.

Process-Related Impurities

Process-related impurities can arise from starting materials, intermediates, reagents, or side reactions during the synthesis of Linagliptin. Rigorous control of these impurities is crucial to guarantee the quality of the final drug substance. Several process-related impurities have been identified and characterized in the manufacturing of Linagliptin.[1][2][3] These impurities can range from 0.05% to 0.5% and are typically monitored using High-Performance Liquid Chromatography (HPLC).[1][3]

A study identified five new process-related impurities, which were synthesized and characterized using various spectroscopic techniques including Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), ¹H-NMR, and ¹³C-NMR.[1] These impurities can be controlled through appropriate in-process checks and purification steps like salification and recrystallization.[1]

Table 1: Common Process-Related Impurities in Linagliptin Synthesis

Impurity Name/IdentifierStructureOrigin
Impurity-I (S-isomer) Enantiomer of LinagliptinArises from the use of non-enantiomerically pure (S)-3-aminopiperidine starting material.[3][4]
Impurity-II (Regio-isomer) Isomer with the piperidinyl group at a different position on the purine (B94841) ring.Can be formed during the coupling reaction of the xanthine (B1682287) derivative with 3-aminopiperidine.[4][5][6]
Impurity-III 8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dioneReaction of Linagliptin with the quinazoline (B50416) starting material.[3]
Impurity-IV 8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dionePositional isomer formed during alkylation steps.[3]
Impurity-V 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dioneUnreacted starting material or intermediate.[3][6]
Impurity-VI 7-(But-2-ynyl)-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dioneSide reaction with dimethylformamide (DMF) used as a solvent.[3]
Impurity-VII 8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dioneReaction with impurities in the butynyl starting material.[3]
Linagliptin Dimer Impurity Dimer formed from two Linagliptin molecules.Can be formed under certain catalytic and acidic conditions.[7][8]
N-Formyl Linagliptin Formyl group attached to the amino group of the piperidine (B6355638) ring.Potential side product from reactions involving formylating agents.[7][9]
N-Acetyl Linagliptin Acetyl group attached to the amino group of the piperidine ring.Potential side product from reactions involving acetylating agents.[7][9]
N-Boc Linagliptin Boc protecting group remaining on the amino group of the piperidine ring.Incomplete deprotection of the Boc-protected intermediate.[7][9]

Degradation Impurities

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions. Linagliptin has been found to be susceptible to degradation under acidic and oxidative conditions, while it shows more stability under basic, thermal, and photolytic stress.[10][11][12]

Table 2: Degradation Products of Linagliptin from Forced Degradation Studies

Stress ConditionDegradation LevelMajor Degradants Identified
Acid Hydrolysis (e.g., 0.5N HCl at 70°C)Significant degradation (e.g., 16.42% after 24h at 60°C)[10]AD1 & AD2 : Formed at levels exceeding 5.0%.[10] Structures involve hydrolysis of the quinazoline ring.[10][12][13]
Base Hydrolysis (e.g., 0.5N NaOH at RT)Mild degradation (e.g., 2.56% after 10 days at 60°C)[10]Two degradants exceeding 0.4% observed.[10]
Oxidative Degradation (e.g., 3% H₂O₂ at RT)Significant degradationSeveral impurities generated above 0.4%, including OX1, OX2, OX3, and OX4 .[10] An adduct with water has also been identified.[9]
Thermal Degradation (e.g., 60°C for 10 days)Minimal degradation (e.g., 0.05%)[10]One impurity formed at a level of 0.05%.[10]
Photolytic Degradation No significant degradation observed.[10][11]-

Experimental Protocols

General Analytical Method for Impurity Profiling

A common technique for the analysis of Linagliptin and its impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[4][14]

  • Column: C18 (e.g., 250 x 4.6 mm, 5µm)[14] or YMC Pack ODS-AQ, 5 µm (250 × 4.6 mm).[4]

  • Mobile Phase: A gradient mixture of a buffer (e.g., 0.1% phosphoric acid with pH 2.5, or phosphate (B84403) buffer at pH 3.7) and an organic solvent (e.g., acetonitrile, methanol).[4][9]

  • Flow Rate: Typically 1.0 mL/min.[4][9]

  • Detection: UV detection, commonly at 225 nm or 292 nm.[9][14]

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.[15]

Forced Degradation Study Protocol

The following is a representative protocol for conducting forced degradation studies on Linagliptin, based on ICH guidelines.[16]

  • Acid Degradation: Linagliptin solution is treated with an acid (e.g., 0.5N HCl) and heated (e.g., at 70°C) for a specified period (e.g., up to 24 hours).[16][17]

  • Base Degradation: The drug substance is exposed to a basic solution (e.g., 0.5N NaOH) at room temperature for a defined duration.[16][17]

  • Oxidative Degradation: Linagliptin is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[16][17]

  • Thermal Degradation: The solid drug substance is subjected to dry heat (e.g., at 60°C) for several days.[16]

  • Photolytic Degradation: The drug substance is exposed to UV radiation.[16][17]

Samples from each stress condition are then analyzed by a stability-indicating HPLC method to quantify the degradation and identify the resulting impurities, often with the aid of LC-MS for structural elucidation.[10][15]

Visualization of Key Processes

Simplified Synthetic Pathway and Origin of Key Impurities

The following diagram illustrates a common synthetic route for Linagliptin and highlights the points at which key process-related impurities can be introduced.

Linagliptin_Synthesis_and_Impurities Xanthine 8-Bromo-3-methyl-7-(2-butynyl)-xanthine Intermediate 8-Bromo-xanthine Intermediate Xanthine->Intermediate Reaction with Quinazoline Quinazoline 2-(Chloromethyl)-4-methylquinazoline Quinazoline->Intermediate Linagliptin Linagliptin Intermediate->Linagliptin Reaction with Aminopiperidine BromoImpurity Bromo Impurity (V) (Unreacted Intermediate) Intermediate->BromoImpurity Incomplete Reaction RegioIsomer Regio-isomer (II) Intermediate->RegioIsomer Side Reaction Aminopiperidine (R)-3-Aminopiperidine Aminopiperidine->Linagliptin S_Isomer S-Isomer (I) Aminopiperidine->S_Isomer Chiral Impurity Forced_Degradation_Workflow Start Linagliptin API StressConditions Stress Conditions Start->StressConditions Acid Acid Hydrolysis StressConditions->Acid Base Base Hydrolysis StressConditions->Base Oxidation Oxidation StressConditions->Oxidation Thermal Thermal StressConditions->Thermal Photo Photolytic StressConditions->Photo Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification Impurity Identification (LC-MS, NMR, etc.) Analysis->Identification Result Degradation Profile and Impurity Structures Identification->Result

References

Forced Degradation and Impurity Profiling of Linagliptin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies and impurity profiling of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Understanding the degradation pathways and potential impurities of Linagliptin is crucial for ensuring its quality, safety, and efficacy as a pharmaceutical product. This document summarizes key findings from various studies, outlines detailed experimental protocols, and presents quantitative data on Linagliptin's stability under various stress conditions.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process.[1][2] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[2][3] This information is vital for developing stability-indicating analytical methods, understanding the intrinsic stability of the drug molecule, and establishing appropriate storage conditions.[1][2] The International Council for Harmonisation (ICH) guidelines recommend exposing drug substances to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[3]

Linagliptin's Susceptibility to Degradation

Studies have shown that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions .[4][5][6] While some degradation has been observed under basic, thermal, and photolytic stress, it is generally less significant.[4][5][6][7]

Quantitative Degradation Data

The following table summarizes the percentage of Linagliptin degradation observed under various forced degradation conditions as reported in different studies. This allows for a comparative analysis of the drug's stability profile.

Stress ConditionReagent/ParameterTemperatureDuration% DegradationReference
Acid Hydrolysis 1 M HCl60°C24 hours16.42%[7]
1 N HCl60°C (reflux)4 hours~21.39%
0.1N HClRoom Temp2 hours29.76%
Base Hydrolysis 0.1 M NaOH60°C10 days2.56%[7]
Oxidative 10% H₂O₂80°C1 hour-[4]
Thermal Dry Heat60°C10 days0.05%[7]
Dry Heat100°C8 hours-[4]
Photolytic UV-VIS light60°C, 60% RH-0.56%[7]
Daylight-72 hours-[4]
UV light (254 nm)-4 hours-[4]

Identified Degradation Products and Impurities

Several degradation products (DPs) and process-related impurities of Linagliptin have been identified and characterized using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] Common analytical columns used include C18 and Zorbax SB-Aq.[8][10]

Some of the identified impurities include:

  • Acid Degradation Products (AD1, AD2) : Formed under acidic conditions.[7]

  • Process-Related Impurities : Such as LNGN N-formyl impurity, LNGN amino impurity, LNGN N-Boc impurity, and LNGN acetamide (B32628) impurity.[9]

  • Oxidative Degradation Product : An adduct has been identified under oxidative stress.[9]

Experimental Protocols

This section provides a detailed methodology for conducting forced degradation studies on Linagliptin, based on protocols cited in the literature.

Sample Preparation
  • Standard Stock Solution : Prepare a stock solution of Linagliptin (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Working Solutions : Dilute the stock solution with the appropriate diluent (often the mobile phase) to a working concentration (e.g., 50 µg/mL) for analysis.

Forced Degradation Procedures

5.2.1. Acid Hydrolysis

  • To a known volume of Linagliptin stock solution, add an equal volume of an acidic solution (e.g., 1 N HCl).

  • Reflux the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours).

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an appropriate base (e.g., 1 N NaOH).

  • Dilute the neutralized solution to the final working concentration with the diluent.

  • Inject the sample into the HPLC system for analysis.

5.2.2. Base Hydrolysis

  • To a known volume of Linagliptin stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH).

  • Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 10 days).

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an appropriate acid (e.g., 0.1 M HCl).

  • Dilute the neutralized solution to the final working concentration with the diluent.

  • Inject the sample into the HPLC system for analysis.

5.2.3. Oxidative Degradation

  • To a known volume of Linagliptin stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 10% H₂O₂).

  • Heat the mixture in a thermostated water bath at a specified temperature (e.g., 80°C) for a defined period (e.g., 1 hour).[4]

  • After the incubation period, cool the solution to room temperature.

  • Dilute the solution to the final working concentration with the diluent.

  • Inject the sample into the HPLC system for analysis.

5.2.4. Thermal Degradation (Dry Heat)

  • Place a known amount of Linagliptin powder in an oven.

  • Maintain the temperature at a specified level (e.g., 100°C) for a defined period (e.g., 8 hours).[4]

  • After the exposure, dissolve the powder in a suitable solvent to prepare a stock solution.

  • Dilute the stock solution to the final working concentration with the diluent.

  • Inject the sample into the HPLC system for analysis.

5.2.5. Photolytic Degradation

  • Prepare two solutions of Linagliptin at a known concentration (e.g., 1 mg/mL).

  • Expose one solution to daylight for a specified duration (e.g., 72 hours) and the other to UV light (e.g., 254 nm) for a specified duration (e.g., 4 hours).[4]

  • Keep control samples protected from light under the same conditions.

  • After the exposure period, dilute the solutions to the final working concentration with the diluent.

  • Inject the samples into the HPLC system for analysis.

Analytical Method

A stability-indicating HPLC method is essential for separating Linagliptin from its degradation products. A typical method would involve:

  • Column : C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10]

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at a specific wavelength (e.g., 225 nm or 292 nm).[10]

  • Column Temperature : Maintained at a constant temperature (e.g., 30°C).

Visualizations

Linagliptin's Mechanism of Action Signaling Pathway

Linagliptin's therapeutic effect is achieved through the inhibition of the DPP-4 enzyme, which leads to an increase in the levels of incretin (B1656795) hormones, ultimately resulting in improved glycemic control.

Linagliptin_Mechanism_of_Action cluster_0 Oral Administration cluster_1 Systemic Circulation cluster_2 Pancreas cluster_3 Therapeutic Effect Linagliptin Linagliptin DPP4 DPP-4 Enzyme Linagliptin->DPP4 Inhibits Incretins Incretin Hormones (GLP-1 & GIP) DPP4->Incretins Degrades BetaCells β-cells Incretins->BetaCells Stimulates AlphaCells α-cells Incretins->AlphaCells Inhibits Insulin Insulin Secretion (Increased) BetaCells->Insulin Glucagon Glucagon Secretion (Decreased) AlphaCells->Glucagon GlycemicControl Improved Glycemic Control Insulin->GlycemicControl Glucagon->GlycemicControl Contributes to

Caption: Mechanism of action of Linagliptin.
Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of a drug substance like Linagliptin.

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sample Processing cluster_3 Analysis cluster_4 Data Evaluation Prep Prepare Drug Substance Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidative Oxidative Prep->Oxidative Thermal Thermal Prep->Thermal Photolytic Photolytic Prep->Photolytic Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution to Working Concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS Data Data Analysis and Impurity Profiling LCMS->Data

Caption: General workflow for forced degradation studies.

Conclusion

This technical guide has provided a detailed overview of the forced degradation studies and impurity profiling of Linagliptin. The data and protocols summarized herein are intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Linagliptin. A thorough understanding of Linagliptin's stability and degradation behavior is paramount to ensuring the delivery of a safe and effective medication to patients. The provided visualizations of Linagliptin's mechanism of action and the experimental workflow for forced degradation studies offer a clear and concise summary of these complex processes.

References

Unveiling Potential Genotoxic Impurities in Linagliptin API: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification, control, and analytical methodologies for potential genotoxic impurities (GTIs) in the Linagliptin (B1675411) Active Pharmaceutical Ingredient (API). Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used medication for the management of type 2 diabetes. Ensuring the purity and safety of the API is of paramount importance, with a particular focus on controlling impurities that may pose a genotoxic risk.

Identified Potential Genotoxic Impurities in Linagliptin

Through rigorous analysis of synthesis pathways and forced degradation studies, two primary potential genotoxic impurities have been identified in Linagliptin. These impurities are classified based on their structural alerts, which suggest a potential for DNA interaction and mutagenicity.

  • Impurity I (N-Acylated Aminoaryl): This impurity is a degradation product formed under acidic conditions. Its chemical name is N-(2-Acetylphenyl)-2-(8-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,4,5,6,7-hexahydro-1H-purin-1-yl)acetamide . The N-acylated aminoaryl moiety is a well-known structural alert for genotoxicity.

  • Impurity II (Alkyl Halide): This is a process-related impurity identified as 2-(chloromethyl)-4-methylquinazoline . Alkyl halides are a class of compounds recognized for their potential to act as alkylating agents, which can react with nucleophilic sites in DNA.[1]

A summary of these potential genotoxic impurities is presented in Table 1.

ImpurityChemical NameTypeStructural Alert
Impurity I N-(2-Acetylphenyl)-2-(8-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,4,5,6,7-hexahydro-1H-purin-1-yl)acetamideDegradation ProductN-Acylated Aminoaryl
Impurity II 2-(chloromethyl)-4-methylquinazolineProcess-Related ImpurityAlkyl Halide

Table 1: Summary of Potential Genotoxic Impurities in Linagliptin API

Experimental Protocols for GTI Detection

A sensitive and specific analytical method is crucial for the detection and quantification of these potential GTIs at trace levels (ppm). An Ultra-High-Performance Liquid Chromatography (UHPLC) method has been developed and validated for the simultaneous determination of both Impurity I and Impurity II in Linagliptin API.[1]

UHPLC Method for Simultaneous Determination of Impurity I and Impurity II

1. Chromatographic Conditions:

ParameterDetails
Column C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Optimized for separation of impurities from Linagliptin and each other
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detector UV at 225 nm
Injection Volume 5 µL

Table 2: UHPLC Chromatographic Conditions

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of each impurity standard in a suitable diluent (e.g., acetonitrile/water mixture). Further dilute to achieve a final concentration in the ppm range, representative of the target limit.

  • Sample Solution: Accurately weigh and dissolve the Linagliptin API sample in the diluent to a final concentration of approximately 1 mg/mL.

3. Method Validation:

The analytical method should be fully validated according to ICH Q2(R1) guidelines, including specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and robustness.

Validation ParameterTypical Acceptance Criteria
LOD Signal-to-Noise ratio ≥ 3
LOQ Signal-to-Noise ratio ≥ 10
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15% at LOQ

Table 3: Typical Method Validation Parameters

Genotoxicity Signaling Pathways

Understanding the potential mechanisms by which these impurities may exert genotoxic effects is crucial for risk assessment.

Metabolic Activation of N-Acylated Aminoaryl Compounds (Impurity I)

Aromatic amines and their N-acylated derivatives can undergo metabolic activation, primarily by Cytochrome P450 enzymes in the liver, to form reactive intermediates that can bind to DNA.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism (Activation) cluster_2 DNA Adduct Formation cluster_3 Genotoxic Outcome Impurity_I Impurity I (N-Acylated Aminoaryl) CYP450 Cytochrome P450 (Oxidation) Impurity_I->CYP450 N_Hydroxy N-Hydroxy Metabolite Esterification O-Acetylation / Sulfonation (NAT/SULT) N_Hydroxy->Esterification CYP450->N_Hydroxy Reactive_Ester Reactive Ester Esterification->Reactive_Ester Nitrenium_Ion Nitrenium Ion (Electrophile) Reactive_Ester->Nitrenium_Ion Heterolytic Cleavage DNA DNA Nitrenium_Ion->DNA Covalent Binding DNA_Adduct DNA Adduct DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation Leads to

Caption: Metabolic activation pathway of N-acylated aminoaryl impurities.

DNA Alkylation by Alkyl Halides (Impurity II)

Alkyl halides are electrophilic compounds that can directly react with nucleophilic centers in DNA, most commonly the N7 position of guanine (B1146940) and the N3 position of adenine, through an SN2 mechanism.

G Impurity_II Impurity II (Alkyl Halide - R-X) Transition_State SN2 Transition State Impurity_II->Transition_State DNA_Base DNA Base (e.g., Guanine) DNA_Base->Transition_State Alkylated_DNA Alkylated DNA Adduct Transition_State->Alkylated_DNA Halide_Ion Leaving Group (Halide Ion - X⁻) Transition_State->Halide_Ion Mutation Mutation / DNA Damage Alkylated_DNA->Mutation

Caption: Genotoxicity mechanism of alkyl halide impurities via SN2 reaction.

Experimental Workflow for GTI Analysis in Linagliptin API

The following diagram illustrates a typical workflow for the analysis of potential genotoxic impurities in Linagliptin API, from sample reception to final reporting.

G Start Receive Linagliptin API Sample Sample_Prep Sample Preparation (Dissolution in Diluent) Start->Sample_Prep UHPLC_Analysis UHPLC Analysis (as per protocol) Sample_Prep->UHPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) UHPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Identification (Comparison with Standards) Data_Acquisition->Peak_Integration Quantification Quantification of Impurities (ppm level) Peak_Integration->Quantification Compare_Limits Compare with Specification Limits Quantification->Compare_Limits Pass Pass - Report Results Compare_Limits->Pass Below Limit Fail Fail - OOS Investigation Compare_Limits->Fail Above Limit End End Pass->End Fail->End

Caption: Workflow for the analysis of genotoxic impurities in Linagliptin API.

Conclusion

The control of potential genotoxic impurities is a critical aspect of ensuring the safety and quality of Linagliptin API. This guide has outlined the key potential GTIs, provided a robust analytical methodology for their detection, and illustrated the potential mechanisms of their genotoxicity. By implementing stringent analytical controls and a thorough understanding of the potential risks, pharmaceutical manufacturers can ensure that Linagliptin API meets the highest safety standards for patient use. Continuous monitoring and further research into other potential degradation pathways and process-related impurities are recommended to maintain a comprehensive impurity control strategy.

References

An In-depth Technical Guide to the Linagliptin Impurity Profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known and potential impurities associated with Linagliptin (B1675411), an orally active, highly potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] The control and monitoring of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the quality, safety, and efficacy of the final drug product.[2][3] This document, intended for researchers, scientists, and drug development professionals, details the process-related impurities, degradation products, and the analytical methodologies employed for their identification and quantification.

Mechanism of Action: DPP-4 Inhibition

Linagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[] By preventing this breakdown, Linagliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) secretion from α-cells in a glucose-dependent manner, thereby improving glycemic control.[]

Mechanism of Action of Linagliptin cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Enzyme Action cluster_2 Linagliptin Intervention cluster_3 Therapeutic Outcome Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) DPP-4 DPP-4 Incretin Release (GLP-1, GIP)->DPP-4 Degradation by Increased Active Incretins Increased Active Incretins Incretin Release (GLP-1, GIP)->Increased Active Incretins Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Linagliptin Linagliptin Linagliptin->DPP-4 Inhibits Increased Insulin Secretion Increased Insulin Secretion Increased Active Incretins->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion Increased Active Incretins->Decreased Glucagon Secretion Improved Glycemic Control Improved Glycemic Control Increased Insulin Secretion->Improved Glycemic Control Decreased Glucagon Secretion->Improved Glycemic Control

A simplified diagram of Linagliptin's DPP-4 inhibition pathway.

Process-Related Impurities

Process-related impurities are substances that are formed or introduced during the manufacturing process of the API.[2] They can originate from starting materials, intermediates, by-products, or reagents. Several process-related impurities for Linagliptin have been identified, synthesized, and characterized.[1][5]

dot code block for a diagram illustrating the logical relationships of Linagliptin impurities.

Classification of Linagliptin Impurities cluster_proc cluster_deg IMP Linagliptin Impurities PROC Process-Related Impurities IMP->PROC DEG Degradation Products IMP->DEG P1 Starting Materials PROC->P1 P2 Intermediates PROC->P2 P3 By-products PROC->P3 P4 Reagents/Solvents PROC->P4 D1 Acidic Hydrolysis DEG->D1 D2 Basic Hydrolysis DEG->D2 D3 Oxidative DEG->D3 D4 Thermal DEG->D4 D5 Photolytic DEG->D5

Logical classification of Linagliptin impurities.

Table 1: Known Process-Related Impurities of Linagliptin

Impurity Name/IdentifierTypeOrigin/NotesReference
Impurity-I (S-Isomer)Enantiomeric ImpurityArises from the use of (S)-3-Aminopiperidine dihydrochloride (B599025) instead of the (R)-enantiomer during synthesis.[5]
Impurity-II (Regioisomer)Isomeric ImpurityFormed when the bromo atom on the xanthine (B1682287) derivative is replaced by the secondary nitrogen of the piperidine (B6355638) ring.[5]
Impurity-IIIBy-product8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione.[5]
Impurity-IVBy-product8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione.[5]
Impurity 2 (Phthalamide derivative)By-product(R)-N¹-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)-N²-(2-hydroxyethyl)phthalamide. Formed from incomplete aminolysis.[1]
Impurity 3 (Benzoic acid derivative)By-product(R)-2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamoyl)benzoic acid. Formed from hydrolysis of Impurity 2.[1]
LNGN N-Boc ImpurityStarting MaterialRelated to the use of Boc-protected aminopiperidine.[][6]
LNGN N-Acetyl ImpurityBy-productN-acetylation of the primary amine.[][6]
LNGN Amino ImpurityIntermediateAn intermediate in the synthesis pathway.[6]
Linagliptin Dimer ImpuritiesBy-productDimerization can occur during synthesis.[][7]

Degradation Products from Forced Degradation Studies

Forced degradation, or stress testing, is performed to understand the intrinsic stability of a drug substance and to identify potential degradation products that could form under various environmental conditions.[8] As per International Council for Harmonisation (ICH) guidelines, this involves exposing the API to conditions like acid and base hydrolysis, oxidation, heat, and light.[9][10]

Linagliptin is reported to be particularly susceptible to degradation under acidic and oxidative conditions, while showing more stability in alkaline, thermal, and photolytic environments.[2][9][11]

Table 2: Degradation Products of Linagliptin Identified in Forced Degradation Studies

Stress ConditionDegradation (%)Identified Degradants (DPs)RRT*ObservationsReference
Acid Hydrolysis (e.g., 1 N HCl, 60°C, 24h)~16.42%AD 11.06Formed at levels >5.0%.[11]
AD 2 (Dimer)1.29Formed at levels >5.0% via acid-catalyzed aza-enolization.[11]
Base Hydrolysis (e.g., 0.1 N NaOH, 60°C, 10 days)~2.56%Unnamed DP0.39Two degradants observed at levels >0.4%.[11]
Unnamed DP0.48The drug is relatively stable under basic conditions.[11]
Oxidative (e.g., 3% H₂O₂, RT)SignificantOX 10.96Multiple impurities generated, several above 0.4%.[11]
OX 21.04[11]
OX 31.07[11]
OX 41.31[11]
Adduct-An adduct of Linagliptin and water was identified via LC-MS.[6]
Thermal (60°C, 10 days)~0.05%Unnamed DP-No significant degradation observed.[11]
Photolytic (ICH conditions)Not significant--No significant degradation observed.[9][11]

*RRT: Relative Retention Time

Experimental Protocols for Impurity Analysis

The identification and quantification of Linagliptin impurities predominantly rely on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS).[3][12]

Forced Degradation Study Protocol (General)

A generalized protocol for stress testing based on published studies is as follows:[8][10][11]

  • Acid Degradation: The drug substance is dissolved in a suitable solvent and treated with an acid solution (e.g., 1 N HCl) and heated (e.g., at 60°C) for a specified period (e.g., 24 hours). The solution is then neutralized before analysis.[11]

  • Base Degradation: The drug substance is treated with a basic solution (e.g., 0.1 N NaOH) and heated (e.g., at 60°C) for an extended period (e.g., 10 days). The solution is neutralized prior to injection.[11]

  • Oxidative Degradation: The drug is exposed to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature for a set duration.

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 60-80°C) in a controlled oven for several days.[11]

  • Photolytic Degradation: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Analytical Method: Stability-Indicating HPLC

A typical stability-indicating HPLC method for Linagliptin and its related substances is summarized below. The goal of such a method is to separate the main peak (Linagliptin) from all potential impurities and degradation products.[6][10]

Table 3: Example HPLC Method Parameters for Linagliptin Impurity Profiling

ParameterConditionReference
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm) or Zorbax SB-Aq (250 x 4.6 mm, 5 µm)[6][10]
Mobile Phase A 0.1% Phosphoric Acid in water (pH 2.5)[6]
Mobile Phase B Acetonitrile[6]
Elution Mode Isocratic or Gradient[6][10]
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C[6]
Detector Photodiode Array (PDA)[6]
Detection Wavelength 225 nm[6][10]
Injection Volume 3-7 µL[13]
Diluent Mobile Phase A:Methanol (50:50 v/v)[10]

The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[6]

dot code block for a diagram illustrating a typical experimental workflow for impurity profiling.

General Workflow for Impurity Profiling cluster_stress Forced Degradation (ICH Guidelines) A Linagliptin API / Drug Product B1 Acid Hydrolysis A->B1 B2 Base Hydrolysis A->B2 B3 Oxidation A->B3 B4 Thermal A->B4 B5 Photolytic A->B5 C Sample Preparation (Dilution, Neutralization) A->C Unstressed Sample B1->C B2->C B3->C B4->C B5->C D Stability-Indicating HPLC/UPLC Analysis C->D E Peak Detection & Purity Analysis (PDA) D->E F Quantification of Impurities E->F G Identification of Unknowns E->G Unknown peak > threshold K Final Impurity Profile Report F->K H LC-MS / HRMS (Mass Determination) G->H I Isolation (Prep-HPLC) G->I H->K J Structural Elucidation (NMR, IR) I->J J->K

A typical experimental workflow for this compound profiling.

Conclusion

The impurity profile of Linagliptin is multifaceted, comprising both process-related substances and degradation products. A thorough understanding of the synthetic route is essential for controlling process impurities, which can be managed through strategic purification steps like recrystallization or salt formation.[1] Forced degradation studies are crucial for elucidating the degradation pathways, revealing that Linagliptin is most vulnerable to acidic and oxidative stress.[11] The development and validation of robust, stability-indicating analytical methods, primarily RP-HPLC, are paramount for the routine quality control and assurance of Linagliptin's purity, safety, and efficacy throughout its shelf life.[8][14]

References

A Comprehensive Guide to the Sources and Formation of Linagliptin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the impurities associated with the antidiabetic drug Linagliptin. Understanding the origin and formation of these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document summarizes known process-related and degradation impurities, details their formation pathways, and presents the experimental methodologies used for their identification and characterization.

Introduction to Linagliptin and Its Impurity Profile

Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2][3] The manufacturing process and subsequent storage of Linagliptin can lead to the formation of various impurities. These impurities can arise from several sources, including starting materials, intermediates, by-products of the synthesis process, and degradation of the active pharmaceutical ingredient (API) under various environmental conditions.[4][5][6] Regulatory bodies require a thorough understanding and control of these impurities to ensure patient safety.

Sources of Linagliptin Impurities

The impurities in Linagliptin can be broadly categorized into two main types: synthesis-related impurities and degradation products.

Synthesis-Related Impurities

These impurities are by-products formed during the manufacturing process of Linagliptin. Their presence and levels can vary depending on the specific synthetic route employed.[3][6] Several process-related impurities have been identified and characterized, often arising from incomplete reactions or side reactions of intermediates and reagents.[1][7] For instance, some impurities are a result of incomplete aminolysis during the synthesis.[1][3] It is crucial to implement appropriate in-process controls and purification steps, such as salification and recrystallization, to minimize these impurities to acceptable levels (typically below 0.1%).[1]

Some identified process-related impurities include:

  • (R)-N1-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)-N2-(2-hydroxyethyl)phthalamide[7]

  • 7-(but-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione[1]

  • LNGN N-formyl impurity[8]

  • LNGN acetamide (B32628) impurity[8]

  • LNGN N-Boc impurity[8]

  • LNGN amino impurity[8]

Degradation Products

Degradation products result from the chemical breakdown of the Linagliptin molecule when exposed to various stress conditions such as acid, base, oxidation, heat, and light.[4][5][9] Forced degradation studies are intentionally conducted to identify potential degradation products and to develop stability-indicating analytical methods.[2][10][11]

Linagliptin has been found to be particularly susceptible to degradation under acidic and oxidative conditions.[4][5][12][13] It is relatively stable under neutral, thermal, and photolytic stress.[5][12][14]

Formation Pathways of Major Impurities

The following diagram illustrates the general workflow for the analysis of Linagliptin impurities, from initial detection to final characterization and control.

G cluster_0 Impurity Identification cluster_1 Impurity Characterization cluster_2 Impurity Control A Linagliptin API / Drug Product B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analysis by Stability-Indicating Method (e.g., HPLC) B->C D Detection of Impurity Peaks C->D E Isolation of Impurities (e.g., Preparative HPLC) D->E H Method Validation (ICH Guidelines) F Structure Elucidation (LC-MS, NMR, IR) E->F G Identification of Impurity Structure F->G G->H I Establishment of Specification Limits H->I J Routine Quality Control Testing I->J

Caption: Logical workflow for Linagliptin impurity analysis.
Acidic Degradation

Under acidic conditions, Linagliptin undergoes significant degradation.[4] One of the major degradation pathways involves the hydrolysis of the quinazoline (B50416) ring.[15] This leads to the formation of impurities such as (R)-N-(2-acetylphenyl)-2-(8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide.[15] Another reaction observed under acidic stress is the addition of HCl to the alkyne side chain, resulting in chloro-substituted impurities.[15]

Oxidative Degradation

Linagliptin is also susceptible to oxidative stress, leading to the formation of several degradation products.[4][16] One of the identified oxidative degradants is an adduct formed by the reaction of Linagliptin with water.[8]

The following diagram visualizes the formation pathways of some of the key degradation products of Linagliptin.

G cluster_acid Acid Hydrolysis cluster_oxidation Oxidative Degradation cluster_base Base Hydrolysis Linagliptin Linagliptin AD1 Quinazoline Ring Hydrolysis Product Linagliptin->AD1 H+ / H2O AD2 Alkyne Side Chain Addition Product Linagliptin->AD2 HCl OX1 N-Oxide Impurity Linagliptin->OX1 [O] OX2 Adduct with Water Linagliptin->OX2 H2O2 BD1 Urea Derivative Linagliptin->BD1 OH-

Caption: Formation pathways of major Linagliptin impurities.

Quantitative Data on Impurity Formation

The following table summarizes the percentage of degradation of Linagliptin and the formation of major impurities under various forced degradation conditions as reported in different studies.

Stress ConditionDuration & Temperature% DegradationMajor Impurities FormedReference
Acid Hydrolysis (0.1 M HCl)24 h at 60 °C16.42%AD 1 and AD 2 (>5.0%)[4]
Acid Hydrolysis (0.1N HCl)2 hours at room temp.29.76%Degradation peak at RT 2.350 min[17]
Alkaline Hydrolysis (0.1 M NaOH)10 days at 60 °C2.56%Two degradants >0.4%[4]
Alkaline Hydrolysis (0.1N NaOH)30 min at room temp.80.86%Degradation peak at RT 2.360 min[17]
Oxidative (3% H2O2)24 h at 60 °CSignificantOX 1, OX 2, OX 3, OX 4 (>0.4%)[4]
Oxidative (3% H2O2)-39.22%-[16]
Thermal Degradation10 days at 60 °C0.05%One impurity at 0.05%[4]
Thermal Degradation (Dry Heat)8 h at 100°C--[18]
Photolytic Degradation (Daylight)72 hours--[18]
Photolytic Degradation (UV light)4 hours--[18]

Experimental Protocols

This section outlines the typical methodologies employed in the study of Linagliptin impurities.

Forced Degradation Studies

Forced degradation studies are performed to generate degradation products and to demonstrate the specificity of the analytical method.[2][10]

  • Acid Degradation: A solution of Linagliptin is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., at 60°C for 24 hours).[4] The solution is then neutralized before analysis.[4]

  • Base Degradation: A solution of Linagliptin is treated with a base (e.g., 0.1 M NaOH) and heated (e.g., at 60°C for 10 days).[4] The solution is then neutralized before analysis.

  • Oxidative Degradation: A solution of Linagliptin is treated with an oxidizing agent (e.g., 3% H₂O₂) and heated (e.g., at 60°C for 24 hours).[4]

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., at 60°C for 10 days).[4]

  • Photolytic Degradation: A solution of the drug is exposed to UV and visible light.[18][19]

Analytical Methodologies

A variety of analytical techniques are used for the detection, quantification, and characterization of Linagliptin impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying Linagliptin and its impurities.[8][20][21] A typical HPLC method utilizes a C18 column with a gradient elution of a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10][21] UV detection is commonly performed at around 225 nm.[2][8][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is used for the identification and structural elucidation of impurities.[4][8][22] It provides information about the molecular weight of the impurities, which is crucial for determining their chemical structures.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: These techniques are used for the definitive structural characterization of isolated impurities.[1][2]

Conclusion

A thorough understanding of the sources and formation of Linagliptin impurities is essential for the development of a robust and well-controlled manufacturing process. This guide has summarized the key process-related and degradation impurities of Linagliptin, their formation pathways, and the analytical methodologies used for their study. By implementing appropriate control strategies based on this knowledge, pharmaceutical manufacturers can ensure the consistent production of high-quality, safe, and effective Linagliptin for patients with type 2 diabetes.

References

An In-depth Technical Guide to the Identification of Linagliptin N-Formyl Impurity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the identification, characterization, and quantification of the N-formyl impurity of Linagliptin (B1675411), a critical aspect of quality control in the pharmaceutical industry. The presence of impurities can significantly impact the safety and efficacy of drug products, making rigorous analytical oversight essential. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis and quality control of Linagliptin.

Chemical Profile and Formation of N-Formyl Linagliptin

The N-formyl impurity is a known degradation product of Linagliptin. Its formation is primarily observed under specific stress conditions, making its monitoring crucial during stability studies.

The chemical name for this impurity is (R)-N-(1-(7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide.[1] Reference standards for Linagliptin N-formyl impurity are commercially available, which are essential for method development and validation.[1][2][3]

Table 1: Chemical Profile of Linagliptin N-Formyl Impurity

ParameterInformationReference
IUPAC Name (R)-N-(1-(7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide[1]
Molecular Formula C₂₆H₂₈N₈O₃[1][3]
Molecular Weight 500.55 g/mol [1][3]
CAS Number 2137744-33-1[1][3]
Formation Pathway

Forced degradation studies have demonstrated that the Linagliptin N-formyl impurity is formed under thermal and oxidative stress conditions.[4] Understanding the pathways of its formation is key to developing robust manufacturing processes and storage conditions that minimize its presence in the final drug product.

Linagliptin Linagliptin (C₂₅H₂₈N₈O₂) Impurity Linagliptin N-Formyl Impurity (C₂₆H₂₈N₈O₃) Linagliptin->Impurity   Oxidative Stress /   Thermal Stress   

Caption: Formation pathway of Linagliptin N-formyl impurity.

Analytical Methodologies and Experimental Protocols

A combination of chromatographic and spectroscopic techniques is employed for the definitive identification and quantification of the N-formyl impurity.

Overall Experimental Workflow

The general workflow for identifying and characterizing this impurity involves chromatographic separation followed by mass spectrometric and spectroscopic analysis for structural confirmation.

cluster_workflow Identification Workflow Sample Sample Preparation (Linagliptin API or Formulation) HPLC HPLC Separation Sample->HPLC UV UV/PDA Detection HPLC->UV LCMS LC-MS Analysis (Molecular Weight Confirmation) HPLC->LCMS Characterization Structural Confirmation (NMR, IR on Reference Standard) LCMS->Characterization Correlates with

Caption: Experimental workflow for impurity identification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary technique for separating the N-formyl impurity from the parent Linagliptin molecule and other related substances.[4][5]

Experimental Protocol (General Method)

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.

  • Column: A C18 column is commonly used (e.g., Kromasil C18, Zorbax SB-Aq).[5][6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or orthophosphoric acid) and an organic solvent (e.g., acetonitrile (B52724), methanol).[4][5]

  • Preparation of Solutions:

    • Diluent: A mixture of water and acetonitrile (50:50 v/v) is often used.[5]

    • Standard Solution: Prepare a stock solution of the Linagliptin N-formyl impurity reference standard and dilute to a known concentration (e.g., from 0.463 ppm to 450 ppm for linearity studies).[5]

    • Sample Solution: Accurately weigh and dissolve the Linagliptin drug substance or formulation in the diluent to a specified concentration.

  • Chromatographic Run: Inject the prepared solutions into the HPLC system and record the chromatograms.

  • Detection: Monitor the eluent at a wavelength of 225 nm.[5][6]

  • Identification: The impurity is identified by comparing the retention time of the peak in the sample chromatogram with that of the reference standard.

Table 2: Summary of Reported HPLC Conditions

ParameterCondition 1Condition 2
Column Kromasil C18ACE PFP C18
Mobile Phase A: 0.1% Phosphoric Acid (pH 2.5)B: AcetonitrileA: Acetonitrile and 0.1% Orthophosphoric AcidB: Methanol and Acetonitrile (10:90 v/v)
Elution Mode IsocraticGradient
Flow Rate 1.0 mL/minNot Specified
Detector PDA at 225 nmPDA
Reference [5][4]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool used to confirm the identity of the impurity by determining its molecular weight.[4][5][7] The mass-to-charge ratio (m/z) of the impurity peak from the HPLC is analyzed.

Experimental Protocol (General Method)

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer, typically with an Electrospray Ionization (ESI) source.

  • LC Conditions: Utilize HPLC conditions similar to those developed for separation, ensuring the mobile phase is compatible with the MS detector (e.g., using volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) if needed).

  • MS Ionization: Operate in the positive electrospray ionization (ESI+) mode.[7]

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight of the impurity (e.g., 100–1200 m/z).[8]

  • Analysis: The detected mass of the impurity peak should correspond to the theoretical mass of the N-formyl structure (500.55 g/mol ), often observed as the protonated molecule [M+H]⁺ at m/z 501.55.

Table 3: Example LC-MS Instrumental Parameters

ParameterSetting 1Setting 2
Ionization Mode ESI Positive (ESI+)ESI Positive (ESI+)
Capillary Voltage 3.0 kV0.8 kV
Source/Drying Gas Temp. 350 °C120 °C
Desolvation Gas Flow Not Specified800 L/h
Desolvation Temp. Not Specified550 °C
Cone Voltage Not Specified40 V
Fragmentor Voltage 70 VNot Specified
Reference [7][8]
Spectroscopic Characterization (NMR and IR)

While HPLC and LC-MS can identify and quantify the impurity in a sample, full structural confirmation relies on spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[4][7] These analyses are typically performed on the isolated or synthetically prepared reference standard of the impurity. Commercial suppliers of the N-formyl impurity standard provide a comprehensive Certificate of Analysis that includes this characterization data (¹H-NMR, Mass, HPLC, IR).[1]

Quantitative Analysis and Validation Data

Method validation according to ICH guidelines is essential to ensure the analytical procedure is suitable for its intended purpose.

Forced Degradation Studies

These studies are performed to demonstrate the stability-indicating nature of the analytical method and to understand the conditions under which impurities are formed.

Table 4: Summary of Forced Degradation Results for N-Formyl Impurity Formation

Stress ConditionObservationReference
Thermal Degradation N-formyl linagliptin was formed.[4]
Oxidative Degradation N-formyl linagliptin was formed.[4]
Acid Degradation Compound found to be stable.[4]
Alkali Degradation Two other unknown peaks were formed.[4]
UV Degradation Compound found to be stable.[4]
Method Validation Parameters

For quantitative analysis, key validation parameters such as linearity, accuracy, precision, and sensitivity (LOD/LOQ) are established.

Table 5: Quantitative Data for Linagliptin N-Formyl Impurity Analysis

ParameterReported ValueReference
Accuracy (Recovery) 99.13% to 101.35%[5]
Limit of Detection (LOD) 0.153 ppm[5]
Limit of Quantitation (LOQ) 0.463 ppm[5]
Linearity Range LOQ to 150% of specified concentration[5]

Conclusion

The identification and control of the Linagliptin N-formyl impurity are vital for ensuring the quality and safety of Linagliptin drug products. A systematic approach utilizing a combination of high-performance liquid chromatography for separation and quantification, mass spectrometry for molecular weight confirmation, and spectroscopic techniques for structural elucidation of the reference standard is required. The detailed protocols and data presented in this guide offer a robust framework for researchers and quality control professionals to effectively monitor and control this critical impurity.

References

Unveiling a Critical Process Impurity in Linagliptin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, identification, and control of a critical amino impurity in the synthesis of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, a thorough understanding of impurity formation and control is paramount during drug development.[1][2][3] This document details the analytical methodologies employed for the detection and quantification of the Linagliptin amino impurity, presents relevant quantitative data, and outlines the experimental protocols in a reproducible format.

Introduction to Linagliptin and the Significance of Impurity Profiling

Linagliptin, chemically known as (R)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, is a xanthine-based molecule that plays a crucial role in glycemic control.[1][2] The manufacturing process of Linagliptin, like any complex chemical synthesis, is susceptible to the formation of process-related impurities and degradation products.[1][4][5] Regulatory bodies such as the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present in a drug substance at a level of 0.10% or greater for drugs with a maximum daily dose of 2 grams or less.[1][3] This underscores the importance of robust analytical methods for impurity profiling to ensure the quality and safety of Linagliptin.

The "amino impurity" of Linagliptin, a key focus of this guide, is a process-related impurity that requires careful monitoring and control during manufacturing.

Analytical Characterization of the Linagliptin Amino Impurity

The primary analytical technique for the detection and quantification of the Linagliptin amino impurity is High-Performance Liquid Chromatography (HPLC).[1][3][6] Stability-indicating HPLC methods are developed and validated to separate the amino impurity from the main API and other related substances.

Quantitative Data Summary

The following table summarizes the quantitative data from validation studies for the determination of the Linagliptin amino impurity using a stability-indicating HPLC method.[6]

ParameterResult
Linearity Range 0.115 ppm to 450 ppm
Correlation Coefficient (r²) > 0.99
Accuracy (Recovery) 99.14% to 99.96%
Precision (%RSD) 0.128 to 0.969

Table 1: Summary of HPLC Method Validation Data for Linagliptin Amino Impurity.[6]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[4][7] Linagliptin has been subjected to various stress conditions, including acid, base, oxidative, thermal, and photolytic stress.[6] While several degradation products have been identified under these conditions, one study noted that under specific accelerated stress conditions (acid, base, peroxide, photo, and thermal degradation), the specified amino impurity was not observed, indicating its primary origin as a process-related impurity rather than a degradant.[6] However, other studies have identified various degradants under forced conditions.[7][8][9]

Experimental Protocols

This section provides a detailed methodology for the key experiments related to the analysis of the Linagliptin amino impurity.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol is based on a reported stability-indicating method for Linagliptin and its related substances.[6][10]

3.1.1. Chromatographic Conditions

  • Column: Kromasil C18 (or equivalent)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid (pH 2.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector at 225 nm

  • Column Temperature: Ambient or controlled at a specific temperature as per validated method.

3.1.2. Preparation of Solutions

  • Diluent: A suitable mixture of the mobile phase components.

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of Linagliptin amino impurity reference standard in the diluent to obtain a stock solution (e.g., 3000 ppm).[6]

  • Working Standard Solution: Dilute the stock solution with the diluent to achieve a concentration suitable for analysis (e.g., 300 ppm).[6]

  • Calibration Curve Solutions: Prepare a series of dilutions from the working standard solution to cover the desired concentration range (e.g., 0.115 ppm to 450 ppm).[6]

  • Sample Solution: Accurately weigh and dissolve the Linagliptin API sample in the diluent to a known concentration.

3.1.3. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions at different concentration levels to establish a calibration curve.

  • Inject the sample solution.

  • Identify the amino impurity peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of the amino impurity in the sample using the calibration curve.

Visualization of Key Processes

Experimental Workflow for Impurity Analysis

The following diagram illustrates the general workflow for the analysis of the Linagliptin amino impurity.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Linagliptin API Sample B Dissolve in Diluent A->B F Inject Blank, Standards, & Sample B->F C Prepare Amino Impurity Reference Standard Solutions D Prepare Calibration Curve Standards C->D D->F E System Equilibration E->F G Data Acquisition F->G H Peak Identification (Retention Time) G->H I Quantification (Calibration Curve) H->I J Report Results I->J

Workflow for Linagliptin Amino Impurity Analysis
Linagliptin's Mechanism of Action: DPP-4 Inhibition Signaling Pathway

Linagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This pathway is crucial for understanding the pharmacological context of the drug.

G cluster_pathway DPP-4 Inhibition Signaling Pathway Ingestion Food Ingestion GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) Ingestion->GLP1_GIP stimulates release of Pancreas Pancreatic β-cells GLP1_GIP->Pancreas act on DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 are substrates for Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive GLP-1 & GIP DPP4->Inactive inactivates Linagliptin Linagliptin Linagliptin->DPP4 inhibits

Linagliptin's DPP-4 Inhibition Pathway

Conclusion

The identification and control of the amino impurity are critical aspects of ensuring the quality and safety of Linagliptin. This technical guide has provided a comprehensive overview of the analytical methodologies, quantitative data, and experimental protocols for the analysis of this specific impurity. The implementation of robust, validated analytical methods, as detailed herein, is essential for the routine quality control of Linagliptin API and its finished dosage forms. The provided diagrams offer a clear visual representation of the analytical workflow and the drug's mechanism of action, serving as valuable resources for researchers and professionals in the pharmaceutical industry.

References

A Preliminary Investigation of Linagliptin N-Boc Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Linagliptin N-Boc impurity, a critical process-related impurity encountered during the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. Understanding the formation, characterization, and control of this impurity is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Linagliptin and its Impurities

Linagliptin, with the chemical formula C25H28N8O2, is a xanthine-based drug used for the treatment of type 2 diabetes. It functions by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones, leading to enhanced insulin (B600854) secretion and regulated blood sugar levels.[1][2] The synthesis of Linagliptin is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities.[3] These impurities can arise from starting materials, intermediates, by-products, or degradation products.[4][5][6] Regulatory bodies require stringent control and characterization of these impurities to ensure patient safety.

The Linagliptin N-Boc impurity (CAS: 668273-75-4) is a key process-related impurity that emerges from specific synthetic routes of Linagliptin.[][8] It is a derivative of Linagliptin where the amino group on the piperidine (B6355638) ring is protected by a tert-butyloxycarbonyl (Boc) group.[][9] This impurity serves as a crucial intermediate in some synthetic pathways, but its presence in the final drug substance indicates an incomplete deprotection step.[9]

Formation and Mechanistic Pathway

The formation of the Linagliptin N-Boc impurity is intrinsically linked to the synthetic strategy employed for the preparation of Linagliptin. Several synthetic routes for Linagliptin have been reported, with a common approach involving the use of a protected form of (R)-3-aminopiperidine to ensure the desired stereochemistry. The Boc group is a widely used protecting group for amines due to its stability under various reaction conditions and its relatively straightforward removal.

The primary pathway leading to the presence of Linagliptin N-Boc impurity in the final API is the incomplete removal of the Boc protecting group during the final deprotection step of the synthesis.[9]

A generalized synthetic approach that can lead to the formation of this impurity is outlined below:

cluster_synthesis Linagliptin Synthesis Xanthine_Derivative 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1- ((4-methylquinazolin-2-yl)methyl)- 1H-purine-2,6(3H,7H)-dione Coupling Coupling Reaction Xanthine_Derivative->Coupling Boc_Piperidine (R)-3-(Boc-amino)piperidine Boc_Piperidine->Coupling Linagliptin_N_Boc Linagliptin N-Boc Impurity (Intermediate) Coupling->Linagliptin_N_Boc Deprotection Deprotection (e.g., with Trifluoroacetic Acid) Linagliptin_N_Boc->Deprotection Linagliptin_API Linagliptin (API) Deprotection->Linagliptin_API Incomplete_Reaction Incomplete Deprotection Deprotection->Incomplete_Reaction Incomplete_Reaction->Linagliptin_N_Boc

Figure 1: Synthetic Pathway Highlighting the Origin of Linagliptin N-Boc Impurity.

Analytical Characterization and Control

The detection and quantification of the Linagliptin N-Boc impurity are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.[2][10][11]

Experimental Protocol: HPLC Method for Impurity Profiling

The following is a representative HPLC method for the determination of Linagliptin and its related substances, including the N-Boc impurity.

Chromatographic Conditions:

ParameterCondition
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)[11]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH 2.5)[11]
Mobile Phase B Acetonitrile[11]
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min[11]
Column Temperature 30°C
Detector PDA at 225 nm[11]
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: A standard stock solution of Linagliptin N-Boc impurity is prepared by dissolving a known amount in a suitable diluent (e.g., a mixture of mobile phase A and B).

  • Sample Solution: The Linagliptin API or drug product is dissolved in the diluent to a specified concentration.

Data Analysis:

The concentration of the Linagliptin N-Boc impurity in the sample is determined by comparing its peak area to the peak area of the corresponding standard. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12][13]

Comparative Data of Linagliptin Impurities

The following table summarizes key information for Linagliptin N-Boc and other common process-related impurities.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Linagliptin N-Boc Impurity 668273-75-4[8]C30H36N8O4572.66
Linagliptin N-Acetyl Impurity 1803079-49-3C27H30N8O3514.58
Linagliptin Impurity D 666816-91-7C17H19N5O2325.37
Linagliptin Dimer Impurity 2 1418133-47-7C50H54N16O4943.08
N-Formyl Linagliptin -C26H28N8O3[8]500.55[8]

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of Linagliptin and to ensure that the analytical methods are stability-indicating. Linagliptin has been found to be susceptible to degradation under acidic and oxidative conditions, while it is relatively stable under alkaline, thermal, and photolytic stress.[4][5][6][14] The Linagliptin N-Boc impurity may also be subject to degradation under these conditions, and its degradation products could potentially interfere with the analysis of other impurities.

cluster_workflow Forced Degradation Workflow Start Linagliptin API / Drug Product Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Base Base Hydrolysis Stress_Conditions->Base Oxidative Oxidative Stress_Conditions->Oxidative Thermal Thermal Stress_Conditions->Thermal Photolytic Photolytic Stress_Conditions->Photolytic Analysis Analyze by Stability-Indicating HPLC/UPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Identification Identify and Characterize Degradation Products (LC-MS) Analysis->Identification Evaluation Evaluate Peak Purity and Mass Balance Identification->Evaluation

Figure 2: General Workflow for Forced Degradation Studies of Linagliptin.

Conclusion

The Linagliptin N-Boc impurity is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Linagliptin. Its presence in the final API is a direct result of incomplete deprotection of the Boc-protected piperidine intermediate. This guide has provided an in-depth overview of the formation, characterization, and analytical control of this impurity. Robust analytical methods, such as the HPLC method detailed herein, are essential for ensuring the purity and quality of Linagliptin. A thorough understanding of the impurity profile, including process-related impurities and degradation products, is fundamental to the development of a safe and effective drug product. Further research into the development of more efficient synthetic routes with improved impurity profiles is an ongoing area of interest in pharmaceutical development.

References

Linagliptin Acetamide Impurity: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Linagliptin acetamide (B32628) impurity, a critical process-related impurity in the manufacturing of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. This document details the potential formation pathways, analytical methodologies for detection and quantification, and relevant experimental protocols, serving as a vital resource for quality control and drug development.

Introduction to Linagliptin and its Acetamide Impurity

Linagliptin is a potent and selective inhibitor of DPP-4, an enzyme responsible for the degradation of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. By inhibiting DPP-4, Linagliptin increases the levels of active incretins, leading to enhanced insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner, making it an effective treatment for type 2 diabetes.

The Linagliptin acetamide impurity, chemically known as (R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)acetamide, is a process-related impurity that can arise during the synthesis of Linagliptin. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the final drug product. Regulatory agencies require the identification, quantification, and control of impurities above certain thresholds.

Formation and Synthesis of Linagliptin Acetamide Impurity

Plausible Formation Pathway

The Linagliptin acetamide impurity is likely formed through the N-acetylation of the primary amino group of the (R)-3-aminopiperidine moiety of Linagliptin. This reaction can potentially occur under various conditions during the manufacturing process. The source of the acetyl group could be residual acetic acid or acetic anhydride (B1165640) used in preceding steps or as a reagent in a side reaction.

Below is a diagram illustrating the proposed formation pathway of the Linagliptin acetamide impurity from Linagliptin.

cluster_reaction Proposed Formation Pathway Linagliptin Linagliptin Acetamide_Impurity Linagliptin Acetamide Impurity Linagliptin->Acetamide_Impurity N-Acetylation Acetyl_Source Acetyl Source (e.g., Acetic Anhydride, Acetic Acid)

Proposed formation of Linagliptin acetamide impurity.
Synthesis of Linagliptin Acetamide Impurity (Proposed Protocol)

While a specific, detailed synthesis protocol for the Linagliptin acetamide impurity is not extensively published, a general method for the N-acetylation of a primary amine can be adapted. This proposed protocol is for informational purposes and should be optimized and validated in a laboratory setting.

Materials:

  • Linagliptin

  • Acetic anhydride

  • A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A mild base (e.g., Triethylamine, Pyridine)

  • Deionized water

  • Brine solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Equipment for organic synthesis, purification (e.g., column chromatography), and analysis.

Procedure:

  • Dissolve Linagliptin in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add a slight excess of the mild base to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a stoichiometric amount of acetic anhydride dropwise to the cooled solution with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine solution.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica (B1680970) gel to isolate the Linagliptin acetamide impurity.

  • Characterize the purified compound using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Analytical Methodologies for Quantification

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the detection and quantification of Linagliptin and its impurities, including the acetamide impurity.

HPLC Method for the Quantification of Linagliptin Acetamide Impurity

The following table summarizes the parameters of a validated HPLC method for the quantification of Linagliptin acetamide and other related impurities.[1]

ParameterValue
Chromatographic System HPLC with PDA detection
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with 0.1% phosphoric acid (pH 2.5) and acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
LOD 0.190 ppm
LOQ 0.574 ppm
Linearity Range LOQ to 450 ppm (r² > 0.99)
Accuracy (% Recovery) 100.37% to 101.76%
Precision (% RSD) 0.128% to 0.969%
Experimental Protocol for HPLC Analysis[1]

Preparation of Standard Solutions:

  • Stock Standard Solution (3000 ppm): Accurately weigh and dissolve 30.0 mg of Linagliptin acetamide impurity reference standard in 10 mL of a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Working Standard Solution (300 ppm): Dilute 1.0 mL of the stock standard solution to 10 mL with the diluent.

  • Calibration Curve Solutions: Prepare a series of calibration standards by further diluting the working standard solution to achieve concentrations ranging from the LOQ to 450 ppm.

Preparation of Sample Solution:

  • Accurately weigh a sample of Linagliptin active pharmaceutical ingredient (API).

  • Dissolve the sample in the diluent to achieve a known concentration.

Chromatographic Procedure:

  • Set up the HPLC system according to the parameters outlined in the table above.

  • Inject the blank (diluent), standard solutions, and sample solution into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Construct a calibration curve by plotting the peak area of the Linagliptin acetamide impurity against its concentration for the standard solutions.

  • Determine the concentration of the Linagliptin acetamide impurity in the sample solution by interpolating its peak area on the calibration curve.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to ensure that the analytical method is stability-indicating. In one study, Linagliptin was subjected to various stress conditions, including acid, base, peroxide, thermal, and photolytic degradation.[1] Interestingly, the Linagliptin acetamide impurity was not observed to form under these specific stress conditions, suggesting it is more likely a process-related impurity arising from the synthesis rather than a degradation product.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Linagliptin acetamide impurity in a drug substance.

cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Quantification A Weigh Linagliptin API B Dissolve in Diluent A->B D Inject Samples and Standards B->D C Prepare Standard Solutions of Acetamide Impurity C->D E Chromatographic Separation D->E F PDA Detection at 225 nm E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Quantify Impurity Concentration H->I

Workflow for HPLC analysis of Linagliptin acetamide impurity.

Conclusion

The control of the Linagliptin acetamide impurity is a critical aspect of ensuring the quality, safety, and efficacy of Linagliptin drug products. This technical guide has provided a comprehensive overview of the current knowledge regarding this impurity, including its likely formation pathway, a proposed synthesis protocol, and detailed analytical methodologies for its quantification. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with Linagliptin, aiding in the development of robust control strategies and analytical methods. As with any impurity, continuous monitoring and further research are essential to fully understand its potential impact and to ensure the highest standards of pharmaceutical quality.

References

An In-depth Technical Guide to the Oxidative Degradation Pathways of Linagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidative degradation of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Understanding the degradation pathways and the resulting products is crucial for ensuring the quality, safety, and efficacy of Linagliptin drug products. This document summarizes key findings from forced degradation studies, outlines detailed experimental protocols, and presents the identified degradation products and their proposed formation mechanisms.

Introduction

Linagliptin is susceptible to degradation under various stress conditions, with oxidative conditions being particularly noteworthy. Forced degradation studies are essential to identify potential degradation products that may arise during manufacturing, storage, and administration. These studies also inform the development of stability-indicating analytical methods. This guide focuses specifically on the oxidative degradation of Linagliptin, providing a consolidated resource for professionals in the pharmaceutical industry.

Summary of Oxidative Degradation

Forced degradation studies have demonstrated that Linagliptin is labile to oxidative stress, primarily when exposed to hydrogen peroxide (H₂O₂). These studies have led to the identification of several oxidative degradation products (DPs). The extent of degradation is dependent on the concentration of the oxidizing agent, temperature, and duration of exposure.

Quantitative Data on Oxidative Degradation

The following table summarizes the quantitative data from various forced degradation studies on Linagliptin under oxidative stress conditions.

Study ReferenceOxidizing AgentTemperatureDuration% Degradation of LinagliptinNotes
Liana et al. (2024)3% H₂O₂Room Temperature24 hoursSignificant degradationMultiple degradation products observed.
Bhawani & Kumar (2023)30% H₂O₂Not specifiedNot specified4.51%One major degradant identified.
Ganorkar et al. (2020)30% H₂O₂60°C8 hoursDegradation follows zero-order kineticsPeak purity plots evaluated.
Mourad et al. (2016)30% H₂O₂Room Temperature24 hoursDegradation kinetics studiedWell-separated degradation products.
Jadhav et al. (2017)Not specifiedNot specifiedNot specifiedExtensive degradationMultiple impurities identified.

Oxidative Degradation Products

Several oxidative degradation products of Linagliptin have been identified and characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The primary sites of oxidation on the Linagliptin molecule include the piperidine (B6355638) ring and the xanthine (B1682287) core.

The table below lists the major oxidative degradation products reported in the literature.

Degradation Product (DP)Proposed Structure/ModificationMolecular Weight ( g/mol )Analytical Method of IdentificationReference
OX 1N-oxide formation488.54UPLC-MS
OX 2Hydroxylation of the piperidine ring488.54UPLC-MS
OX 3Formation of a ketone on the piperidine ring486.52UPLC-MS
OX 4Cleavage of the piperidine ringNot specifiedUPLC-MS
LINA-D97-(but-2-ynyl)-8-(3-hydroperoxypiperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl) methyl)-1H-purine-2,6(3H,7H)-dione504.54LC-MS/MS
LINA-D107-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl) methyl)-8-(3-nitropiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione517.53LC-MS/MS
AdductWater and Linagliptin adduct468.51LC-MS

Experimental Protocols

This section provides a detailed methodology for conducting forced oxidative degradation studies on Linagliptin, based on protocols described in the scientific literature.

Forced Oxidative Degradation Procedure

Objective: To induce the degradation of Linagliptin under oxidative stress to identify potential degradation products.

Materials:

  • Linagliptin Active Pharmaceutical Ingredient (API) or drug product

  • Hydrogen Peroxide (H₂O₂) solution (3% to 30% v/v)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of Linagliptin in methanol at a concentration of approximately 1 mg/mL.

  • Stress Condition: To a known volume of the Linagliptin stock solution, add a specified volume of H₂O₂ solution (e.g., 1 mL of 30% H₂O₂ to 1 mL of stock solution).

  • Incubation: The mixture is typically kept at room temperature or heated to a specific temperature (e.g., 60°C) for a defined period (e.g., 8 to 24 hours).

  • Neutralization/Dilution: After the incubation period, the reaction may be stopped by dilution with the mobile phase or a suitable solvent to a final concentration appropriate for analysis.

  • Analysis: The stressed sample is then analyzed using a stability-indicating HPLC or UPLC method coupled with a suitable detector (e.g., PDA or MS).

Analytical Method: UPLC-PDA-MS

Objective: To separate, identify, and quantify Linagliptin and its oxidative degradation products.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.

  • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: UPLC BEH C18 (2.1 mm × 100 mm; 1.7 µm)

  • Mobile Phase A: Alkaline pH buffer

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-based gradient program is used to achieve separation.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • PDA Detection: Wavelength scan from 200 to 400 nm.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 1.0 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Nitrogen Flow: 800 L/Hr

  • Cone Voltage: 30 V

  • Scan Range: m/z 100-1000

Oxidative Degradation Pathway of Linagliptin

The following diagram illustrates the proposed oxidative degradation pathways of Linagliptin based on the identified degradation products. The primary sites of attack by reactive oxygen species are the nitrogen atoms and the piperidine ring.

Linagliptin_Oxidative_Degradation cluster_products Oxidative Degradation Products Linagliptin Linagliptin (C25H28N8O2) m/z 473.24 N_Oxide N-Oxide (OX 1) (C25H28N8O3) m/z 489.23 Linagliptin->N_Oxide N-oxidation Hydroxylated_Product Hydroxylated Product (OX 2) (C25H28N8O3) m/z 489.23 Linagliptin->Hydroxylated_Product Hydroxylation on piperidine ring Hydroperoxy_Product Hydroperoxy Product (LINA-D9) (C25H28N8O4) m/z 505.23 Linagliptin->Hydroperoxy_Product Oxidation of amino group ROS Reactive Oxygen Species (e.g., from H2O2) Keto_Product Keto Product (OX 3) (C25H26N8O3) m/z 487.22 Hydroxylated_Product->Keto_Product Further oxidation Nitro_Product Nitro Product (LINA-D10) (C25H27N9O4) m/z 518.22 Hydroperoxy_Product->Nitro_Product Further oxidation

Caption: Proposed oxidative degradation pathways of Linagliptin.

Experimental Workflow

The logical workflow for investigating the oxidative degradation of Linagliptin is depicted below. This process starts from stress testing and proceeds through to structural elucidation of the resulting degradation products.

Acid-Induced Degradation of Linagliptin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid hydrolysis degradation products of Linagliptin (B1675411), a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Understanding the degradation profile of an active pharmaceutical ingredient (API) like Linagliptin is critical for ensuring drug product quality, safety, and efficacy. This document summarizes key findings from forced degradation studies, detailing the identified degradation products, quantitative analysis of degradation rates, and the experimental protocols employed.

Overview of Linagliptin Stability

Forced degradation studies, conducted in accordance with International Council for Harmonisation (ICH) guidelines, have demonstrated that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions.[1][2][3][4] In contrast, the drug has been found to be relatively stable under alkaline, thermal, and photolytic stress.[1][2][4] The presence of impurities and degradation products can potentially compromise the therapeutic effect and safety of the final drug product.[1][2][3]

Acid Hydrolysis Degradation Products

Under acidic conditions, Linagliptin undergoes hydrolysis, primarily targeting the quinazoline (B50416) ring of the molecule.[3][5] This leads to the formation of several degradation products. The primary degradation pathway involves the nucleophilic addition of water to the imine group in the quinazoline moiety, followed by hydrolysis.[5]

Two major acid degradation products consistently identified in the literature are designated as AD1 and AD2.[3] Another study reported the formation of three distinct degradation products (DPs) under specific acid hydrolysis conditions.[6][7]

The proposed structures for some of these degradation products are:

  • AD1/LINA-D2/LINA-D11: This impurity arises from the partial hydrolysis of the quinazoline ring.[3][5] Its structure has been characterized as (R)-N-(2-acetylphenyl)-2-(8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide.[5]

  • AD2: The formation of this degradation product is also attributed to the hydrolysis of the quinazoline structure.[2][5]

  • LINA-D3 and LINA-D4: These two isomers are proposed to be formed by the addition of HCl to the alkyne side chain of the parent drug. Their proposed structure is 8-(3-aminopiperidin-1-yl)-7-(3-chlorobut-2-enyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione.[5]

Quantitative Analysis of Acid Degradation

The extent of Linagliptin degradation under acidic stress is dependent on the acid concentration, temperature, and duration of exposure. The following table summarizes quantitative data from various studies.

Acid ConditionTemperatureDurationPercent DegradationMajor Degradants FormedReference
Not Specified60 °C24 hours16.42%AD1 and AD2 (>5.0% each)[3]
1 N HCl60 °C (reflux)4 hours~21.39%Three Degradation Products[6][7]
0.1 N HClRoom Temp2 hours29.76%One Degradation Peak[8]
1 M HCl60, 80, 100 °C0.25, 0.5, 1, 1.5, 2 hKinetic study performedNot specified[9]

Experimental Protocols for Acid Hydrolysis

The following are generalized methodologies for conducting acid-forced degradation studies on Linagliptin, based on protocols described in the literature.

Sample Preparation

A stock solution of Linagliptin is typically prepared by dissolving the API in a suitable solvent, such as methanol (B129727), to a concentration of approximately 1 mg/mL.[9][10]

Acid Degradation Procedure
  • Transfer a known volume of the Linagliptin stock solution into a volumetric flask.

  • Add a specified volume and concentration of hydrochloric acid (e.g., 1 M HCl or 0.1 N HCl).[6][8][9][10]

  • The mixture is then subjected to stress conditions, which may involve heating in a thermostated water bath or refluxing at a specific temperature (e.g., 60°C, 80°C, or 100°C) for a defined period (ranging from minutes to several hours).[3][6][9][10]

  • After the specified time, the solution is cooled to room temperature and neutralized with a base, such as sodium hydroxide (B78521) (NaOH), to a pH of 7.[9]

  • The solution is then diluted with a suitable solvent or mobile phase to achieve the desired final concentration for analysis.[9]

  • Control samples, protected from light and subjected to the same conditions without the acid, are also prepared.[9]

Analytical Methodology

The separation, identification, and quantification of Linagliptin and its degradation products are primarily achieved using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), often coupled with a photodiode array (PDA) detector.[1][2]

  • Chromatographic Column: A C18 column is commonly used for separation.[9]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., water with 0.3% triethylamine, pH adjusted to 4.5) and an organic solvent like methanol in an isocratic elution mode.[9]

  • Detection: The detection wavelength is typically set at 225 nm.[9][10]

For structural elucidation of the degradation products, advanced analytical techniques are employed, including:

  • Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS), including high-resolution mass spectrometry (HRMS) with techniques like Quadrupole Time-of-Flight (Q-ToF), is used to determine the molecular weights and fragmentation patterns of the degradation products.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are utilized to definitively characterize the chemical structure of the isolated degradation products.[11]

Visualizing the Degradation Pathway and Experimental Workflow

The following diagrams illustrate the proposed acid degradation pathway of Linagliptin and a typical experimental workflow for its analysis.

G Linagliptin Linagliptin Intermediate Protonated Intermediate (on Quinazoline Ring) Linagliptin->Intermediate + H+ Alkyne_Addition Alkyne Addition Products (LINA-D3 and LINA-D4) Linagliptin->Alkyne_Addition + HCl (Addition to Alkyne) AD1 AD1 / LINA-D2 ((R)-N-(2-acetylphenyl)-2-(8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide) Intermediate->AD1 + H2O (Hydrolysis)

Caption: Proposed Acid Degradation Pathway of Linagliptin.

G cluster_stress Forced Degradation cluster_analysis Analysis Start Linagliptin Stock Solution Acid Add Acid (e.g., 1M HCl) Start->Acid Heat Apply Heat (e.g., 60°C) Acid->Heat Neutralize Neutralize (e.g., with NaOH) Heat->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute HPLC HPLC / UPLC Analysis Dilute->HPLC PDA PDA Detection HPLC->PDA MS LC-MS / HRMS (Identification) HPLC->MS NMR NMR Spectroscopy (Structure Elucidation) MS->NMR

Caption: Experimental Workflow for Linagliptin Acid Degradation Analysis.

References

Unraveling the Complexity: A Technical Guide to the Structural Elucidation of Linagliptin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes. Ensuring the purity and safety of this pharmaceutical agent is paramount, necessitating a thorough understanding and characterization of potential impurities. This technical guide provides a comprehensive overview of the structural elucidation of process-related and degradation impurities of Linagliptin, offering detailed experimental methodologies and data to aid in quality control and drug development.

Overview of Linagliptin Impurities

Impurities in Linagliptin can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance under various environmental conditions (degradation products).[1][2] The identification and characterization of any impurity present at a level greater than 0.10% is mandated by the International Conference on Harmonisation (ICH) guidelines.[3]

Process-related impurities can arise from starting materials, intermediates, by-products, or reagents used during synthesis.[3][4] Degradation products are formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light.[1][5][6]

Analytical Approaches for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is essential for the separation, identification, and structural elucidation of Linagliptin impurities. High-performance liquid chromatography (HPLC) is the primary tool for separating impurities, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for determining their structures.[7][8][9]

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of impurities.[3][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the impurities, aiding in their initial identification.[3][4]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular formula of the impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Provides detailed structural information, enabling the definitive elucidation of the impurity structure.[3][7]

  • Infrared (IR) Spectroscopy: Used to identify functional groups present in the impurity molecules.[3]

Process-Related Impurities

During the process development of Linagliptin, several process-related impurities have been detected, synthesized, and characterized.[3][11] These impurities typically range from 0.05% to 0.5%.[3][4]

Impurity NameStructureKey Characterization Data
(R)-N¹-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)-N²-(2-hydroxyethyl)phthalamide[Chemical Structure]¹³C-NMR: 35 carbon atoms, DEPT: eight secondary carbon atoms.[11]
(R)-2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamoyl)benzoic acid[Chemical Structure]IR: 3527 cm⁻¹ (amide N-H), 3255 cm⁻¹ (acid O-H). ¹³C-NMR: 33 carbon atoms, DEPT: six secondary carbon atoms.[3]
N,N-bis((R)-1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)phthalamide[Chemical Structure]HRMS: C₅₈H₅₈N₁₆O₆. IR: 3243 cm⁻¹ (amide N-H). ¹³C-NMR: 29 carbon atoms (indicating symmetry).[11]
7-(but-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione[Chemical Structure]IR: 3446 and 3364 cm⁻¹ (N-H and O-H stretching). ¹³C-NMR: 22 carbon atoms, DEPT: four secondary carbon atoms.[3]

Degradation Products from Forced Degradation Studies

Forced degradation studies are crucial to understand the stability of a drug substance and to identify potential degradation products that could form under various storage and handling conditions.[6][12] Linagliptin has been found to be particularly susceptible to degradation under acidic and oxidative conditions, while it shows more stability under alkaline, thermal, and photolytic stress.[1][2]

Summary of Forced Degradation Studies
Stress ConditionDegradation LevelKey Degradants Identified
Acid Hydrolysis (e.g., 1 M HCl at 60 °C for 24h)16.42%AD 1 (RRT: 1.06), AD 2 (RRT: 1.29) formed at levels >5.0%.[1]
Base Hydrolysis (e.g., 0.1 M NaOH at 60 °C for 10 days)2.56%Two degradants >0.4% at RRT 0.39 and 0.483.[1]
Oxidative Degradation (e.g., 10% H₂O₂ at 80°C for 1h)SignificantMultiple impurities >0.4%, including OX 1 (RRT: 0.96), OX 2 (RRT: 1.04), OX 3 (RRT: 1.07), OX 4 (RRT: 1.31).[1] An adduct was also identified.[10]
Thermal Degradation (e.g., 100°C for 8h or 60°C for 10 days)0.05%One impurity formed at 0.05%.[1][13]
Photolytic Degradation (UV-VIS at 60°C and 60% humidity)0.56%Several impurities below 0.1%.[1]

Experimental Protocols

General HPLC Method for Impurity Profiling

A common approach for the separation of Linagliptin and its impurities involves reversed-phase HPLC.

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or Zorbax SB-Aq (250 mm x 4.6 mm, 5 µm).[5][10]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic buffer (e.g., 0.1% phosphoric acid, pH 2.5) and an organic modifier (e.g., acetonitrile).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: PDA detector at 225 nm.[10]

  • Column Temperature: 40°C.[14]

Forced Degradation Study Protocol

The following protocols are based on ICH guidelines to induce degradation of Linagliptin.

  • Acid Hydrolysis: Treat a 1 mg/mL solution of Linagliptin with 1 M HCl and heat at 60°C for 24 hours.[1][13]

  • Base Hydrolysis: Treat a 1 mg/mL solution of Linagliptin with 0.1 M NaOH and heat at 60°C for 10 days.[1][13]

  • Oxidative Degradation: Treat a 1 mg/mL solution of Linagliptin with 10% (v/v) hydrogen peroxide and heat at 80°C for 1 hour.[13]

  • Thermal Degradation: Expose solid Linagliptin powder to 100°C for 8 hours in a thermostated oven.[13]

  • Photolytic Degradation: Expose a 1 mg/mL solution of Linagliptin to UV light (254 nm) for 4 hours and to daylight for 72 hours.[13][15]

Visualization of Workflows

Experimental Workflow for Impurity Identification

G cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Structural Elucidation A Linagliptin API or Formulation B Forced Degradation (Acid, Base, Oxidative, etc.) A->B Stress Conditions C HPLC / UPLC Separation B->C D PDA / UV Detection C->D E LC-MS Analysis (Molecular Weight) D->E F HRMS Analysis (Molecular Formula) E->F G NMR Spectroscopy (¹H, ¹³C, DEPT) F->G H Structure Confirmation G->H G cluster_0 Initial Data cluster_1 Mass Spectrometry Data cluster_2 Spectroscopic Data A HPLC Retention Time C Molecular Ion Peak (m/z) from LC-MS A->C B UV Spectrum B->C D Accurate Mass & Formula from HRMS C->D E ¹H & ¹³C NMR Spectra D->E F 2D NMR (COSY, HSQC) E->F G Proposed Structure F->G H Final Confirmed Structure G->H

References

Navigating the Complex Landscape of Linagliptin Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Pharmacopeial and Non-Pharmacopeial Impurities for Researchers, Scientists, and Drug Development Professionals

Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Ensuring the purity and quality of the active pharmaceutical ingredient (API) is paramount for its safety and efficacy. This technical guide provides a comprehensive overview of both pharmacopeial and non-pharmacopeial impurities of Linagliptin, offering detailed insights into their identification, control, and analytical methodologies.

Understanding the Impurity Landscape

Impurities in a drug substance can originate from various sources, including the manufacturing process (process-related impurities) and degradation of the API over time (degradation products). These are broadly categorized into pharmacopeial and non-pharmacopeial impurities. Pharmacopeial impurities are those that are listed and limited in official monographs from pharmacopeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). Non-pharmacopeial impurities are those that are not listed in these official texts but may be present in the drug substance.

Current Pharmacopeial Status:

As of late 2025, a draft monograph for Linagliptin has been published in Pharmeuropa (37.2), indicating its forthcoming inclusion in the European Pharmacopoeia. This draft specifies several impurities that will be officially recognized and controlled. In the United States, a monograph for Linagliptin is currently under active development by the USP, signifying that official standards are forthcoming. This guide will address the known specified impurities from the Ph. Eur. draft and a wide array of identified non-pharmacopeial impurities from the scientific literature.

Pharmacopeial Impurities of Linagliptin

Based on the available information from the draft European Pharmacopoeia monograph, the following impurities are specified for Linagliptin. The acceptance criteria for these impurities will be finalized upon the official publication of the monograph.

Impurity NameStructureType
Linagliptin Impurity A ((S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione)(Structure of the S-enantiomer of Linagliptin)Process-Related (Stereoisomer)
This compound C (8-((R)-3-aminopiperidin-1-yl)-7-(buta-1,2-dien-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione)(Structure of the diene impurity)Process-Related
This compound D ((R,Z)-8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione)(Structure of the bromo impurity)Process-Related

Non-Pharmacopeial Impurities of Linagliptin

A significant number of non-pharmacopeial impurities have been identified and characterized in the scientific literature. These are primarily categorized as process-related impurities, arising from the synthetic route, and degradation products, formed under various stress conditions.

Process-Related Impurities

These impurities can originate from starting materials, intermediates, or by-products in the synthesis of Linagliptin. Several studies have detailed the synthesis and characterization of these impurities to aid in the quality control of Linagliptin manufacturing.[1][2]

Impurity NameChemical Name
Impurity I8-​[(3S)-​3-​aminopiperidin-​1-​yl]-​7-​(2-​butyn-​1-​yl)-​3-​methyl-​1-​[[4-​methyl-​2-​quinazolinyl]​methyl]-​3,​7-​dihydro-​1H-​purine-​2,​6-​dione
Impurity II7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione
Impurity III8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
Impurity IV8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione
Impurity V1,7-Di(but-2-ynyl)-3-methyl-8-[(R)-3-(methyleneamino) piperidin -1-yl]-1H-purine-2,6(3H,7H)-dione
Impurity VI7-(But-2-ynyl)-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione
Impurity VII8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione
N-Formyl LinagliptinN/A
N-Acetyl LinagliptinN/A
N-Boc LinagliptinN/A
Amino ImpurityN/A
Degradation Products

Forced degradation studies have shown that Linagliptin is susceptible to degradation under acidic and oxidative conditions, while it is relatively stable under alkaline, thermal, and photolytic stress.[3][4][5]

Degradation ConditionIdentified Degradation Products
Acid HydrolysisLINA-D2, LINA-D3, LINA-D4, LINA-D11 ((R)-N-(2-acetylphenyl)-2-(8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide)[6]
Base HydrolysisLINA-D1 ((R)-1-(1-(7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)-3-((4-methylquinazolin-2-yl)methyl)urea)[6]
Oxidative DegradationLINA-D5, LINA-D6, LINA-D7, LINA-D8, LINA-D9 (7-(but-2-ynyl)-8-(3-hydroperoxypiperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl) methyl)-1H-purine-2,6(3H,7H)-dione), LINA-D10 (7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl) methyl)-8-(3-nitropiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione)[6]

Experimental Protocols for Impurity Analysis

The primary analytical technique for the separation and quantification of Linagliptin and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for identification and characterization.

HPLC Method for Related Substances

A number of HPLC methods have been developed for the determination of Linagliptin and its related substances. A typical stability-indicating HPLC method is summarized below.

ParameterCondition
Chromatographic Column Octadecylsilane bonded silica (B1680970) (C18), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 15mM Phosphate buffer solution (pH adjusted to 2.5 with phosphoric acid) : Methanol-Acetonitrile mixture (50:50, v/v) in a ratio of 65:35 (v/v)
Mobile Phase B Methanol : Acetonitrile (50:50, v/v)
Gradient Elution A time-based gradient program is typically employed to achieve optimal separation of all impurities.
Flow Rate 1.0 - 1.2 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm

Method Validation:

Any analytical method for impurity profiling must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

LC-MS Method for Identification and Characterization

For the identification of unknown impurities and the structural elucidation of known ones, LC-MS is an indispensable tool.

ParameterCondition
Ionization Source Electrospray Ionization (ESI), typically in positive ion mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or other high-resolution mass spectrometers
Scan Mode Full scan for initial detection and product ion scan for fragmentation analysis

Visualization of Impurity Management

Classification of Linagliptin Impurities

G cluster_0 Linagliptin Impurities cluster_1 Sources Pharmacopeial Pharmacopeial ProcessRelated Process-Related Pharmacopeial->ProcessRelated e.g., Impurity A, C, D NonPharmacopeial Non-Pharmacopeial NonPharmacopeial->ProcessRelated Degradation Degradation Products NonPharmacopeial->Degradation

Caption: Classification of Linagliptin Impurities.

Workflow for Impurity Identification and Control

G Start Drug Substance Batch HPLC HPLC Analysis for Related Substances Start->HPLC Detection Impurity Detected > Identification Threshold HPLC->Detection Yes NoDetection Impurities Below Identification Threshold HPLC->NoDetection No LCMS LC-MS Analysis for Structural Elucidation Detection->LCMS Release Batch Release NoDetection->Release Characterization Characterize Impurity (Synthesis & Spectral Analysis) LCMS->Characterization Quantification Develop & Validate Quantitative Method Characterization->Quantification Control Set Acceptance Criteria & Implement Process Controls Quantification->Control Control->Release

Caption: Impurity Identification and Control Workflow.

Conclusion

The control of impurities in Linagliptin is a critical aspect of ensuring its quality, safety, and efficacy. A thorough understanding of both pharmacopeial and non-pharmacopeial impurities, including their origins and chemical structures, is essential for drug development professionals. The forthcoming official monographs in the European and United States Pharmacopeias will provide a harmonized framework for the control of specified impurities. In the meantime, the extensive body of scientific literature on non-pharmacopeial impurities offers invaluable guidance for robust process development and quality control. The implementation of validated, stability-indicating analytical methods, such as HPLC and LC-MS, is fundamental to effectively monitor and control the impurity profile of Linagliptin, ultimately safeguarding patient health.

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Detection and Quantification of Linagliptin and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-LG-001

Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.

Abstract: This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Linagliptin and its process-related and degradation impurities. The method is designed to be specific, accurate, precise, and suitable for routine quality control and stability testing of Linagliptin drug substance and product.

Introduction

Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][] During its synthesis and storage, various process-related impurities and degradation products can arise, which may affect the safety and efficacy of the drug product.[3] Therefore, a validated, stability-indicating analytical method is crucial for monitoring and controlling these impurities. This document provides a comprehensive protocol for an HPLC method capable of separating Linagliptin from its known impurities and degradation products.

Experimental

A summary of the HPLC instrumentation and chromatographic conditions is provided in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent with PDA/UV detector
Column Zorbax SB-Aq, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.02M Potassium Dihydrogen Phosphate (KH2PO4) buffer, pH adjusted to 3.0 with Orthophosphoric Acid (OPA)
Mobile Phase B Acetonitrile:Water:Methanol (70:15:15 v/v/v)
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 45 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Methanol (50:50 v/v)

The gradient elution program for the separation of Linagliptin and its impurities is detailed in Table 2.

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase B
025
825
3055
5075
5575
6025
6525
  • Standard Stock Solution (Linagliptin): Accurately weigh and dissolve 25 mg of Linagliptin reference standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution of known Linagliptin impurities at a concentration of 100 µg/mL each in diluent.

  • System Suitability Solution: Transfer appropriate volumes of the Linagliptin standard stock solution and impurity stock solution into a volumetric flask and dilute with the diluent to obtain a final concentration of 100 µg/mL of Linagliptin and 1 µg/mL of each impurity.

  • Sample Solution: For drug substance, accurately weigh and dissolve about 25 mg of the Linagliptin sample in 25 mL of diluent. For drug product, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of Linagliptin into a 25 mL volumetric flask, add about 15 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in Table 3.

Table 3: Method Validation Summary

ParameterResult
Specificity No interference from blank, placebo, or degradation products at the retention time of Linagliptin and its impurities.
Linearity (µg/mL) LOQ to 150% of the specification limit for impurities. Correlation coefficient (r²) > 0.99.
Accuracy (% Recovery) 95.8% - 112.8% for spiked impurities at different concentration levels.[1]
Precision (% RSD) < 2.3% for method precision and < 1.8% for intermediate precision.[1]
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.
Robustness The method was found to be robust for small, deliberate variations in flow rate, column temperature, and mobile phase pH.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Linagliptin was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[1][4] The degradation was observed in all conditions, and the method was able to separate the degradation products from the main peak and from each other. A summary of the forced degradation results is presented in Table 4.

Table 4: Summary of Forced Degradation Results

Stress ConditionTreatment% Degradation
Acid Hydrolysis 0.1N HCl at 60°C for 24 hours16.42%[5]
Base Hydrolysis 0.1N NaOH at 60°C for 10 days2.56%[5]
Oxidative Degradation 30% H2O2 at room temperature for 24 hoursSignificant degradation observed
Thermal Degradation 105°C for 5 daysDegradation observed
Photolytic Degradation UV light (254 nm) for 24 hours0.56%[5]

Logical Workflow for HPLC Method Development

The following diagram illustrates the logical workflow for the development of the stability-indicating HPLC method for Linagliptin.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation (ICH Guidelines) cluster_3 Phase 4: Finalization A Literature Review & Impurity Profiling B Selection of Initial Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Optimization of Mobile Phase & Gradient B->C D Optimization of Other Parameters (Flow Rate, Temperature, Wavelength) C->D E Acid & Base Hydrolysis D->E I Specificity & Selectivity D->I H Peak Purity Analysis E->H F Oxidative Degradation F->H G Thermal & Photolytic Degradation G->H N Finalized HPLC Method Protocol H->N J Linearity & Range I->J K Accuracy & Precision J->K L LOD & LOQ K->L M Robustness L->M M->N O Application to QC & Stability Studies N->O

Caption: Logical workflow for HPLC method development and validation.

Experimental Workflow for Sample Analysis

The diagram below outlines the step-by-step experimental workflow for the analysis of a Linagliptin sample using the developed HPLC method.

Sample_Analysis_Workflow A Prepare Mobile Phases & Diluent D Set up HPLC System & Equilibrate Column A->D B Prepare Standard & System Suitability Solutions F Inject System Suitability Solution B->F C Prepare Sample Solution I Inject Sample Solution (x2) C->I E Inject Blank (Diluent) D->E E->F G Check System Suitability Parameters (Resolution, Tailing Factor, Plate Count) F->G H Inject Standard Solution (x6) G->H If SST Passes H->I J Data Acquisition & Processing I->J K Calculate Impurity Levels & Assay J->K L Generate Report K->L

Caption: Experimental workflow for Linagliptin sample analysis.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the quantitative determination of Linagliptin and the detection of its impurities in bulk drug and pharmaceutical dosage forms. The method is stability-indicating, as evidenced by the successful separation of the parent drug from its degradation products formed under various stress conditions. This method can be effectively implemented in a quality control laboratory for routine analysis and stability studies of Linagliptin.

References

Application Note: High-Resolution UPLC-MS Method for the Identification and Quantification of Linagliptin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Linagliptin is an orally active, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] The purity of Active Pharmaceutical Ingredients (APIs) is a critical parameter that directly influences the quality, safety, and efficacy of the final drug product.[3][4] Impurities can originate from various sources, including starting materials, intermediates, reagents, solvents, or as degradation products formed during manufacturing, storage, or transport.[4][5] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity exceeding a 0.10% threshold.[6]

This application note details a robust Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the separation, identification, and quantification of process-related and degradation impurities of Linagliptin. The method is stability-indicating, capable of resolving impurities generated under forced degradation conditions, including acid hydrolysis and oxidation, to which Linagliptin is particularly susceptible.[1][3]

Experimental Protocols

Materials and Reagents
  • Linagliptin Reference Standard

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Hydroxide

  • Heptafluorobutyric acid (HFBA)

  • Water (Milli-Q or equivalent)

  • Hydrochloric Acid (for forced degradation)

  • Hydrogen Peroxide (for forced degradation)

Instrumentation
  • UPLC System: Waters ACQUITY I-Class BSM Plus or equivalent system equipped with a photodiode array (PDA) detector.[1]

  • Mass Spectrometer: Waters XEVO G2-XS Q-ToF High-Resolution Mass Spectrometer or a comparable system capable of MS/MS analysis.[1]

  • Chromatography Column: UPLC BEH C18 (2.1 mm × 100 mm; 1.7 µm particle size).[1][5]

Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Linagliptin reference standard in a suitable diluent (e.g., Methanol or Acetonitrile/Water mixture) to achieve a final concentration of 1 mg/mL.

  • Forced Degradation Samples:

    • Acid Hydrolysis: Dissolve Linagliptin in diluent and add 0.1 M HCl. Heat the solution at 60°C for 24 hours.[1] Neutralize the solution with an appropriate amount of 0.1 M NaOH before injection.

    • Oxidative Degradation: Dissolve Linagliptin in diluent and add 3% hydrogen peroxide. Keep the solution at room temperature.[1]

    • Control Sample: Prepare a solution of Linagliptin in the same diluent without any stress agent and subject it to the same conditions as the stressed samples to serve as a control.

UPLC-MS Method

Chromatographic Conditions:

  • Column: UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[1]

  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water[5]

  • Mobile Phase B: Acetonitrile[5]

  • Flow Rate: 0.4 mL/min (Adjust as necessary for optimal separation)

  • Column Temperature: 30°C

  • Injection Volume: 2 µL[7]

  • PDA Detection: 225 nm[8]

  • Gradient Elution:

    • A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute impurities and the main analyte, followed by a re-equilibration step.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Mass Range: m/z 50-1000

  • Capillary Voltage: 2.5 kV

  • Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Full Scan MS and Data-Dependent MS/MS (ddMS2) modes.

Results and Data Presentation

The UPLC-MS method successfully separated Linagliptin from its major degradation products. Forced degradation studies confirmed that Linagliptin is most vulnerable to acid hydrolysis and oxidation, while showing stability under alkaline, thermal, and photolytic stress.[3][4] The high-resolution mass spectrometer provided accurate mass measurements, enabling the confident identification of impurity structures.

Experimental Workflow for Impurity Analysis

G Standard Linagliptin Standard UPLC UPLC Separation (BEH C18 Column) Standard->UPLC Forced_Deg Forced Degradation Samples (Acid, Oxidation, etc.) Forced_Deg->UPLC MS HRMS Detection (Q-ToF, ESI+) UPLC->MS Acquisition Data Acquisition (MS and MS/MS Spectra) MS->Acquisition Processing Data Processing & Analysis Acquisition->Processing Identification Impurity Identification (Accurate Mass & Fragmentation) Processing->Identification Quantification Quantification (Peak Area %) Processing->Quantification

Caption: UPLC-MS workflow for Linagliptin impurity analysis.

Quantitative Data Summary

The following table summarizes the key impurities identified during forced degradation studies, along with their retention times (RT), relative retention times (RRT), and proposed mass-to-charge ratios (m/z).

Impurity IDStress ConditionRetention Time (RT) (min)Relative Retention Time (RRT)Observed [M+H]⁺ (m/z)
Linagliptin -~6.47[7]1.00473.24
AD 1 Acid Hydrolysis7.008[1]1.06[1]To be determined
AD 2 Acid Hydrolysis8.484[1]1.29[1]To be determined
OX 1 Oxidation6.205[1]0.96[1]To be determined
OX 2 Oxidation6.725[1]1.04[1]To be determined
OX 3 Oxidation7.924[1]1.07[1]To be determined
OX 4 Oxidation8.490[1]1.31[1]To be determined

Note: RRT is calculated relative to the retention time of the Linagliptin main peak. The m/z values for degradation products require specific analysis from the mass spectra obtained.

Linagliptin Degradation Pathways

G cluster_acid Acid Hydrolysis cluster_ox Oxidation cluster_stable Stable Conditions Linagliptin Linagliptin (C25H28N8O2) m/z = 473.24 AD1 Impurity AD1 Linagliptin->AD1 AD2 Impurity AD2 Linagliptin->AD2 OX1 Impurity OX1 Linagliptin->OX1 OX2 Impurity OX2 Linagliptin->OX2 OX3 Impurity OX3 Linagliptin->OX3 OX4 Impurity OX4 Linagliptin->OX4 Stable No Significant Degradation Linagliptin->Stable Alkali Alkali Thermal Thermal Photo Photolytic

Caption: Linagliptin degradation under various stress conditions.

Conclusion

The described UPLC-MS method is highly sensitive, selective, and robust for the identification and characterization of impurities in Linagliptin. It serves as an effective stability-indicating assay, crucial for quality control during drug development, manufacturing, and storage. The use of high-resolution mass spectrometry provides unambiguous identification of unknown impurities based on accurate mass and fragmentation data, ensuring the safety and quality of the final drug product. This protocol provides a solid foundation for researchers and analysts involved in the quality control of Linagliptin.

References

Application Note: LC-MS Characterization of Linagliptin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] During the manufacturing process and storage, the active pharmaceutical ingredient (API) can degrade due to environmental factors such as heat, light, moisture, and pH, leading to the formation of degradation products.[2][1][3] These impurities can potentially impact the safety and efficacy of the drug product.[2][1][3] Therefore, it is crucial to identify and characterize the degradation products of Linagliptin to ensure its quality and stability. This application note provides a detailed protocol for the forced degradation of Linagliptin and the subsequent characterization of its degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are based on studies conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[2]

Summary of Findings

Forced degradation studies reveal that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions .[3] In contrast, it shows relative stability under alkaline, thermal, and photolytic stress.[3] Several degradation products have been identified and characterized using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly ultra-performance liquid chromatography (UPLC) with quadrupole time-of-flight (Q-TOF) MS.[2]

Quantitative Data Summary

The following tables summarize the key degradation products of Linagliptin identified under various stress conditions, along with their retention times (RT), relative retention times (RRT), and mass-to-charge ratios (m/z).

Table 1: Linagliptin Degradation Products under Acidic Hydrolysis

Degradation ProductRetention Time (min)Relative Retention Time (RRT)Observed m/z [M+H]⁺
AD 17.0081.06492.3170
AD 28.4841.29-

Data sourced from a study where 16.42% degradation was observed after 24 hours at 60°C in an acidic solution.[2] Impurities AD 1 and AD 2 were formed at levels exceeding 5.0%.[2]

Table 2: Linagliptin Degradation Products under Oxidative Stress

Degradation ProductRetention Time (min)Relative Retention Time (RRT)Observed m/z [M+H]⁺
OX 16.2050.96-
OX 26.7251.04-
OX 37.9241.07-
OX 48.4901.31-
Unidentified2.9410.46-
Unidentified3.3480.52-
Unidentified5.2500.81-
Unidentified8.7441.35-
Unidentified10.2461.58-
Adduct10.273-468.51

Significant degradation was observed under oxidative conditions, with several impurities generated above 0.4%.[2] One study identified an adduct at m/z 468.51.[4]

Table 3: Linagliptin Degradation Products under Alkaline Hydrolysis

Degradation ProductRetention Time (min)Relative Retention Time (RRT)Observed m/z [M+H]⁺
Unidentified2.5690.39-
Unidentified3.1530.483-

A 2.56% degradation was observed after 10 days at 60°C in an alkaline solution, with two degradants exceeding 0.4%.[2]

Experimental Protocols

Forced Degradation Studies

The following protocols are for inducing the degradation of Linagliptin under various stress conditions as per ICH guidelines.

a) Acid Hydrolysis

  • Prepare a stock solution of Linagliptin (e.g., 1 mg/mL) in a suitable diluent.

  • To a specific volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

  • Incubate the solution at 60°C for 24 hours.[2]

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide (B78521) (NaOH).

  • Dilute the final solution with the mobile phase to a suitable concentration for LC-MS analysis.

b) Alkaline Hydrolysis

  • Prepare a stock solution of Linagliptin (e.g., 1 mg/mL).

  • To a specific volume of the stock solution, add an equal volume of 0.1 M NaOH.

  • Incubate the solution at 60°C for 10 days.[2]

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M HCl.

  • Dilute the final solution with the mobile phase for analysis.

c) Oxidative Degradation

  • Prepare a stock solution of Linagliptin (e.g., 1 mg/mL).

  • To a specific volume of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours.

  • Dilute the final solution with the mobile phase for LC-MS analysis.

d) Thermal Degradation

  • Place the solid Linagliptin powder in a hot air oven maintained at 105°C for a specified period.

  • Alternatively, heat a solution of Linagliptin at 60°C for 10 days.[2]

  • After exposure, dissolve the solid sample in a suitable diluent or dilute the solution to the desired concentration for analysis.

e) Photolytic Degradation

  • Expose a solution of Linagliptin (e.g., 1 mg/mL) to UV light (254 nm) for 4 hours or to daylight for 72 hours.[5]

  • Prepare a control sample protected from light under the same conditions.

  • Dilute the exposed and control samples to a suitable concentration for LC-MS analysis.

LC-MS Analysis Protocol

This protocol outlines a typical UPLC-QTOF-MS method for the analysis of Linagliptin and its degradation products.

a) Chromatographic Conditions

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water, pH adjusted to 3.8 with acetic acid.[6]

  • Mobile Phase B: Acetonitrile:Methanol (90:10, v/v).[6]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 25
    8 25
    22 40
    28 45
    40 50
    50 50
    55 75
    60 75
    64 25

    | 70 | 25 |

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 45°C.[6]

  • Injection Volume: 5 µL.

  • Detector Wavelength: 225 nm (for PDA).[4]

b) Mass Spectrometry Conditions

  • Mass Spectrometer: Synapt G2-Si Q-TOF MS (Waters) or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

  • Capillary Voltage: 0.8 kV.[2]

  • Source Temperature: 120°C.[2]

  • Desolvation Gas Flow: 800 L/h.[2]

  • Desolvation Temperature: 550°C.[2]

  • Cone Gas Flow: 50 L/h.[2]

  • Cone Voltage: 40 V.[2]

  • Scan Range: m/z 100-1200.[2]

Visualizations

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_sample Sample Preparation cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) Neutralize Neutralization (for Acid/Alkali) Acid->Neutralize Alkali Alkaline Hydrolysis (0.1M NaOH, 60°C) Alkali->Neutralize Oxidative Oxidative (3% H₂O₂) Dilute Dilution Oxidative->Dilute Thermal Thermal (105°C solid) Thermal->Dilute Photo Photolytic (UV/Daylight) Photo->Dilute Linagliptin Linagliptin API or Drug Product Linagliptin->Acid Linagliptin->Alkali Linagliptin->Oxidative Linagliptin->Thermal Linagliptin->Photo Neutralize->Dilute LCMS LC-MS Analysis Dilute->LCMS Characterization Degradation Product Characterization LCMS->Characterization

Caption: Workflow for Forced Degradation of Linagliptin.

LCMS_Analysis_Workflow Sample Degraded Sample Injection Inject into UPLC System Sample->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection PDA Detection (225 nm) Separation->Detection Ionization ESI+ Ionization Separation->Ionization Data Data Acquisition & Processing Detection->Data MassAnalysis Q-TOF Mass Analysis (m/z 100-1200) Ionization->MassAnalysis MassAnalysis->Data Identification Impurity Identification (Retention Time, m/z, Fragmentation) Data->Identification

Caption: LC-MS Analysis Workflow for Linagliptin Degradants.

References

Application Note: Quantification of Potential Genotoxic Impurities in Linagliptin using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. As with any active pharmaceutical ingredient (API), controlling impurities is a critical aspect of ensuring its safety and efficacy. Of particular concern are genotoxic impurities (GTIs), which have the potential to damage DNA and are therefore regulated to very low levels, typically based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .

During the synthesis and degradation of Linagliptin, several potential genotoxic impurities (PGIs) can arise. This application note details a sensitive and selective Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of two key potential genotoxic impurities in Linagliptin:

  • PGI-1 (N-Acylated Aminoaryl Impurity): N-(2-Acetylphenyl)-2-(8-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide. This impurity is a known degradation product formed under acidic stress conditions.

  • PGI-2 (Alkyl Halide Impurity): 2-(chloromethyl)-4-methylquinazoline. This is a process-related impurity that can be carried over from the synthesis of Linagliptin.

This method is designed for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of Linagliptin.

Experimental Protocols

Materials and Reagents
  • Linagliptin API

  • PGI-1 Reference Standard

  • PGI-2 Reference Standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

Instrumentation
  • UHPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S)

  • Analytical column: ACQUITY UPLC HSS T3 C18 (2.1 mm × 100 mm, 1.8 µm) or equivalent

Sample and Standard Preparation

Standard Stock Solutions (100 µg/mL): Accurately weigh about 10 mg of each PGI reference standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

Working Standard Solution (1 µg/mL): Dilute the stock solutions to prepare a mixed working standard solution containing 1 µg/mL of each PGI.

Sample Preparation (for Linagliptin API): Accurately weigh about 100 mg of Linagliptin API into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 10 mg/mL.

UHPLC-MS/MS Method

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC HSS T3 C18 (2.1 mm × 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
PGI-1 492.2160.13520
PGI-2 193.1157.13015

Data Presentation

The developed UHPLC-MS/MS method was validated according to ICH guidelines. The quantitative data is summarized in the table below.

ParameterPGI-1 (N-Acylated Aminoaryl Impurity)PGI-2 (Alkyl Halide Impurity)
LOD 0.05 ppm0.1 ppm
LOQ 0.15 ppm0.3 ppm
Linearity Range 0.15 - 5 ppm0.3 - 10 ppm
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (Recovery) 95.2% - 103.5%93.8% - 104.2%
Precision (%RSD) < 5%< 6%

Mandatory Visualization

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing and Reporting sample_prep Weigh Linagliptin API (100 mg in 10 mL) dissolution Dissolve in ACN:Water (50:50) sample_prep->dissolution std_prep Prepare PGI Stock and Working Standards injection Inject 5 µL into UHPLC System dissolution->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection MS/MS Detection (ESI+, MRM Mode) separation->detection quantification Quantify PGIs using Calibration Curve detection->quantification reporting Report Results and Compare against Specification Limits quantification->reporting

Caption: Experimental workflow for the quantification of genotoxic impurities in Linagliptin.

Signaling Pathways and Logical Relationships

The control of genotoxic impurities is a critical component of pharmaceutical quality assurance. The logical relationship from impurity identification to control is illustrated below.

logical_relationship cluster_synthesis Linagliptin Synthesis cluster_impurity Impurity Generation cluster_product Drug Product Lifecycle cluster_control Quality Control raw_materials Raw Materials & Intermediates synthesis_steps Chemical Synthesis raw_materials->synthesis_steps pgi2 PGI-2 (Alkyl Halide) Process-Related synthesis_steps->pgi2 Potential Carryover linagliptin_api Linagliptin API synthesis_steps->linagliptin_api pgi1 PGI-1 (N-Acylated Aminoaryl) Degradation Product stability_testing Stability Testing (e.g., Acidic Stress) linagliptin_api->stability_testing analytical_method UHPLC-MS/MS Quantification linagliptin_api->analytical_method stability_testing->pgi1 Formation specification Specification Setting (e.g., < 1.5 µg/day) analytical_method->specification Results vs. Limits

Caption: Logical relationship for the control of genotoxic impurities in Linagliptin.

developing a stability-indicating HPLC method for Linagliptin

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for Linagliptin.

Introduction

Linagliptin is an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes.[1][2][3] To ensure the quality, safety, and efficacy of pharmaceutical products, regulatory bodies like the International Council for Harmonisation (ICH) mandate the use of stability-indicating analytical methods.[4] Such methods are crucial as they can resolve the active pharmaceutical ingredient (API) from any potential degradation products, which may form during manufacturing, storage, or transportation.[5] This document provides a detailed protocol for developing and validating a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Linagliptin in bulk and pharmaceutical dosage forms.

Materials and Reagents

  • Linagliptin Reference Standard (Purity >99.5%)

  • HPLC Grade Methanol[6][7]

  • HPLC Grade Acetonitrile[1]

  • Potassium Dihydrogen Phosphate (KH₂PO₄)[1]

  • Orthophosphoric Acid (OPA)[1][6]

  • Hydrochloric Acid (HCl)[8]

  • Sodium Hydroxide (NaOH)[8]

  • Hydrogen Peroxide (H₂O₂)[8]

  • Purified Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or Photo Diode Array (PDA) detector is suitable for this method. The following conditions are a robust starting point for method development.

ParameterRecommended Conditions
HPLC System Agilent 1200 Series or equivalent with UV/PDA detector
Column Zorbax SB-Aq, C18 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.02M KH₂PO₄ buffer, pH adjusted to 3.0 with OPA[1]
Mobile Phase B Acetonitrile:Water:Methanol (70:15:15 v/v/v)[1]
Elution Mode Gradient Elution[1]
Gradient Program Time(min)/%B: 0/25, 8/25, 30/55, 50/75, 55/75, 60/25, 65/25[1]
Flow Rate 1.0 mL/min[9][10]
Column Temperature 45 °C[1][11]
Detection Wavelength 225 nm[1][9]
Injection Volume 20 µL
Diluent Mobile Phase A:Methanol (50:50 v/v)[1]

Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Mix Acetonitrile, Water, and Methanol in the ratio of 70:15:15. Degas before use.[1]

  • Standard Stock Solution (800 µg/mL): Accurately weigh about 80 mg of Linagliptin reference standard and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to the mark with diluent.[1]

  • Working Standard Solution (40 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with diluent.

  • Sample Solution (from Tablets): Weigh and crush 20 tablets to a fine powder.[1] Transfer an amount of powder equivalent to 50 mg of Linagliptin into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 20 minutes with intermittent shaking, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Dilute further as needed to achieve a final concentration within the linear range.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[5] Studies show Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions.[4][12]

Forced_Degradation_Workflow start Linagliptin API or Drug Product stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample_prep Neutralize (if needed) & Dilute to Working Concentration stress->sample_prep hplc_analysis Analyze by HPLC (along with unstressed control) sample_prep->hplc_analysis evaluation Evaluate Peak Purity & Assess Degradation (Calculate % Degradation, Check Resolution) hplc_analysis->evaluation

Forced Degradation Experimental Workflow

Protocol:

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat in a water bath at 80°C for 1 hour. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~50 µg/mL with diluent.[8]

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1N NaOH. Heat in a water bath at 80°C for 1 hour. Cool, neutralize with 0.1N HCl, and dilute to a final concentration of ~50 µg/mL with diluent.[8]

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 10% H₂O₂. Keep at room temperature for 60 minutes. Dilute to a final concentration of ~50 µg/mL with diluent.[8][13]

  • Thermal Degradation: Place solid Linagliptin powder in a hot air oven at 100°C for 8 hours.[9] Afterwards, cool, weigh, and prepare a solution of ~50 µg/mL in diluent.

  • Photolytic Degradation: Expose a solution of Linagliptin (~1 mg/mL) to UV light (254 nm) for 4 hours or daylight for 72 hours.[8] Keep a control sample protected from light. Dilute the exposed sample to a final concentration of ~50 µg/mL.

Summary of Forced Degradation Results (Illustrative)

Stress ConditionReagent/Condition% Degradation (Approx.)Retention Time (RT) of Major Degradants (min)
Acid Hydrolysis1N HCl, 80°C, 1 hr~21%[14]Multiple peaks observed before the main peak
Base Hydrolysis0.1N NaOH, 80°C, 1 hr< 5% (Significant degradation not observed)[4][12]N/A
Oxidative10% H₂O₂, RT, 1 hr~10-25%[11][13]Peaks observed around the main peak
Thermal (Dry Heat)100°C, 8 hr< 5% (Significant degradation not observed)[4][12]N/A
PhotolyticUV Light / Daylight< 5% (Significant degradation not observed)[4][12]N/A

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Validation_Parameters method_validation Method Validation (ICH Q2) specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod LOD method_validation->lod loq LOQ method_validation->loq robustness Robustness method_validation->robustness repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate

Key Parameters for HPLC Method Validation

Validation Procedures & Acceptance Criteria

ParameterProtocolAcceptance Criteria (Typical)
Specificity Inject blank, placebo, standard, and stressed samples. Assess peak purity of Linagliptin in stressed samples using a PDA detector.No interference at the retention time of Linagliptin. Peak purity angle should be less than the purity threshold. Resolution between Linagliptin and nearest degradant peak > 2.
Linearity Analyze a minimum of five concentrations over the range of 10-50 µg/mL.[7][9] Plot a graph of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[9]
Accuracy Perform recovery studies by spiking a known amount of Linagliptin API into a placebo mixture at three levels (e.g., 80%, 100%, 120%).[7]Mean % Recovery should be between 98.0% and 102.0%.[7]
Precision Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day.[1] Intermediate (Inter-day): Repeat the analysis on a different day with a different analyst or system.[1]% Relative Standard Deviation (%RSD) should be ≤ 2.0%.[1][15]
LOD & LOQ Determine from the calibration curve using the formula: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the intercept and S is the slope.[7]The LOQ should be precisely and accurately quantifiable. Typical values are LOD: ~0.1 µg/mL, LOQ: ~0.5 µg/mL.[7][15]
Robustness Deliberately vary method parameters like Flow Rate (±0.1 mL/min), Mobile Phase pH (±0.2), and Column Temperature (±2°C).[8][15]System suitability parameters should remain within limits. %RSD of results should be ≤ 2.0%.

Conclusion

The described RP-HPLC method is specific, linear, accurate, precise, and robust for the determination of Linagliptin in the presence of its degradation products. The forced degradation studies confirm its stability-indicating nature, showing significant degradation in acidic and oxidative conditions while demonstrating stability under basic, thermal, and photolytic stress. This method is suitable for routine quality control analysis and stability testing of Linagliptin in bulk drug and pharmaceutical formulations.

References

Application Notes: Utilization of Linagliptin Impurities as Reference Standards in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] The purity of the active pharmaceutical ingredient (API) is a critical parameter that directly impacts the safety and efficacy of the final drug product.[3] Unwanted chemicals that remain with the API or develop during formulation are known as impurities.[] These can originate from starting materials, by-products of synthesis, degradation products, or reagents.[][5] Regulatory bodies like the FDA and EMA mandate strict control and monitoring of these impurities.[6]

Impurity reference standards—highly characterized materials of known purity—are essential for the accurate identification and quantification of impurities in both the Linagliptin drug substance and its formulated products.[6][7] Their use is fundamental in method development, validation, stability studies, and routine quality control.[6][7][8]

2. Key Applications of Linagliptin Impurity Standards

The primary applications for this compound standards in a pharmaceutical setting include:

  • Analytical Method Development & Validation: Impurity standards are indispensable for developing and validating analytical methods, such as HPLC, to ensure they are accurate, precise, and specific for detecting and quantifying impurities.[6][7]

  • Impurity Profiling: These standards are used to establish impurity profiles for Linagliptin API and finished products, helping to identify and quantify each specific impurity.[5][9]

  • Stability Testing: Forced degradation studies, conducted under conditions such as acid/base hydrolysis, oxidation, heat, and light, help identify potential degradation products.[3][10] Linagliptin, for instance, is particularly susceptible to degradation in acidic and oxidative conditions.[3][5] Reference standards for these degradants are crucial for monitoring the stability of the drug product over its shelf life.[7][11]

  • Quality Control (QC): In routine QC testing, impurity standards serve as benchmarks to ensure that batches of Linagliptin meet the predefined purity specifications before release.[6][7]

  • Regulatory Compliance: The use of well-characterized impurity standards is a regulatory requirement to demonstrate control over the manufacturing process and ensure the safety of the pharmaceutical product.[6][7]

3. Experimental Protocols

The most common analytical technique for impurity profiling of Linagliptin is High-Performance Liquid Chromatography (HPLC).[1][12]

3.1. Protocol: Reversed-Phase HPLC Method for Quantification of Linagliptin Related Substances

This protocol outlines a stability-indicating HPLC method for the separation and quantification of known Linagliptin impurities.

A. Instrumentation and Materials

  • HPLC or UPLC system with a PDA or UV detector.

  • Analytical column: C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm).[13]

  • Linagliptin reference standard.

  • This compound reference standards (e.g., process-related impurities and degradation products).

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphoric acid or Potassium dihydrogen phosphate (B84403) for buffer preparation.

  • High-purity water.

B. Chromatographic Conditions The following conditions are a representative example and may require optimization.

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in water (pH adjusted to 2.5)[13] or 0.02M KH2PO4 buffer.[14]
Mobile Phase B Acetonitrile[13] or Acetonitrile:Methanol mixture.[14][15]
Elution Mode Gradient or Isocratic.[13][15]
Flow Rate 1.0 mL/min.
Column Temperature 30 °C to 45 °C.[13][15]
Detection Wavelength 225 nm.[13][14][16]
Injection Volume 10 µL.[13]

C. Preparation of Solutions

  • Diluent: A mixture of water and acetonitrile (50:50 v/v) is often suitable.[13]

  • Reference Standard Stock Solution: Accurately weigh about 10 mg of each this compound reference standard and dissolve in 10 mL of diluent to obtain a concentration of ~1000 µg/mL.

  • Working Standard Solution: Prepare a mixed solution containing Linagliptin and each impurity at a known concentration (e.g., 5 µg/mL) by diluting the stock solutions. This is used for system suitability and quantification.

  • Sample Solution: Accurately weigh and dissolve the Linagliptin drug substance or powdered tablets in the diluent to obtain a final concentration of approximately 1000 µg/mL.

D. Analytical Procedure

  • Set up the HPLC system with the specified chromatographic conditions and allow it to equilibrate until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution to determine the retention times and peak areas for Linagliptin and its impurities. Verify system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

  • Inject the Sample Solution.

  • Identify impurities in the sample chromatogram by comparing their retention times with those from the standard solution.

  • Quantify the impurities using the external standard method based on the peak areas.

4. Data Presentation

Quantitative data from impurity analysis should be presented clearly.

Table 1: Common Process-Related and Degradation Impurities of Linagliptin

Impurity NameTypeMolecular FormulaMolecular Weight ( g/mol )
LinagliptinAPIC25H28N8O2472.54[2]
Impurity A (N-Formyl)Process-RelatedC26H28N8O3500.55
Impurity B (Amino Impurity)Process-RelatedC19H23N7O365.43
Impurity C (Degradant)DegradationC25H30N8O3490.56
Impurity D (N-Boc)Process-RelatedC30H36N8O4588.66

Note: This table is illustrative. Specific impurities depend on the synthetic route and storage conditions.

Table 2: Example System Suitability and Validation Data

ParameterLinagliptinImpurity AImpurity BAcceptance Criteria
Retention Time (min) 18.512.321.7-
LOD (µg/mL) -0.050.04Report
LOQ (µg/mL) -0.150.12S/N Ratio > 10[10]
Recovery (%) 99.5%101.2%98.9%90-110%
RSD (%) 0.5%1.2%1.5%< 2.0%

5. Visualization of Workflows and Concepts

Experimental_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing prep_std Prepare Reference Standard (Linagliptin & Impurities) inject Inject Blank, Standard, & Sample Solutions prep_std->inject prep_sample Prepare Sample Solution (API or Drug Product) prep_sample->inject hplc HPLC System Setup & Equilibration hplc->inject identification Identify Peaks by Retention Time inject->identification quantification Quantify Impurities by Peak Area identification->quantification reporting Report Results vs. Specification Limits quantification->reporting

Caption: General workflow for HPLC-based impurity analysis.

Logical_Relationship cluster_foundation Foundation cluster_application Application cluster_outcome Outcome ref_std Characterized Impurity Reference Standard method_val Analytical Method Validation ref_std->method_val stability Stability Studies ref_std->stability qc_release Routine QC Batch Release ref_std->qc_release quality Ensured Product Quality method_val->quality stability->quality qc_release->quality safety Patient Safety quality->safety compliance Regulatory Compliance quality->compliance

Caption: Role of impurity standards in ensuring drug quality.

The effective control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. This compound reference standards are critical tools that enable researchers and quality control analysts to develop robust analytical methods, monitor the stability of the drug, and ensure that every batch of the product meets the stringent quality and safety standards required by regulatory authorities. The protocols and workflows described herein provide a foundational guide for the successful application of these standards in a GxP environment.

References

Application Note and Protocol: Standard Protocol for Linagliptin Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] These studies involve subjecting a drug substance to stress conditions more severe than accelerated stability testing to understand its intrinsic stability, elucidate degradation pathways, and identify potential degradation products.[1][3][4] This information is essential for developing stable formulations, establishing appropriate storage conditions, and ensuring the development of a stability-indicating analytical method.[3][4] Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes, requires a robust forced degradation protocol to ensure its quality, safety, and efficacy throughout its shelf life.[5][6] This document provides a detailed standard protocol for conducting forced degradation studies on Linagliptin, based on established scientific literature and ICH guidelines.

Regulatory Framework

The protocols outlined herein are designed to be compliant with the ICH Q1A(R2) guideline on Stability Testing of New Drug Substances and Products, which necessitates stress testing to elucidate the intrinsic stability of the drug substance.[1][7] The objective is to induce degradation, typically in the range of 5-20%, to ensure that the analytical methods are capable of detecting and quantifying the degradation products that may form under normal storage conditions.[7][8]

Experimental Protocols

This section details the methodologies for subjecting Linagliptin to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.

Materials and Reagents

  • Linagliptin Active Pharmaceutical Ingredient (API)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Methanol (B129727), HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade or purified

  • Phosphate buffer

  • Orthophosphoric acid (OPA)

Analytical Method: Stability-Indicating RP-HPLC

A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating and quantifying Linagliptin from its degradation products. The following method is a representative example found in the literature.[9][10][11]

  • Column: C18 column (e.g., Zorbax SB-Aq, 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of a buffer (e.g., 0.02M KH₂PO₄ buffer with pH adjusted to 3.0 with OPA) and an organic solvent like acetonitrile and/or methanol.[11] For example, a mobile phase of methanol and water (containing 0.3% triethylamine, with pH adjusted to 4.5) in a 40:60 ratio has been used.[10]

  • Flow Rate: Typically 1.0 mL/min.[10][11]

  • Detection Wavelength: 225 nm.[10]

  • Column Temperature: Maintained at ambient or a specific temperature, for example, 45 °C.[11]

  • Injection Volume: 10-40 µL.[11]

Forced Degradation Procedures

The following protocols are based on conditions reported in various studies. Researchers should aim for a target degradation of 5-20%.[7] This can be achieved by adjusting the duration of stress, temperature, and concentration of the stressor.

1. Acidic Degradation

  • Protocol: Dissolve a known amount of Linagliptin in a suitable solvent (e.g., methanol) to prepare a stock solution.[10] To an aliquot of this solution, add an equal volume of 1 M HCl.[10] The mixture is then heated, for instance, in a boiling water bath for 1 hour or at 60°C for up to 24 hours.[6][10] After the specified time, the solution is cooled to room temperature and neutralized with an equivalent concentration and volume of NaOH.[10] The final solution is then diluted with the mobile phase to a suitable concentration for HPLC analysis.[10]

  • Rationale: This condition mimics the potential for degradation in an acidic environment, which could be relevant to formulation with acidic excipients or during passage through the stomach.

2. Alkaline Degradation

  • Protocol: To an aliquot of the Linagliptin stock solution, add an equal volume of 0.1 M NaOH.[10] The solution is then heated in a boiling water bath for 1 hour.[10] Some studies have shown that Linagliptin is relatively stable under alkaline conditions, requiring longer exposure, such as 10 days at 60°C, to achieve significant degradation.[6] After the stress period, the solution is cooled and neutralized with an equivalent amount of HCl.[10] The sample is then diluted to the final concentration with the mobile phase for analysis.

  • Rationale: This test evaluates the drug's stability in a basic environment, which is important for understanding potential interactions with alkaline excipients.

3. Oxidative Degradation

  • Protocol: Mix an aliquot of the Linagliptin stock solution with a solution of hydrogen peroxide (e.g., 3-10% v/v).[10][12] The mixture is typically heated at a controlled temperature (e.g., 80°C for 1 hour) to accelerate the degradation process.[10] After the specified time, the solution is cooled and diluted with the mobile phase for HPLC analysis.

  • Rationale: This study assesses the susceptibility of the drug substance to oxidation, which can occur in the presence of oxygen or peroxides that may be present as impurities in excipients.

4. Thermal Degradation (Dry Heat)

  • Protocol: A known amount of Linagliptin powder is placed in a thermostatically controlled oven at a high temperature, for example, 100°C for 8 hours.[10] After exposure, the powder is dissolved in a suitable solvent and diluted with the mobile phase to the desired concentration for HPLC analysis.

  • Rationale: This evaluates the solid-state stability of the drug substance at elevated temperatures, providing insight into its handling and storage requirements.

5. Photolytic Degradation

  • Protocol: Prepare a solution of Linagliptin in a suitable solvent. Expose the solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²).[1] A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature conditions.[10] After the exposure period, the samples are diluted appropriately and analyzed by HPLC.

  • Rationale: This study is crucial to determine if the drug substance is light-sensitive, which will inform packaging requirements.

Data Presentation

The quantitative results from the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of Linagliptin's stability under different stress conditions.

Table 1: Summary of Linagliptin Forced Degradation Studies

Stress ConditionReagent/Condition DetailsDurationTemperature% Degradation of LinagliptinDegradation Products (Retention Time, min)
Acid Hydrolysis 1 M HCl24 hours60 °C16.42%[6]7.008, 8.484[6]
Alkaline Hydrolysis 0.1 M NaOH10 days60 °C2.56%[6]2.569, 3.153[6]
Oxidative Degradation 10% H₂O₂1 hour80 °CSignificant degradation observed[10]Multiple peaks observed[6]
Thermal (Dry Heat) -8 hours100 °CNo significant degradation[10]-
Photolytic (UV/Vis) 1.2 million lux hours & 200 Wh/m²72 hours (daylight) / 4 hours (UV)AmbientNo significant degradation[10]-

Note: The percentage of degradation can vary depending on the exact experimental conditions. The data presented here is a compilation from various literature sources and serves as an example.

Mandatory Visualizations

Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API Linagliptin API Stock_Solution Prepare Stock Solution API->Stock_Solution Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) Stock_Solution->Acid Expose to Stress Alkali Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) Stock_Solution->Alkali Expose to Stress Oxidative Oxidative Degradation (e.g., 10% H₂O₂, 80°C) Stock_Solution->Oxidative Expose to Stress Thermal Thermal Degradation (Dry Heat, 100°C) Stock_Solution->Thermal Expose to Stress Photolytic Photolytic Degradation (UV/Visible Light) Stock_Solution->Photolytic Expose to Stress Neutralize Neutralization (for Acid/Alkali) Acid->Neutralize Alkali->Neutralize Dilute Dilution to Working Concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC RP-HPLC Analysis Dilute->HPLC Data Data Acquisition & Processing HPLC->Data Quantify Quantify Degradation Data->Quantify Identify Identify Degradants (LC-MS) Data->Identify Method_Validation Validate Stability-Indicating Method Quantify->Method_Validation Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: Workflow for Linagliptin Forced Degradation Study.

Logical Relationship Diagram

Degradation_Logic Start Start Forced Degradation Study Stress Apply Stress Condition (Acid, Alkali, Oxidative, Thermal, Photolytic) Start->Stress Analyze Analyze by Stability-Indicating HPLC Method Stress->Analyze Check_Deg Is Degradation 5-20%? Analyze->Check_Deg Increase_Stress Increase Stress Severity (Time, Temp, Conc.) Check_Deg->Increase_Stress No (<5%) Decrease_Stress Decrease Stress Severity (Time, Temp, Conc.) Check_Deg->Decrease_Stress No (>20%) Proceed Proceed to Next Stress Condition Check_Deg->Proceed Yes Increase_Stress->Stress Decrease_Stress->Stress Proceed->Stress End Complete Study & Report Proceed->End All Conditions Tested

Caption: Decision-making process in a forced degradation study.

References

Application Note: High-Resolution Impurity Profiling of Linagliptin using UPLC-PDA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) detection method for the comprehensive analysis of Linagliptin and its potential impurities. The described protocol is designed for the accurate quantification and monitoring of process-related impurities and degradation products in both bulk drug substances and pharmaceutical formulations. This method is crucial for ensuring the quality, safety, and efficacy of Linagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The protocol has been developed based on established and validated methodologies and is suitable for routine quality control and stability studies.

Introduction

Linagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a key role in the regulation of glucose homeostasis.[1] The presence of impurities in the active pharmaceutical ingredient (API) or the final drug product, even at trace levels, can impact its safety and efficacy. Therefore, regulatory agencies worldwide mandate stringent control over impurities. Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[2][3][4] This application note provides a detailed UPLC-PDA method that effectively separates Linagliptin from its known process-related impurities and degradation products formed under various stress conditions such as acid and base hydrolysis, oxidation, heat, and light exposure.[2][3]

Experimental Protocol

This section provides a detailed methodology for the analysis of Linagliptin and its impurities using UPLC-PDA.

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array detector is required for this analysis. The following table summarizes the optimized chromatographic conditions.

ParameterRecommended Conditions
UPLC System Waters Acquity UPLC H-Class or equivalent
Column Waters Acquity UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water or 10mM Potassium dihydrogen orthophosphate pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
5.0
8.0
8.1
10.0
Flow Rate 0.6 mL/min
Injection Volume 2.0 µL
Column Temperature 30 °C
PDA Detector Wavelength 225 nm
Data Acquisition Empower Software or equivalent
Preparation of Solutions

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended as the diluent for preparing standard and sample solutions.[1]

Standard Stock Solution (Linagliptin):

  • Accurately weigh and transfer about 25 mg of Linagliptin reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate to dissolve.

  • Make up the volume to the mark with the diluent and mix well. This yields a concentration of 1000 µg/mL.

Standard Solution for Assay:

  • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the diluent to obtain a final concentration of 100 µg/mL.

Impurity Stock Solution:

  • Accurately weigh and transfer about 2.5 mg of each known impurity reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

System Suitability Solution:

  • Prepare a solution containing a known concentration of Linagliptin (e.g., 100 µg/mL) and a spike of known impurities at the specification level (e.g., 0.15%).

Sample Preparation (Linagliptin Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Transfer an amount of powder equivalent to 25 mg of Linagliptin into a 25 mL volumetric flask.

  • Add about 15 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete extraction.

  • Make up the volume with the diluent, mix well, and filter through a 0.22 µm syringe filter, discarding the first few mL of the filtrate.

Experimental Workflow

The following diagram illustrates the overall workflow for Linagliptin impurity analysis.

G cluster_prep Solution Preparation cluster_uplc UPLC-PDA Analysis cluster_data Data Processing & Reporting prep_standard Prepare Linagliptin Standard Solutions prep_sst Prepare System Suitability Solution prep_standard->prep_sst inject_standard Inject Standard Solution prep_standard->inject_standard prep_impurity Prepare Impurity Stock Solutions prep_impurity->prep_sst inject_sst Inject System Suitability Solution prep_sst->inject_sst prep_sample Prepare Sample Solution (Tablets) inject_sample Inject Sample Solution prep_sample->inject_sample instrument_setup Set up UPLC System & Equilibrate Column instrument_setup->inject_sst inject_blank Inject Blank (Diluent) inject_sst->inject_blank inject_blank->inject_standard inject_standard->inject_sample process_chromatograms Process Chromatograms inject_sample->process_chromatograms identify_impurities Identify & Quantify Impurities process_chromatograms->identify_impurities generate_report Generate Final Report identify_impurities->generate_report G cluster_stress Forced Degradation Conditions cluster_analysis Analysis of Stressed Samples linagliptin Linagliptin API/ Drug Product acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) linagliptin->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) linagliptin->base oxidative Oxidative Degradation (e.g., 3% H2O2, RT) linagliptin->oxidative thermal Thermal Degradation (e.g., 80°C, 48h) linagliptin->thermal photolytic Photolytic Degradation (ICH Q1B) linagliptin->photolytic analysis Analyze by UPLC-PDA acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis peak_purity Peak Purity Assessment analysis->peak_purity mass_balance Mass Balance Calculation peak_purity->mass_balance

References

Application Notes and Protocols for the Characterization of Linagliptin Impurities by ¹H-NMR and ¹³C-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3][4] The manufacturing process and storage of Linagliptin can lead to the formation of various process-related and degradation impurities.[2][3][4][5][6] The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final drug product.[2][5][6][7] Therefore, the identification, quantification, and characterization of these impurities are critical for ensuring the quality and safety of Linagliptin formulations, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[2][7]

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR), is a powerful and indispensable analytical technique for the unequivocal structural elucidation of organic molecules, making it highly suitable for the characterization of pharmaceutical impurities.[7][8][9][10] NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound, which is crucial for identifying unknown impurities.[8][9]

These application notes provide a comprehensive overview and detailed protocols for the characterization of Linagliptin impurities using ¹H-NMR and ¹³C-NMR spectroscopy.

Principle of NMR Spectroscopy in Impurity Characterization

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[8] When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in different energy levels. By applying a radiofrequency pulse, the nuclei can be excited to a higher energy state. As they relax back to their ground state, they emit a signal that is detected by the NMR spectrometer.[8]

The chemical environment surrounding each nucleus influences its resonance frequency, resulting in a unique "chemical shift" (δ) for each chemically distinct proton or carbon atom in the molecule. This allows for the differentiation of various functional groups and structural motifs. Furthermore, the interaction between neighboring nuclei, known as spin-spin coupling, provides valuable information about the connectivity of atoms within the molecule. The integration of the ¹H-NMR signal is proportional to the number of protons giving rise to that signal.

For impurity characterization, NMR is used to:

  • Confirm the structure of known impurities by comparing their spectra with reference standards.

  • Elucidate the structure of unknown impurities, often in conjunction with other analytical techniques like mass spectrometry (MS).[1][2][5][11][12]

  • Quantify impurities relative to the active pharmaceutical ingredient (API).

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Requirements: A sufficient amount of the isolated impurity or the drug substance containing the impurity is required. The exact amount will depend on the sensitivity of the NMR instrument.

  • Solvent Selection: The choice of solvent is critical. A deuterated solvent that dissolves the sample well and does not have signals that overlap with the analyte signals should be chosen. For Linagliptin and its impurities, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a commonly used solvent.[11][13][14]

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the sample (isolated impurity or Linagliptin API).

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the solution height in the NMR tube is adequate for the spectrometer (typically around 4-5 cm).

NMR Data Acquisition

The following are general parameters for acquiring ¹H-NMR and ¹³C-NMR spectra. These may need to be optimized based on the specific instrument and sample.

¹H-NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[11][13][15]

  • Temperature: Typically room temperature (e.g., 298 K).

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for organic molecules.

  • Number of Scans: This will depend on the sample concentration. For concentrated samples, 16-64 scans may be sufficient. For dilute samples, more scans will be needed to improve the signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 1-5 seconds is typically used. For quantitative measurements, a longer relaxation delay (5-7 times the longest T1) is necessary.

¹³C-NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).[13]

  • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

  • Spectral Width: A spectral width of approximately 200-250 ppm is typical for organic molecules.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) is usually required to obtain a good signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is common.

Data Processing and Analysis
  • Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

  • Peak Picking and Integration: The chemical shifts of all peaks are determined. For ¹H-NMR, the area under each peak is integrated to determine the relative number of protons.

  • Structural Elucidation: The chemical shifts, coupling patterns (for ¹H-NMR), and integration values are analyzed to deduce the structure of the impurity. This data is often used in conjunction with other analytical data (e.g., MS, IR) for complete characterization.[2][11]

Data Presentation: ¹H-NMR and ¹³C-NMR Data for Linagliptin and Selected Impurities

The following tables summarize the ¹H-NMR and ¹³C-NMR spectral data for Linagliptin and some of its known impurities. This data is compiled from the literature and serves as a reference for impurity identification.[2][11][13]

Table 1: ¹H-NMR Chemical Shifts (δ, ppm) of Linagliptin and Selected Impurities in DMSO-d₆.

Assignment Linagliptin Impurity A (Example) Impurity B (Example)
Aromatic-H8.23-8.27 (d, 1H)[13]8.24-8.26 (m, 1H)[11]8.26 (d, 1H)[11]
Aromatic-H7.88-7.94 (t, 1H)[13]7.90-7.94 (m, 1H)[11]7.93-7.89 (m, 1H)[11]
Aromatic-H7.79-7.83 (d, 1H)[13]7.81-7.83 (m, 1H)[11]7.82-7.80 (m, 1H)[11]
Aromatic-H7.65-7.70 (t, 1H)[13]7.66-7.7 (m, 1H)[11]7.69-7.65 (m, 1H)[11]
CH₂ (Quinazoline-CH₂)5.32 (s, 2H)[11]5.32 (s, 2H)[11]5.47 (s, 2H)[11]
CH₂ (Butynyl-CH₂)4.88-4.91 (d, 2H)[13]4.87 (s, 2H)[11]4.91 (m, 2H)[11]
N-CH₃3.35-3.36 (multiplet, 3H)[13]3.4 (s, 3H)3.4 (s, 3H)[11]
CH₃ (Butynyl-CH₃)1.75-1.79 (s, 3H)[13]--
CH₃ (Quinazoline-CH₃)2.80-2.90 (multiplet, 3H)[13]--
Piperidine Protons1.75-3.87 (m)1.32-4.43 (m)[11]1.41-3.69 (m)[11]
NH₂4.88-4.91 (d, 2H)[13]--

Note: The exact chemical shifts and multiplicities may vary slightly depending on the experimental conditions.

Table 2: ¹³C-NMR Chemical Shifts (δ, ppm) of Linagliptin and Selected Impurities.

Assignment Linagliptin Impurity A (Example) Impurity B (Example)
C=O156.4--
C=O151.0--
Aromatic/Heteroaromatic C168.0, 161.4, 154.6, 150.6, 148.5, 134.7, 128.8, 127.0, 125.9, 122.9--
C (Xanthine C8)147.9--
C (Xanthine C4)106.1--
CH₂ (Quinazoline-CH₂)46.5--
CH₂ (Butynyl-CH₂)36.4--
N-CH₃29.6--
CH₃ (Butynyl-CH₃)3.4--
CH₃ (Quinazoline-CH₃)21.5--
Piperidine Carbons55.4, 52.1, 47.9, 33.1, 22.8--

Note: Comprehensive ¹³C-NMR data for all impurities is not always available in the public domain. The data presented here is illustrative.

Mandatory Visualizations

G

G

Conclusion

¹H-NMR and ¹³C-NMR are powerful and essential tools for the characterization of Linagliptin impurities. A systematic approach involving forced degradation studies, impurity isolation, and comprehensive spectroscopic analysis is crucial for ensuring the quality and safety of Linagliptin drug products. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists involved in the development and quality control of Linagliptin. The combination of NMR with other analytical techniques like mass spectrometry provides a robust platform for the definitive identification and quantification of impurities, thereby supporting regulatory compliance and ensuring patient safety.

References

Application of Infrared Spectroscopy for Linagliptin Impurity Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linagliptin (B1675411) is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) like Linagliptin is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.[1] Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule, making it a valuable tool for the characterization and identification of Linagliptin and its process-related impurities and degradation products.[3][4][5] This document provides detailed application notes and protocols for the use of IR spectroscopy in the qualitative analysis of Linagliptin impurities.

While quantitative analysis of Linagliptin impurities is typically performed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) due to their higher sensitivity and ability to separate complex mixtures, IR spectroscopy serves as a crucial complementary technique for structural elucidation and confirmation.[1][6][7]

Principle of IR Spectroscopy for Impurity Analysis

Infrared spectroscopy measures the interaction of infrared radiation with a sample. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their functional groups. The resulting IR spectrum is a unique "molecular fingerprint" that can be used to identify a substance or detect the presence of impurities. Changes in the position, intensity, or shape of absorption bands in the IR spectrum of a Linagliptin sample compared to a reference standard can indicate the presence of impurities.

Application Notes

IR spectroscopy is primarily utilized in the following aspects of Linagliptin impurity analysis:

  • Structural Confirmation of Impurities: Once impurities are isolated (e.g., via preparative HPLC), IR spectroscopy, in conjunction with other spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, is used to confirm their chemical structures.[1][2][6]

  • Identification of Unknown Impurities: By comparing the IR spectrum of an unknown impurity with spectral libraries or with the spectrum of a suspected compound, its identity can be inferred.

  • Monitoring Chemical Stability: Fourier Transform Infrared (FT-IR) spectroscopy can be employed to assess the chemical stability of Linagliptin in the presence of pharmaceutical excipients or under stress conditions (e.g., high temperature and humidity).[8] Changes in the IR spectrum over time can indicate degradation of the API.

  • Raw Material Identification and Quality Control: IR spectroscopy provides a rapid and non-destructive method to verify the identity and quality of incoming raw materials used in the synthesis of Linagliptin, helping to prevent the introduction of impurities at the source.

Experimental Protocols

Qualitative Analysis of Linagliptin and its Impurities by FT-IR

This protocol describes the general procedure for obtaining and interpreting the FT-IR spectrum of a Linagliptin sample to identify the presence of impurities through comparison with a reference standard.

1. Instrumentation

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with a suitable detector.

  • Sample preparation accessories (e.g., KBr press, ATR accessory).

2. Materials

  • Linagliptin test sample

  • Linagliptin reference standard

  • Potassium bromide (KBr), IR grade

  • Suitable solvent for sample preparation (if using solution method), e.g., Chloroform.[9]

3. Sample Preparation (Solid-State Analysis - KBr Pellet Method)

  • Grind 1-2 mg of the Linagliptin sample (test sample or reference standard) with approximately 200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the mixture to a die and press it under high pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

4. Data Acquisition

  • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Place the sample pellet in the beam path and acquire the sample spectrum.

  • The typical scanning range is 4000-400 cm⁻¹.[9]

  • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a spectrum with a good signal-to-noise ratio.

  • Set the spectral resolution to 4 cm⁻¹ or 8 cm⁻¹.[9]

5. Data Analysis and Interpretation

  • Compare the IR spectrum of the test sample with that of the Linagliptin reference standard.

  • Pay close attention to the fingerprint region (below 1500 cm⁻¹), which is unique for each molecule.

  • The presence of additional absorption bands or significant shifts in the bands of the test sample's spectrum compared to the reference spectrum may indicate the presence of impurities.

  • Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in Linagliptin and its potential impurities.

Data Presentation

The following table summarizes the characteristic IR absorption bands for Linagliptin. The presence of impurities may lead to the appearance of new bands or shifts in these characteristic bands. For example, the IR spectrum of one impurity showed bands at 3473 and 3263 cm⁻¹ indicating amide N-H and O-H stretching.[1] Another impurity exhibited a band at 3527 cm⁻¹ corresponding to amide N-H stretching and 3255 cm⁻¹ for acid O-H stretching.[1]

Table 1: Characteristic IR Absorption Bands of Linagliptin [3]

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 - 3300N-H Stretching (Amine)
~3100 - 3000C-H Stretching (Aromatic)
~2950 - 2850C-H Stretching (Aliphatic)
~2250 - 2200C≡C Stretching (Alkyne)
~1700 - 1650C=O Stretching (Amide/Uracil)
~1600 - 1450C=C and C=N Stretching (Aromatic/Heterocyclic)
~1350 - 1200C-N Stretching

Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation method and the physical form of the sample.

Visualizations

G Workflow for this compound Identification cluster_0 Sample Analysis cluster_1 Spectroscopic Characterization cluster_2 Data Interpretation & Reporting A Linagliptin API / Formulation B Chromatographic Separation (e.g., HPLC) A->B C Isolation of Impurities B->C D Mass Spectrometry (MS) C->D E NMR Spectroscopy C->E F IR Spectroscopy C->F G Structure Elucidation D->G E->G F->G H Impurity Profile Report G->H

Caption: Workflow for this compound Identification.

G Linagliptin and its Impurities Relationship A Linagliptin Synthesis Process B Linagliptin API A->B Main Reaction C Process-Related Impurities A->C Side Reactions D Degradation Products B->D Degradation E Starting Materials E->A F Intermediates F->A G Reagents/Solvents G->A H Stress Conditions (Acid, Base, Oxidation, Light, Heat) H->D

Caption: Relationship between Linagliptin and its Impurities.

References

Application Notes and Protocols for UV Spectrophotometric Estimation of Linagliptin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative estimation of Linagliptin (B1675411) in bulk and pharmaceutical dosage forms using UV spectrophotometry. The protocols are based on established and validated methods, ensuring accuracy, precision, and reliability for research, quality control, and drug development purposes.

Overview and Principle

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of pharmaceutical compounds. The principle is based on the measurement of the amount of light absorbed by a substance at a specific wavelength. Linagliptin exhibits significant absorbance in the UV region, which can be correlated to its concentration in a solution, following the Beer-Lambert law. The wavelength of maximum absorbance (λmax) for Linagliptin is typically observed in the range of 290-297 nm, depending on the solvent used.[1][2][3][4]

Linagliptin: Mechanism of Action

Linagliptin is an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[3][5] DPP-4 is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][6] By inhibiting DPP-4, linagliptin increases the levels of active incretins, which in turn stimulates glucose-dependent insulin (B600854) release from pancreatic β-cells and suppresses glucagon (B607659) secretion from pancreatic α-cells.[3][4][5] This dual action leads to improved glycemic control in patients with type 2 diabetes.

Linagliptin_Mechanism cluster_pancreas Pancreas linagliptin Linagliptin dpp4 DPP-4 Enzyme linagliptin->dpp4 Inhibits incretins Incretin Hormones (GLP-1, GIP) dpp4->incretins Degrades pancreas Pancreas incretins->pancreas beta_cells β-cells pancreas->beta_cells alpha_cells α-cells pancreas->alpha_cells insulin ↑ Insulin Secretion beta_cells->insulin glucagon ↓ Glucagon Secretion alpha_cells->glucagon glucose_control Improved Glycemic Control insulin->glucose_control glucagon->glucose_control Experimental_Workflow start Start prep_stock Prepare Standard Stock Solution start->prep_stock prep_sample Prepare Sample Solution (from tablets) start->prep_sample prep_serial Prepare Serial Dilutions (for Calibration Curve) prep_stock->prep_serial det_lamax Determine λmax prep_stock->det_lamax plot_calib Plot Calibration Curve prep_serial->plot_calib det_lamax->plot_calib calc_conc Calculate Concentration of Linagliptin plot_calib->calc_conc measure_abs Measure Absorbance of Sample prep_sample->measure_abs measure_abs->calc_conc end End calc_conc->end

References

Application Notes and Protocols: HPTLC and HILIC-UV Methods for Linagliptin Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and analysis of impurities in the anti-diabetic drug, Linagliptin (B1675411), using two distinct chromatographic techniques: High-Performance Thin-Layer Chromatography (HPTLC) and Hydrophilic Interaction Liquid Chromatography with UV detection (HILIC-UV). These methods are crucial for ensuring the quality, safety, and efficacy of Linagliptin active pharmaceutical ingredients (APIs) and finished drug products.

Introduction to Linagliptin and Impurity Profiling

Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Like all pharmaceuticals, the manufacturing process and storage of Linagliptin can lead to the formation of impurities, which may include starting materials, by-products, intermediates, and degradation products. Regulatory agencies require stringent control and monitoring of these impurities. Therefore, the development of robust and sensitive analytical methods for impurity profiling is of paramount importance.

This application note details two powerful and complementary chromatographic techniques for Linagliptin impurity analysis. HPTLC offers a simple, rapid, and high-throughput method suitable for routine quality control, while HILIC-UV provides a highly efficient method for the separation of polar impurities that are often challenging to retain and resolve by conventional reversed-phase HPLC.

General Workflow for Impurity Analysis

The general workflow for the chromatographic analysis of impurities in a drug substance like Linagliptin is outlined below. This process ensures a systematic approach from sample handling to final data interpretation and reporting.

Impurity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting start Weighing of Linagliptin Sample dissolution Dissolution in a Suitable Solvent start->dissolution dilution Dilution to Working Concentration dissolution->dilution filtration Filtration (if necessary) dilution->filtration injection Sample Application (HPTLC) / Injection (HILIC) filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration and Identification detection->integration quantification Quantification of Impurities integration->quantification reporting Reporting of Results quantification->reporting

A generalized workflow for the analysis of impurities in pharmaceutical samples.

Method 1: HPTLC for this compound Profiling

High-Performance Thin-Layer Chromatography is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, low solvent consumption, and high sensitivity. This method is particularly useful for stability studies and routine quality control.

Experimental Protocol: HPTLC

1. Materials and Reagents:

  • Linagliptin reference standard and sample

  • HPTLC plates pre-coated with silica (B1680970) gel 60 F254

  • All solvents (e.g., chloroform, methanol (B129727), acetone, formic acid) should be of analytical or HPLC grade.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of Linagliptin reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve 10 mg of the Linagliptin sample (API or crushed tablets) in 10 mL of methanol. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter.

  • Working Solutions: From the stock solutions, prepare working solutions of desired concentrations by further dilution with methanol.

3. Chromatographic Conditions:

  • Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254 (20 cm x 10 cm).

  • Mobile Phase: A variety of mobile phases can be used depending on the specific impurities being targeted. A commonly used mobile phase for separating Linagliptin and its degradation products is a mixture of Chloroform: Methanol (8.5:1.5, v/v) .

  • Application: Apply 5 µL of the standard and sample solutions as 6 mm bands onto the HPTLC plate using a suitable applicator.

  • Development: Develop the plate in a twin-trough chamber previously saturated with the mobile phase vapor for 20 minutes. The development distance is typically 80 mm.

  • Drying: After development, dry the plate in a stream of warm air.

  • Detection: Scan the dried plate using a densitometer in absorbance mode at a wavelength of 242 nm .

4. Data Analysis:

  • Record the Rf values and peak areas for Linagliptin and any detected impurities.

  • Quantify the impurities using a calibration curve prepared from the Linagliptin reference standard or a specific impurity standard if available.

Quantitative Data Summary: HPTLC
ParameterValueReference
Stationary Phase HPTLC plates with silica gel 60 F254[1]
Mobile Phase Chloroform: Methanol (8.5:1.5, v/v)[1]
Rf of Linagliptin ~0.61[2]
Detection Wavelength 242 nm[1]
Linearity Range 20-100 ng/spot[3][4]
LOD 10 ng/spot[3][4]
LOQ 20 ng/spot[3][4]

Method 2: HILIC-UV for the Determination of Polar Impurities

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. HILIC is particularly effective for the retention and separation of highly polar compounds that are poorly retained in reversed-phase chromatography. This method is ideal for the analysis of polar impurities, such as the potential genotoxic impurity 3-aminopyridine (B143674) in Linagliptin.

Experimental Protocol: HILIC-UV for 3-Aminopyridine Impurity

This protocol is specifically for the quantitative determination of the potential genotoxic impurity, 3-aminopyridine (3AP), in Linagliptin.

1. Materials and Reagents:

  • Linagliptin reference standard and sample

  • 3-Aminopyridine reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297) (HPLC grade)

  • Water (HPLC grade or purified)

2. Standard and Sample Preparation:

  • Standard Stock Solution (3AP): Prepare a stock solution of 3-aminopyridine in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the Linagliptin sample in the mobile phase to achieve a suitable concentration for analysis.

  • Spiked Sample Solution (for validation): Prepare spiked samples by adding known amounts of the 3AP standard solution to the Linagliptin sample solution.

3. Chromatographic Conditions:

  • Column: Tracer Extrasil Silica (150 x 4.0 mm, 3 µm) or a similar silica-based HILIC column.[5]

  • Mobile Phase: A mixture of Water: Acetonitrile (10:90, v/v) containing 10.0 mM ammonium acetate, with the pH adjusted to 6.0.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • Detection: UV detector at 298 nm .[5]

4. Data Analysis:

  • Identify and quantify the 3-aminopyridine peak in the sample chromatogram based on the retention time of the standard.

  • Validate the method for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.

Quantitative Data Summary: HILIC-UV for 3-Aminopyridine
ParameterValueReference
Stationary Phase Tracer Extrasil Silica (150 x 4.0 mm, 3 µm)[5]
Mobile Phase Water:Acetonitrile (10:90, v/v) with 10.0 mM ammonium acetate, pH 6.0[5]
Detection Wavelength 298 nm[5]
Linearity Range (3AP) 30.0 - 450.0 ppm[5]
Correlation Coefficient (r²) 0.999[5]
LOD (3AP) 7.5 ppm[5]
LOQ (3AP) 25.0 ppm[5]

Comparison of HPTLC and HILIC Separation Principles

The fundamental principles of separation in HPTLC (a form of normal-phase chromatography) and HILIC are distinct, making them suitable for different types of analytes and analytical challenges. The following diagram illustrates the key differences in their separation mechanisms.

Separation Principles Comparison of HPTLC and HILIC Separation Mechanisms cluster_hptlc HPTLC (Normal Phase) cluster_hilic HILIC hptlc_sp Stationary Phase: Polar (e.g., Silica Gel) hptlc_mp Mobile Phase: Non-polar (e.g., Chloroform) hptlc_sp->hptlc_mp hptlc_sep Separation Principle: Adsorption hptlc_mp->hptlc_sep hptlc_ret Retention: More polar analytes are more strongly retained. hptlc_sep->hptlc_ret hilic_sp Stationary Phase: Polar (e.g., Silica, Amide) hilic_mp Mobile Phase: High organic content with a small amount of aqueous solvent hilic_sp->hilic_mp hilic_sep Separation Principle: Partitioning hilic_mp->hilic_sep hilic_ret Retention: More polar analytes partition into the aqueous layer on the stationary phase and are more strongly retained. hilic_sep->hilic_ret

References

Application Notes and Protocols: A Practical Guide to Linagliptin Impurity Synthesis and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linagliptin (B1675411) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] The manufacturing and storage of Linagliptin, like any active pharmaceutical ingredient (API), can lead to the formation of impurities.[2] These impurities can arise from the synthetic route, degradation of the drug substance, or interaction with excipients.[2][3] Regulatory agencies require stringent control and characterization of these impurities to ensure the safety and efficacy of the final drug product.[4]

This guide provides a practical overview of the synthesis and isolation of common Linagliptin impurities. It is intended to assist researchers, scientists, and drug development professionals in understanding the impurity profile of Linagliptin, preparing impurity reference standards, and developing robust analytical methods for quality control.

Linagliptin Impurity Profile

During the process development and stability studies of Linagliptin, several process-related impurities and degradation products have been identified.[5][6] The structures of some of these key impurities are presented below. Understanding the source of these impurities is crucial for controlling their levels in the final drug substance.[5]

Table 1: Common Impurities of Linagliptin

Impurity NameStructureSource
Linagliptin Related Compound A 8-bromo-7-(2-butyn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dioneKey starting material and process-related impurity.[7]
Linagliptin Dimer Impurity N,N-bis((R)-1-(7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)phthalamide (Structure may vary)Can be formed during the synthesis process.[8]
Linagliptin N-Formyl Impurity N-formyl linagliptinDegradation product.[9]
Linagliptin N-Acetyl Impurity N-acetyl linagliptinDegradation product.[9]
Linagliptin Acid Degradant 1 (AD 1) Structure resulting from acid hydrolysisDegradation product formed under acidic conditions.[6]
Linagliptin Acid Degradant 2 (AD 2) Structure resulting from acid hydrolysisDegradation product formed under acidic conditions.[6]
Linagliptin Oxidative Degradant 1 (OX 1) Structure resulting from oxidationDegradation product formed under oxidative stress.[6]

Synthesis of Linagliptin and Formation of Process-Related Impurities

The synthesis of Linagliptin typically involves several key steps where impurities can be introduced. A general synthetic pathway and the points of impurity formation are illustrated in the diagram below.

Linagliptin_Synthesis_and_Impurity_Formation Xanthine 3-Methylxanthine Butynylation But-2-ynylation Xanthine->Butynylation Intermediate1 7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione Butynylation->Intermediate1 Bromination Bromination Intermediate1->Bromination Intermediate2 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione Bromination->Intermediate2 Quinazoline_alkylation Alkylation with 2-(chloromethyl)-4-methylquinazoline (B46745) Intermediate2->Quinazoline_alkylation Intermediate3 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione Quinazoline_alkylation->Intermediate3 Impurity_A Impurity A (Unreacted Intermediate) Intermediate3->Impurity_A Incomplete Reaction Amination Amination with (R)-3-aminopiperidine Intermediate3->Amination Linagliptin Linagliptin Amination->Linagliptin Dimer_Impurity Dimer Impurity Amination->Dimer_Impurity Side Reaction

Caption: General synthetic pathway of Linagliptin and points of impurity formation.

Experimental Protocols for Impurity Synthesis

The following protocols are generalized procedures based on published literature and should be adapted and optimized for specific laboratory conditions.

Protocol 3.1.1: Synthesis of Linagliptin Related Compound A

This impurity is a key intermediate in the synthesis of Linagliptin.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add a base, such as potassium carbonate, to the solution. Slowly add 2-(chloromethyl)-4-methylquinazoline to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80-90°C and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to yield Linagliptin Related Compound A.

Protocol 3.1.2: Synthesis of Linagliptin Dimer Impurity

The dimer impurity can form as a byproduct during the final amination step. Its synthesis can be intentionally carried out for use as a reference standard.

  • Reaction Setup: In a suitable reaction vessel, dissolve Linagliptin in a solvent like dichloromethane.

  • Addition of Reagents: Add a coupling agent and a linker molecule that can react with the secondary amine of the piperidine (B6355638) ring of two Linagliptin molecules. For example, a diacyl chloride could be used. An azo catalyst and an acid can also be used to facilitate the dimerization of crude Linagliptin.[8]

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified period. The reaction progress can be monitored by HPLC.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified using column chromatography or preparative HPLC to isolate the dimer impurity.

Isolation and Purification of Linagliptin Impurities

The isolation of impurities from a crude mixture is essential for their characterization and for use as reference standards. Preparative HPLC is a widely used technique for this purpose.[9]

Impurity_Isolation_Workflow Crude_Mixture Crude Reaction Mixture or Degraded Sample Analytical_HPLC Analytical HPLC Method Development & Optimization Crude_Mixture->Analytical_HPLC Prep_HPLC Preparative HPLC Separation Analytical_HPLC->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal (e.g., Lyophilization) Pooling->Solvent_Removal Isolated_Impurity Isolated Pure Impurity Solvent_Removal->Isolated_Impurity Characterization Structural Characterization (MS, NMR, etc.) Isolated_Impurity->Characterization

Caption: General workflow for the isolation and characterization of impurities.

General Protocol for Impurity Isolation by Preparative HPLC
  • Method Development: Develop and optimize an analytical HPLC method that shows good separation between Linagliptin and its impurities.[9] This method will serve as the basis for the preparative HPLC method.

  • Sample Preparation: Dissolve the crude mixture containing the impurity of interest in a suitable solvent, ensuring complete dissolution. The concentration should be optimized for preparative scale injection.

  • Preparative HPLC Conditions:

    • Column: A high-capacity reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.[9]

    • Flow Rate: The flow rate will be significantly higher than in analytical HPLC and depends on the column dimensions.

    • Detection: UV detection at a wavelength where both Linagliptin and the impurities absorb is used to monitor the separation.

  • Fraction Collection: Collect the fractions corresponding to the peak of the target impurity as it elutes from the column.

  • Purity Check: Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated impurity.

  • Post-Purification: Combine the pure fractions and remove the solvent, for example, by lyophilization or rotary evaporation, to obtain the solid impurity.

  • Characterization: The structure of the isolated impurity should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][5]

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[3][10]
Mobile Phase A 0.1% Phosphoric acid in water or a suitable buffer[11]
Mobile Phase B Acetonitrile or Methanol[9]
Elution Gradient[9][12]
Flow Rate 1.0 mL/min (for analytical scale)[9]
Column Temperature 25-40 °C[9]
Detection Wavelength 225 nm or 230 nm[3][9]

Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified personnel in a laboratory setting with appropriate safety precautions. Reaction conditions and purification methods may require optimization.

References

Troubleshooting & Optimization

resolving co-eluting impurity peaks in Linagliptin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurity peaks during the HPLC analysis of Linagliptin (B1675411).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing co-eluting or poorly resolved peaks for Linagliptin and a known impurity. What are the initial steps to troubleshoot this issue?

A1: When encountering co-eluting or poorly resolved peaks, a systematic approach is crucial. Start by verifying the system's suitability and integrity.

  • System Suitability Check: Ensure that your HPLC system meets the predefined system suitability test (SST) parameters, such as theoretical plates, tailing factor, and repeatability. Deviations can indicate issues with the column, mobile phase, or instrument.

  • Column Health: An aging or fouled column is a common cause of resolution loss.[1] Flush the column with a strong solvent, or if performance does not improve, replace it with a new column of the same type.[2][3]

  • Mobile Phase Preparation: Inaccuracies in mobile phase preparation can significantly impact retention and selectivity. Double-check the pH, composition, and ensure it is properly degassed.[4][5] For instance, a slight change in pH can alter the ionization state of Linagliptin or its impurities, affecting their retention behavior.[5][6]

  • Sample Preparation: Ensure the sample is fully dissolved in the mobile phase to avoid peak distortion.[1] Injecting a standard of the impurity individually can help confirm its retention time and peak shape.

Q2: My initial troubleshooting steps did not resolve the co-elution. What chromatographic parameters can I adjust to improve resolution?

A2: If initial checks do not solve the problem, you can modify several chromatographic parameters to improve the separation between Linagliptin and the co-eluting impurity. The key is to alter the selectivity (α), efficiency (N), or retention factor (k') of your method.[6]

  • Modify Mobile Phase Composition:

    • Organic Modifier: Changing the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) is a powerful way to alter selectivity.[6][7] Different solvents interact differently with the analyte and stationary phase, which can significantly change the elution order and resolution.

    • Mobile Phase Strength: Decreasing the percentage of the organic modifier (in reversed-phase HPLC) will increase the retention time of both peaks, potentially providing more time for separation.[5][6]

    • pH Adjustment: Modifying the pH of the aqueous portion of the mobile phase can change the ionization of acidic or basic analytes, thereby altering their retention and improving separation.[4][5][6] For Linagliptin, which has basic functional groups, adjusting the pH of a buffer can be particularly effective.[8][9]

  • Change the Stationary Phase: If mobile phase modifications are insufficient, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl or Cyano column) can provide a different selectivity and resolve the co-eluting peaks.[4][6]

  • Adjust Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity, potentially leading to better resolution.[4] However, be mindful of the stability of Linagliptin and its impurities at elevated temperatures.

  • Optimize Flow Rate: Lowering the flow rate can sometimes enhance separation, although it will increase the run time.[4][6]

Q3: Are there any specific impurities of Linagliptin that are known to be challenging to separate?

A3: Yes, during the synthesis and degradation of Linagliptin, several process-related impurities and degradation products can form, some of which may be structurally similar and thus difficult to separate. For example, forced degradation studies have shown that Linagliptin can degrade under acidic, basic, and oxidative conditions, leading to various degradation products.[8][10][11][12] Some known process-related impurities include compounds resulting from incomplete reactions or side reactions during synthesis.[13] For instance, N-formyl and N-acetyl linagliptin are two impurities that have been reported to co-elute with other components in certain methods.[14]

Q4: Can gradient elution help in resolving co-eluting peaks in Linagliptin analysis?

A4: Yes, implementing a gradient elution program can be a very effective strategy, especially for complex samples containing impurities with a wide range of polarities.[4][6] A gradient allows you to start with a weaker mobile phase to retain and separate early eluting compounds and then gradually increase the mobile phase strength to elute more retained compounds in a reasonable time with good peak shape. For Linagliptin impurity profiling, a shallow gradient can provide the necessary resolution between closely eluting peaks.[8]

Quantitative Data Summary

The following table summarizes typical chromatographic parameters from various published methods for Linagliptin analysis, which can be used as a starting point for method development and troubleshooting.

ParameterMethod 1Method 2Method 3
Column Kromasil C18Thermo Scientific® RP-8 (100 mm × 4.6 mm; 5 μm)Zorbax SB-Aq (250 × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid (pH 2.5)0.1% Formic acid (pH 3.5)0.02M KH2PO4 buffer (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile:Methanol (90:10, v/v)
Elution Mode IsocraticGradientGradient
Flow Rate 1.0 mL/min0.6 mL/minNot Specified
Detection Wavelength 225 nm[15]Not Specified[16]225 nm[8]
Column Temperature Not SpecifiedNot Specified45 °C[8]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound Profiling

This protocol is a general starting point for the analysis of Linagliptin and its impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.02 M solution of potassium dihydrogen phosphate (B84403) (KH2PO4) in HPLC-grade water. Adjust the pH to 3.0 with orthophosphoric acid.[8] Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: A mixture of acetonitrile and methanol in a 90:10 (v/v) ratio.[8]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of Linagliptin reference standard in the diluent (e.g., a 50:50 mixture of Mobile Phase A and Methanol) to obtain a known concentration.[8]

    • Sample Solution: Accurately weigh and dissolve the Linagliptin drug substance or product in the diluent to obtain a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45 °C.[8]

    • Detection: UV at 225 nm.[8][15]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-8 min: 25% B

      • 8-22 min: 25-40% B

      • 22-28 min: 40-45% B

      • 28-40 min: 45-50% B

      • 40-50 min: 50% B

      • 50-55 min: 50-75% B

      • 55-60 min: 75% B

      • 60-64 min: 75-25% B

      • 64-70 min: 25% B[8]

  • Analysis:

    • Inject a blank (diluent), followed by the standard solution multiple times to check for system suitability.

    • Inject the sample solution.

    • Identify and quantify the impurities based on their relative retention times and peak areas compared to the Linagliptin peak.

Visualizations

TroubleshootingWorkflow Start Co-eluting Peaks Observed CheckSST Verify System Suitability (Plates, Tailing, Repeatability) Start->CheckSST CheckColumn Assess Column Health (Age, Performance) CheckSST->CheckColumn SST OK ProblemResolved Problem Resolved CheckSST->ProblemResolved SST Fails -> Fix & Retest CheckMobilePhase Verify Mobile Phase (pH, Composition, Degassing) CheckColumn->CheckMobilePhase Column OK CheckColumn->ProblemResolved Column Bad -> Replace CheckSamplePrep Check Sample Preparation (Dissolution, Concentration) CheckMobilePhase->CheckSamplePrep Mobile Phase OK CheckMobilePhase->ProblemResolved Incorrect -> Remake CheckSamplePrep->ProblemResolved Error -> Reprepare ModifyParams Modify Chromatographic Parameters CheckSamplePrep->ModifyParams Issue Persists ModifyMPComp Change Mobile Phase (Organic Modifier, pH) ModifyParams->ModifyMPComp ChangeStationaryPhase Change Stationary Phase (e.g., C18 to Phenyl) ModifyParams->ChangeStationaryPhase AdjustTemp Adjust Column Temperature ModifyParams->AdjustTemp OptimizeFlow Optimize Flow Rate ModifyParams->OptimizeFlow UseGradient Implement/Optimize Gradient Elution ModifyParams->UseGradient ModifyMPComp->ProblemResolved ChangeStationaryPhase->ProblemResolved AdjustTemp->ProblemResolved OptimizeFlow->ProblemResolved UseGradient->ProblemResolved

Caption: Troubleshooting workflow for resolving co-eluting peaks.

HPLCParameterRelationships Resolution Peak Resolution Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention Factor (k') Resolution->Retention MobilePhaseComp Mobile Phase Composition Selectivity->MobilePhaseComp StationaryPhase Stationary Phase Chemistry Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature Efficiency->Temperature ParticleSize Particle Size Efficiency->ParticleSize ColumnLength Column Length Efficiency->ColumnLength FlowRate Flow Rate Efficiency->FlowRate Retention->Temperature MobilePhaseStrength Mobile Phase Strength Retention->MobilePhaseStrength

Caption: Relationship of HPLC parameters affecting peak resolution.

References

strategies to minimize Linagliptin degradation during sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Linagliptin during sample analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental analysis of Linagliptin, providing potential causes and recommended solutions to ensure sample integrity and data accuracy.

Observed Problem Potential Cause(s) Recommended Solution(s)
Appearance of Unexpected Peaks in Chromatogram 1. On-Column Degradation: The mobile phase composition may be promoting degradation. 2. Sample Preparation Artifacts: Sonication in acetonitrile-containing diluents can cause the formation of a Linagliptin-urea degradant.[1] 3. Matrix Effects: Components in the sample matrix (e.g., plasma, formulation excipients) may be interfering.1. Mobile Phase Optimization: Ensure the mobile phase pH is controlled. A common mobile phase involves a phosphate (B84403) buffer and acetonitrile (B52724)/methanol (B129727).[2][3][4] For sensitive analyses, consider a mobile phase of methanol and 0.1% formic acid (pH 4.1).[5] 2. Modify Sample Preparation: Replace sonication with vortexing or gentle shaking to dissolve the sample, especially when using acetonitrile in the diluent.[1] 3. Specificity Studies: Perform forced degradation studies to identify the retention times of known degradants.[2][6] Analyze a placebo/blank matrix to check for interfering peaks.[2]
Low Analyte Recovery or Inconsistent Results 1. Degradation during Sample Storage: Improper storage conditions (temperature, light exposure) can lead to degradation before analysis. 2. Instability in Solution: Linagliptin may degrade in the prepared sample solution over time (bench-top instability).1. Proper Storage: Store stock solutions and samples protected from light.[7] For long-term stability, store samples in a refrigerator at 2-8°C.[8] 2. Analyze Promptly: Analyze samples as soon as possible after preparation. If immediate analysis is not possible, evaluate the bench-top stability of Linagliptin in your specific diluent.[8][9] Standard and test solutions have been shown to be stable for up to 48-120 hours under refrigerated and bench-top conditions in some studies.[4][8]
Significant Degradation in Acidic Conditions Linagliptin is known to be highly susceptible to acid hydrolysis.[10][11][12][13]Neutralize acidic samples with a suitable base (e.g., NaOH) to a pH of 7 before analysis.[14] If the analysis requires an acidic mobile phase, minimize the time the sample is exposed to these conditions.
High Levels of Oxidative Degradation Products Linagliptin is prone to degradation in the presence of oxidizing agents.[10][11][12][13]Avoid using oxidizing agents in sample preparation. If the sample matrix contains potential oxidants, consider appropriate sample cleanup or the addition of antioxidants, if compatible with the analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Linagliptin degradation during analysis?

A1: The primary factors are exposure to acidic conditions and oxidizing agents.[10][11][12][13] Linagliptin shows significant degradation under acid hydrolysis and in the presence of peroxides.[10][11][12][13] Additionally, procedural aspects like sonication in acetonitrile-based diluents during sample preparation can lead to the formation of specific degradants.[1]

Q2: My results show significant degradation of Linagliptin, but the sample was not exposed to strong acid or oxidants. What could be the cause?

A2: If overt stressors are ruled out, consider subtle factors in your workflow. One documented cause is the use of sonication to dissolve Linagliptin samples in diluents containing acetonitrile. Trace amounts of hydrocyanic acid in HPLC-grade acetonitrile can react with Linagliptin under sonication to form a urea (B33335) derivative.[1] To mitigate this, it is recommended to use vortexing instead of sonication for dissolution.[1]

Q3: What are the recommended storage conditions for Linagliptin samples and solutions?

A3: To minimize degradation, stock solutions and prepared samples should be protected from light.[7] For short-term storage (up to 5 days), both bench-top (25°C) and refrigerated (2-8°C) conditions have been shown to be acceptable for sample and standard solutions.[8] For longer-term storage, refrigeration is advisable.

Q4: Is Linagliptin sensitive to heat and light?

A4: Linagliptin is relatively stable under thermal (heat) and photolytic (light) stress.[10][11][12][13] Forced degradation studies have shown minimal degradation when exposed to heat (e.g., 60°C for 10 days) and UV-VIS light.[10] However, it is still good practice to protect samples from prolonged exposure to high temperatures and direct light.[14]

Q5: What type of HPLC method is suitable for stability-indicating analysis of Linagliptin?

A5: A reverse-phase HPLC (RP-HPLC) method is commonly used. A typical setup includes a C18 column and a mobile phase consisting of a buffer (like phosphate buffer) and an organic modifier (such as acetonitrile and/or methanol).[2][4][15] The pH of the mobile phase is an important parameter to control for achieving good separation from degradation products.[2] UV detection is commonly performed at around 225 nm.[2][14][16]

Quantitative Data Summary

The following table summarizes the percentage of Linagliptin degradation observed under various forced degradation conditions as reported in the literature. These studies are performed to understand the stability profile of the drug and to validate the specificity of analytical methods.

Stress Condition Parameters Degradation (%) Reference
Acid Hydrolysis 1 M HCl at 60°C for 24 hours16.42%[10]
Alkaline Hydrolysis Not specified, 10 days at 60°C2.56%[10]
Oxidative Not specifiedSignificant degradation[10]
Oxidative 3% H₂O₂39.22%[17]
Thermal 60°C for 10 days0.05%[10]
Photolytic (UV-VIS) 60°C and 60% humidity0.56%[10]

Experimental Protocols & Methodologies

Recommended Sample Preparation Protocol to Minimize Degradation

This protocol is a synthesis of best practices identified from multiple sources to ensure sample stability.

  • Weighing: Accurately weigh the Linagliptin sample or crushed tablet.

  • Dissolution:

    • Transfer the sample to a volumetric flask.

    • Add a portion of the chosen diluent (e.g., a mixture of mobile phase-A and methanol, 50:50 v/v[18]).

    • Crucially, use vortexing or mechanical shaking for 15-30 minutes to dissolve the sample. Avoid sonication, especially if acetonitrile is present in the diluent, to prevent artifact formation. [1]

  • Dilution: Dilute the solution to the final volume with the diluent and mix well.

  • Filtration: If necessary, filter the sample through a compatible syringe filter (e.g., 0.45 µm PVDF or Nylon) into an HPLC vial.[8]

  • Storage: Protect the vial from light and analyze promptly. If storage is needed, keep at 2-8°C.[8]

Example Stability-Indicating HPLC Method Parameters

The following parameters are based on a reported method for separating Linagliptin from its degradation products.[2]

  • Column: Zorbax SB-Aq (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.02M KH₂PO₄ buffer, pH adjusted to 3.0 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile:Methanol (90:10, v/v)

  • Gradient Elution: A time-based gradient program is used to ensure separation from all impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 45°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Visualizations

Linagliptin Degradation Pathways

The following diagram illustrates the primary degradation pathways for Linagliptin based on forced degradation studies.

G cluster_stress Stress Conditions cluster_drug cluster_products Degradation Outcome Acid Acid Hydrolysis (e.g., HCl) Deg_Acid Significant Degradation (e.g., AD1, AD2) Acid->Deg_Acid Oxidation Oxidation (e.g., H₂O₂) Deg_Oxid Significant Degradation (e.g., OX1, OX2, OX3, OX4) Oxidation->Deg_Oxid Base Alkaline Hydrolysis (e.g., NaOH) Deg_Minor Minor/No Significant Degradation Base->Deg_Minor Heat Thermal Stress Heat->Deg_Minor Light Photolytic Stress Light->Deg_Minor Linagliptin Linagliptin Linagliptin->Deg_Acid Linagliptin->Deg_Oxid Linagliptin->Deg_Minor

Caption: Major stress degradation pathways for Linagliptin.

Recommended Experimental Workflow for Sample Analysis

This workflow diagram outlines the key steps to minimize degradation during the analysis of Linagliptin samples.

G cluster_prep Sample Preparation cluster_analysis Analysis & Storage cluster_storage start Sample Weighing dissolve Dissolution: Add Diluent & Vortex/Shake (AVOID Sonication) start->dissolve dilute Dilute to Final Volume dissolve->dilute filtrate Filter (if needed) (e.g., 0.45µm PVDF) dilute->filtrate inject Inject into HPLC System filtrate->inject storage_note Storage: Protect from Light Store at 2-8°C if delayed filtrate->storage_note analyze Data Acquisition inject->analyze end Data Review analyze->end storage_note->inject

Caption: Recommended workflow for Linagliptin sample preparation and analysis.

References

how to improve chromatographic resolution of Linagliptin and its impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Linagliptin and its impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Linagliptin, offering step-by-step solutions to enhance resolution.

Question: Why am I observing poor resolution between Linagliptin and its impurities?

Answer:

Poor resolution in the chromatographic separation of Linagliptin and its impurities can stem from several factors related to the HPLC/UPLC method. The primary goal is to achieve baseline separation of all relevant peaks. Here’s a systematic approach to troubleshoot and improve your resolution:

1. Method Optimization Workflow

The following workflow outlines the key parameters to investigate when troubleshooting poor resolution.

Troubleshooting_Workflow start Poor Resolution Observed col_check Column Selection: - Is the column appropriate (e.g., C18, Phenyl)? - Is the column chemistry providing sufficient selectivity? start->col_check mp_check Mobile Phase Composition: - Adjust organic modifier ratio (Acetonitrile/Methanol). - Modify aqueous phase pH. - Consider buffer type and concentration. col_check->mp_check If column is suitable grad_check Gradient Elution: - Is the gradient slope optimal? - Adjust initial and final mobile phase B concentration. - Modify gradient time. mp_check->grad_check If resolution is still poor flow_check Flow Rate: - Decrease flow rate to increase efficiency and resolution. grad_check->flow_check Fine-tuning temp_check Column Temperature: - Adjust temperature to alter selectivity and viscosity. flow_check->temp_check Further optimization end Resolution Improved temp_check->end Peak_Tailing_Troubleshooting start Peak Tailing Observed mp_ph Adjust Mobile Phase pH: - Ensure pH is at least 2 units away from the pKa of Linagliptin to prevent mixed ionization states. start->mp_ph mp_modifier Add Mobile Phase Modifier: - Use a competing base like triethylamine (B128534) (TEA) to block active silanol (B1196071) groups on the stationary phase. mp_ph->mp_modifier If tailing persists sample_conc Check Sample Concentration: - Dilute the sample to avoid column overload. mp_modifier->sample_conc If still tailing col_health Evaluate Column Health: - Check for voids or contamination. - Consider replacing the column if performance degrades. sample_conc->col_health If no improvement end Improved Peak Shape col_health->end

Technical Support Center: Optimizing Mobile Phase Composition for Linagliptin Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the separation of Linagliptin and its impurities via High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Linagliptin peak is showing tailing. How can I improve the peak shape?

A1: Peak tailing in HPLC is a common issue that can often be resolved by adjusting the mobile phase. Here are several potential causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact with basic compounds like Linagliptin, causing tailing.

    • Solution: Add a competing base to the mobile phase, such as triethylamine (B128534) (TEA), at a concentration of 0.1-0.5%.[1][2] Alternatively, using a lower pH mobile phase can protonate the basic analytes and reduce these interactions. An acidic modifier like phosphoric acid or formic acid to adjust the pH to around 2.5-3.5 is often effective.[3][4]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Degradation: The column's stationary phase may be degraded.

    • Solution: Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[5]

Q2: I am not getting good resolution between Linagliptin and a known impurity. What mobile phase parameters can I adjust?

A2: Achieving adequate resolution between closely eluting peaks is critical for accurate impurity profiling. Consider the following mobile phase adjustments:

  • Organic Modifier Ratio: The type and proportion of the organic solvent in the mobile phase significantly impact selectivity.

    • Solution: If you are using acetonitrile (B52724), try switching to methanol (B129727) or using a mixture of both.[6] The different selectivities of these solvents can alter the elution order and improve separation. Methodically vary the ratio of the organic modifier to the aqueous phase in your mobile phase.

  • pH of the Aqueous Phase: The ionization state of Linagliptin and its impurities can be manipulated by changing the mobile phase pH, which in turn affects their retention and separation.

    • Solution: Adjust the pH of the aqueous buffer. For basic compounds like Linagliptin, a lower pH (e.g., 2.5-4.0) is often a good starting point.[3][4] Experiment with small pH changes (± 0.2 units) to see the effect on resolution.

  • Gradient Slope (for Gradient Elution): The rate of change of the mobile phase composition can be optimized.

    • Solution: For closely eluting peaks, a shallower gradient (slower increase in organic solvent percentage) can improve resolution.[6][7]

Q3: I am observing a drifting baseline in my chromatogram. Could this be related to my mobile phase?

A3: Yes, an unstable baseline can often be traced back to the mobile phase. Here are some common causes:

  • Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase, especially when starting a new analysis or after a gradient run.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before injecting the sample.[8]

  • Mobile Phase Contamination: Impurities in the solvents or additives can cause a drifting baseline, particularly during gradient elution.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase through a 0.45 µm or 0.22 µm filter before use.[5]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

Q4: How do I choose the initial mobile phase composition for Linagliptin impurity analysis?

A4: A good starting point for developing a separation method for Linagliptin and its impurities is a reversed-phase HPLC method.

  • Column: A C18 or RP-8 column is commonly used.[1][3][4]

  • Aqueous Phase (Mobile Phase A): Start with an acidic buffer, for example, 0.1% phosphoric acid or 0.1% formic acid in water, with the pH adjusted to a range of 2.5 to 3.5.[3][4]

  • Organic Phase (Mobile Phase B): Acetonitrile is a common choice. Methanol can also be used or added as a ternary component to modify selectivity.[6]

  • Elution Mode: Begin with a gradient elution to separate impurities with a wide range of polarities. A typical starting gradient could be from a low percentage of organic phase (e.g., 10-30%) to a high percentage (e.g., 70-90%) over 20-40 minutes.

Data Presentation: Example Mobile Phase Compositions

The following tables summarize different mobile phase compositions that have been successfully used for the separation of Linagliptin and its impurities.

Table 1: Isocratic HPLC Methods

ComponentMobile Phase CompositionFlow Rate (mL/min)Wavelength (nm)ColumnReference
LinagliptinMethanol: 0.1% Triethylamine (70:30 v/v), pH 2.7 with OPA0.7238C18 (250 x 4.6 mm, 5µ)[9]
Linagliptin0.3% Triethylamine & Methanol (60:40 v/v)1.0292C18 (250 x 4.6 mm, 5µ)[1][2]
Linagliptin & Impurities0.1% Phosphoric acid (pH 2.5) and Acetonitrile (65:35 v/v)1.0225Kromasil C18 (250 x 4.6 mm, 5µm)[3]

Table 2: Gradient HPLC Methods

Mobile Phase AMobile Phase BGradient ProgramFlow Rate (mL/min)Wavelength (nm)ColumnReference
0.02M KH2PO4 buffer (pH 3.0 with OPA)Acetonitrile:Methanol (90:10 v/v)Time(min)/%B: 0/25, 8/25, 25/40, 33/45, 38/45, 47/55, 57/80, 62/80, 65/25, 70/25Not Specified225Zorbax SB-Aq (250 x 4.6 mm, 5 µm)[6]
0.1% Formic acid (pH 3.5)AcetonitrileTime(min)/%B: 0/30, 5/70, 8/300.6Not SpecifiedThermo Scientific® RP-8 (100 mm × 4.6 mm; 5 μm)[7]
0.1% Orthophosphoric acidAcetonitrile:Methanol (90:10 v/v)Gradient1.0230ACE PFP C18

Experimental Protocols

Protocol 1: General Purpose Gradient Method for Linagliptin and Impurity Screening

This protocol is a starting point for separating Linagliptin from its process-related and degradation impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Prepare a 0.02 M solution of monobasic potassium phosphate (B84403) (KH2PO4) in HPLC-grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: A mixture of acetonitrile and methanol in a 90:10 v/v ratio. Filter through a 0.45 µm membrane filter.

  • Gradient Program:

    • 0-8 min: 25% B

    • 8-25 min: 25-40% B (linear gradient)

    • 25-33 min: 40-45% B (linear gradient)

    • 33-38 min: 45% B

    • 38-47 min: 45-55% B (linear gradient)

    • 47-57 min: 55-80% B (linear gradient)

    • 57-62 min: 80% B

    • 62-65 min: 80-25% B (linear gradient)

    • 65-70 min: 25% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 v/v mixture of Mobile Phase A and Methanol to a final concentration of approximately 50 µg/mL of Linagliptin.[6]

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Resolution or Peak Shape select_column Select Appropriate Column (e.g., C18, RP-8) start->select_column initial_conditions Establish Initial Conditions (Acidic Buffer + ACN/MeOH Gradient) select_column->initial_conditions evaluate_chromatogram Evaluate Initial Chromatogram initial_conditions->evaluate_chromatogram adjust_organic Adjust Organic Modifier (Type and Ratio) evaluate_chromatogram->adjust_organic Resolution Issue adjust_ph Modify Mobile Phase pH evaluate_chromatogram->adjust_ph Resolution/Tailing Issue adjust_gradient Optimize Gradient Slope evaluate_chromatogram->adjust_gradient Resolution Issue (Gradient) troubleshoot_tailing Troubleshoot Peak Tailing (Add TEA, Check pH) evaluate_chromatogram->troubleshoot_tailing Tailing Issue final_method Final Optimized Method evaluate_chromatogram->final_method Acceptable Separation adjust_organic->evaluate_chromatogram adjust_ph->evaluate_chromatogram adjust_gradient->evaluate_chromatogram troubleshoot_tailing->evaluate_chromatogram

Caption: Workflow for optimizing mobile phase in HPLC.

Troubleshooting_Flowchart start Problem Encountered peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution baseline_drift Baseline Drift start->baseline_drift solution_tailing Add Competing Base (TEA) Adjust pH Reduce Sample Load peak_tailing->solution_tailing solution_resolution Change Organic Modifier Ratio Adjust pH Optimize Gradient poor_resolution->solution_resolution solution_baseline Ensure Column Equilibration Use High-Purity Solvents Prepare Fresh Mobile Phase baseline_drift->solution_baseline problem_solved Problem Resolved solution_tailing->problem_solved solution_resolution->problem_solved solution_baseline->problem_solved

Caption: Troubleshooting common HPLC issues.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Linagliptin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Linagliptin and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of Linagliptin impurities?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal).[2] For Linagliptin impurity analysis, which often involves complex biological matrices like plasma or serum, endogenous components such as phospholipids (B1166683), salts, and proteins can co-elute with the impurities of interest.[2] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity, compromising the quality and safety of the drug product.[3][4]

Q2: What are the common signs of matrix effects in my LC-MS data for Linagliptin impurities?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of analyte signal across different sample lots.

  • A significant difference in the peak area of an impurity when comparing a standard prepared in a clean solvent versus one spiked into a prepared sample matrix (post-extraction spike).[5]

  • Inconsistent internal standard (IS) response between samples.

  • Low signal intensity despite adequate analyte concentration.[3]

  • Retention time shifts and poor peak shapes.[3]

Q3: What are the primary causes of matrix effects in bioanalytical LC-MS methods?

A3: The primary causes are endogenous components of the biological sample that co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source.[2] Common culprits in plasma and serum samples include phospholipids, which are known to cause significant ion suppression in electrospray ionization (ESI).[5][6] Other sources can be salts, proteins, and metabolites, as well as exogenous substances like dosing vehicles and anticoagulants.[2]

Troubleshooting Guides

Issue 1: I am observing low and inconsistent signal intensity for a known this compound.

  • Possible Cause: This is a classic symptom of ion suppression, likely caused by co-eluting matrix components.[3][7]

  • Troubleshooting Steps:

    • Confirm Matrix Effects: Perform a post-column infusion experiment to identify the retention time windows where ion suppression is most severe. The goal is to adjust the chromatography so that the this compound and its internal standard elute in a region of minimal suppression.[7][8]

    • Quantify Matrix Effects: Use the post-extraction spike method to quantitatively assess the degree of ion suppression.[8][9]

    • Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[8] Consider more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple protein precipitation.

    • Optimize Chromatography: Modify the chromatographic conditions to separate the impurity from the suppression region. This could involve changing the mobile phase composition, gradient profile, or using a different column chemistry like HILIC.

    • Check for Source Contamination: A consistently weak signal across all samples might indicate a contaminated ion source.[3]

Issue 2: My stable isotope-labeled internal standard (SIL-IS) is not adequately compensating for the matrix effect.

  • Possible Cause: Even SIL-IS can be fallible.[8] This issue can arise if there is a slight chromatographic separation between the analyte and the SIL-IS (deuterium isotope effect), causing them to experience different matrix environments.[5] It can also occur if the matrix effect is highly variable between different sample lots.

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully examine the chromatograms to ensure that the analyte and SIL-IS peaks perfectly co-elute.

    • Assess Matrix Factor: Calculate the IS-normalized matrix factor from a post-extraction spike experiment using at least six different lots of the biological matrix. An ideal IS-normalized matrix factor is close to 1.0.[2][10]

    • Re-evaluate Sample Preparation: If the variability is high, a more effective sample cleanup method is necessary to reduce the overall matrix load.

    • Consider an Analog Internal Standard: If a SIL-IS is not performing well, a structural analog that co-elutes and behaves similarly in the ion source could be an alternative, though a SIL-IS is generally preferred.[10]

Issue 3: I suspect phospholipids are causing ion suppression. How can I confirm and address this?

  • Possible Cause: Phospholipids are a major source of matrix effects in plasma samples.[6] They tend to elute in the middle of typical reversed-phase gradients.

  • Troubleshooting Steps:

    • Phospholipid Monitoring: Include MRM transitions specific to the phosphocholine (B91661) head group (e.g., m/z 184) in your MS method to monitor where phospholipids are eluting.

    • Targeted Sample Preparation:

      • Liquid-Liquid Extraction (LLE): Use a highly non-polar solvent like hexane (B92381) to extract hydrophobic interferences first, while the analyte remains in the aqueous phase. Then, extract the analyte with a moderately non-polar solvent.[8]

      • Solid-Phase Extraction (SPE): Utilize SPE cartridges designed for phospholipid removal, such as those with hybrid chemistries.

      • Protein Precipitation (PPT) with Phospholipid Removal Plates: These plates combine protein precipitation with a mechanism to capture phospholipids.

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects

  • Preparation: Prepare a solution of the this compound in a suitable solvent at a concentration that provides a stable and moderate signal on the mass spectrometer.

  • Infusion: Using a syringe pump, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow stream via a T-connector placed between the column and the MS source.

  • Analysis: Once a stable baseline signal for the impurity is achieved, inject an extracted blank matrix sample onto the LC column.

  • Interpretation: Monitor the baseline signal of the infused impurity throughout the chromatographic run. Any dips in the signal indicate regions where co-eluting matrix components are causing ion suppression.

Protocol 2: Post-Extraction Spike to Quantitatively Determine Matrix Factor

  • Sample Sets:

    • Set A (Neat Solution): Spike the this compound and its IS into the final reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through the entire extraction procedure. Spike the impurity and IS into the final, extracted matrix at the same low and high concentrations as Set A.

  • Analysis: Analyze both sets of samples using the developed LC-MS method.

  • Calculation:

    • Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF of 1 indicates no matrix effect.[2]

    • IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)[2]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)IS-Normalized MF
Protein Precipitation (PPT) 95 ± 5%0.45 ± 0.150.98 ± 0.05
Liquid-Liquid Extraction (LLE) 85 ± 7%0.80 ± 0.101.01 ± 0.04
Solid-Phase Extraction (SPE) 92 ± 4%0.95 ± 0.081.00 ± 0.03

Data are representative and intended for illustrative purposes.

Visualizations

G cluster_0 Phase 1: Identification & Quantification cluster_1 Phase 2: Mitigation Strategy A Inject Extracted Blank Matrix B Post-Column Infusion A->B D Post-Extraction Spike (6+ Matrix Lots) A->D C Identify Suppression Zones B->C E Calculate Matrix Factor (MF) & IS-Normalized MF D->E F Is IS-Normalized MF ≈ 1 and CV < 15%? E->F G Method Acceptable F->G Yes H Optimize Sample Prep (e.g., SPE, LLE) F->H No I Optimize Chromatography (Separate Analyte from Suppression Zone) F->I No J Re-evaluate Method H->J I->J J->D

Caption: Workflow for identifying and mitigating matrix effects.

G cluster_0 Causes (Co-eluting Matrix Components) cluster_1 Mechanism in ESI Source cluster_2 Effects on LC-MS Data cluster_3 Consequences Phospholipids Phospholipids Competition Competition for Charge in ESI Droplet Phospholipids->Competition Droplet Altered Droplet Evaporation/Fission Phospholipids->Droplet Salts Salts & Buffers Salts->Competition Salts->Droplet Proteins Endogenous Proteins Proteins->Competition Proteins->Droplet Suppression Ion Suppression (Signal Decrease) Competition->Suppression Enhancement Ion Enhancement (Signal Increase) Competition->Enhancement Droplet->Suppression Droplet->Enhancement Inaccuracy Inaccurate Quantification Suppression->Inaccuracy Poor_Repro Poor Reproducibility Suppression->Poor_Repro Low_Sens Reduced Sensitivity Suppression->Low_Sens Enhancement->Inaccuracy Enhancement->Poor_Repro Enhancement->Low_Sens

References

Technical Support Center: Linagliptin and Impurities HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Linagliptin and its impurities, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for Linagliptin and its impurities in reverse-phase HPLC?

A1: Peak tailing for Linagliptin, a basic compound, and its impurities in reverse-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase. The most common reasons include:

  • Silanol (B1196071) Interactions: The basic amino group of Linagliptin can interact with acidic residual silanol groups on the surface of silica-based columns (e.g., C18, C8). This is a major contributor to peak tailing.[1][2][3][4][5][6]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, Linagliptin may be partially ionized, leading to inconsistent interactions with the stationary phase and resulting in asymmetrical peaks.[2][3][5]

  • Insufficient Buffer Capacity: A mobile phase with inadequate buffering capacity can lead to pH shifts on the column, causing peak shape distortion.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][7]

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase over time can negatively impact peak shape.[2][4]

Q2: How can I prevent peak tailing when analyzing Linagliptin?

A2: To mitigate peak tailing, consider the following preventative measures:

  • Column Selection: Use a modern, high-purity, end-capped column where residual silanol groups have been deactivated.[2][4]

  • Mobile Phase Optimization:

    • pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Linagliptin (approximately 8.9) to ensure it is fully protonated and minimize silanol interactions. A pH range of 2.5-4.5 is often effective.[2]

    • Use of Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.[1][2][8] A concentration of 0.3% TEA has been shown to be effective.[1][8]

    • Buffer Concentration: Ensure the buffer concentration is sufficient to maintain a stable pH throughout the analysis.[5]

  • Sample Preparation: Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase to avoid peak distortion.[2][9]

  • Guard Column: Employ a guard column to protect the analytical column from strongly retained impurities and extend its lifespan.[2][4]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshooting peak tailing issues for Linagliptin and its impurities.

Problem: Significant peak tailing is observed for the Linagliptin peak.

Troubleshooting Workflow

G start Peak Tailing Observed check_mobile_phase Is a competing base (e.g., TEA) used? start->check_mobile_phase add_tea Add 0.3% TEA to the aqueous portion of the mobile phase. check_mobile_phase->add_tea No check_ph Is the mobile phase pH at least 2 units below Linagliptin's pKa? check_mobile_phase->check_ph Yes add_tea->check_ph adjust_ph Adjust mobile phase pH to 2.5-4.5. check_ph->adjust_ph No check_column Are you using an end-capped column? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to a high-purity, end-capped C18 or C8 column. check_column->use_endcapped No check_overload Is the sample concentration too high? check_column->check_overload Yes use_endcapped->check_overload dilute_sample Dilute the sample and reinject. check_overload->dilute_sample Yes check_contamination Is the column old or potentially contaminated? check_overload->check_contamination No end Peak Shape Improved dilute_sample->end flush_column Flush the column with a strong solvent or replace it. check_contamination->flush_column Yes check_contamination->end No flush_column->end

Caption: Troubleshooting workflow for Linagliptin peak tailing.

Experimental Protocols

Below are examples of HPLC methodologies that have been successfully used for the analysis of Linagliptin, demonstrating good peak shape.

Method 1: Isocratic RP-HPLC with TEA[1]
  • Column: C18 (4.6 x 150 mm)

  • Mobile Phase: Methanol:Water (containing 0.3% TEA), 40:60 (v/v)

  • pH: 4.5

  • Flow Rate: 1 mL/min

  • Detection: 225 nm

  • Column Temperature: 25°C

Method 2: Isocratic RP-HPLC with o-Phosphoric Acid[8]
  • Column: Primesil C18 (250 mm x 4.6 mm, 5µ)

  • Mobile Phase: 0.3% TEA:Methanol, 60:40 (v/v)

  • pH: 4.5 (adjusted with o-phosphoric acid)

  • Flow Rate: Not specified

  • Detection: 292 nm

Data Presentation

The following table summarizes typical system suitability parameters from a validated HPLC method for Linagliptin, indicating acceptable peak shape.

ParameterAcceptance CriteriaTypical ResultReference
Tailing Factor≤ 21.1[1]
Peak AsymmetryNot specified1[1]
Theoretical Plates≥ 200053,642[1]

Signaling Pathways and Logical Relationships

The interaction between Linagliptin and the stationary phase is a key factor in peak shape. The following diagram illustrates the chemical interactions that can lead to peak tailing and the mechanism by which mobile phase additives can improve peak symmetry.

G cluster_0 Undesirable Secondary Interaction cluster_1 Improved Peak Shape with Additive Linagliptin Linagliptin (Basic) Silanol Residual Silanol (Acidic) Linagliptin->Silanol Ionic Interaction Tailing Peak Tailing Silanol->Tailing TEA Triethylamine (TEA) Blocked_Silanol Blocked Silanol Site TEA->Blocked_Silanol Masks Active Sites Linagliptin_2 Linagliptin (Basic) Symmetrical_Peak Symmetrical Peak Linagliptin_2->Symmetrical_Peak

Caption: Mechanism of peak tailing and improvement with a mobile phase additive.

References

Technical Support Center: Achieving Low Limit of Detection (LOD) for Linagliptin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Linagliptin and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving a low limit of detection (LOD) in your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques used to achieve a low LOD for Linagliptin impurities?

A1: The most common and effective techniques are high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-mass spectrometry (LC-MS).[1][2] These methods offer high sensitivity and selectivity, which are crucial for detecting and quantifying trace-level impurities.[1] Reverse-phase HPLC (RP-HPLC) with UV detection is a widely used initial approach.[1][3] For enhanced sensitivity, UPLC provides faster analysis with higher resolution, while LC-MS is ideal for identification and quantification in complex matrices due to its high selectivity and sensitivity.[1][4]

Q2: What are some of the known process-related and degradation impurities of Linagliptin?

A2: During the synthesis and storage of Linagliptin, several process-related impurities and degradation products can form. Some identified impurities include LNGN N-formyl, LNGN acetamide (B32628), LNGN N-Boc, and LNGN amino impurities.[5] Stress testing has shown that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions.[4][6] One identified degradation product under oxidative stress is an adduct of Linagliptin.[5] It is crucial to monitor for these impurities to ensure the quality and safety of the drug substance.[7][8]

Q3: What are typical LOD and LOQ values reported for Linagliptin impurities?

A3: Reported limits of detection (LOD) and quantification (LOQ) can vary depending on the specific impurity and the analytical method used. For some HPLC methods, LODs for specific impurities have been reported in the parts-per-million (ppm) range, for instance, 0.153 ppm for LNGN N-formyl impurity and 0.015 ppm for LNGN N-Boc impurity.[5] Another study reported LODs for certain process-related impurities to be around 0.02% (0.10 µg/mL).[7] For enantiomeric impurities, an LOD of 0.015% has been achieved.[9] These values are typically determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[1][5]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of Linagliptin impurities, with a focus on improving the limit of detection.

Issue 1: High Limit of Detection (LOD) / Poor Sensitivity

Symptoms:

  • Inability to detect impurities at the required low levels.

  • Low signal-to-noise ratio for impurity peaks.

  • Difficulty in quantifying trace impurities accurately.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Mobile Phase Composition Optimize the mobile phase composition, including the organic modifier, pH, and buffer concentration. For instance, using 0.1% phosphoric acid in the mobile phase has been shown to be effective.[5] Experiment with different organic solvents like acetonitrile (B52724) and methanol.
Inappropriate Column Selection Select a high-efficiency column with a smaller particle size (e.g., UPLC columns with 1.7 µm particles) to improve peak shape and resolution.[4] C18 columns are commonly used and have demonstrated good separation for Linagliptin and its impurities.[1][5]
Non-ideal Detector Wavelength Ensure the detector wavelength is set at the absorption maximum of the impurities. A wavelength of 225 nm is commonly used for the detection of Linagliptin and its related substances.[5][7][10]
Low Injection Volume Increasing the injection volume can enhance the signal intensity. However, be cautious as this may lead to peak broadening. Optimize the injection volume based on your column dimensions and sample concentration.[7]
Sample Diluent Mismatch The sample diluent should be compatible with the mobile phase to ensure good peak shape. A mixture of water and acetonitrile (50:50 v/v) is a commonly used diluent.[5]
Using a Less Sensitive Detector If UV detection is not providing the required sensitivity, consider using a more sensitive detector like a mass spectrometer (MS).[1][4][11] LC-MS/MS offers excellent selectivity and can significantly lower the LOD.
Issue 2: Poor Peak Resolution and Co-elution of Impurities

Symptoms:

  • Overlapping peaks of Linagliptin and its impurities.

  • Inaccurate quantification due to peak co-elution.

  • Difficulty in identifying and assigning impurity peaks.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Chromatographic Column Use a column with higher theoretical plates and a suitable stationary phase. Different C18 columns can offer varying selectivity; it may be necessary to screen several columns.[5] For enantiomeric separation, a chiral stationary phase is required.[9]
Isocratic Elution Not Providing Sufficient Separation Implement a gradient elution program. A gradient can help in separating closely eluting peaks by changing the mobile phase composition over time.[7][10]
Inappropriate Mobile Phase pH The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds. Adjusting the pH can alter the charge state of Linagliptin and its impurities, leading to better separation. A pH of 2.5 has been used successfully.[5]
Flow Rate is Too High A lower flow rate can improve resolution by allowing more time for partitioning between the stationary and mobile phases. Optimize the flow rate to achieve a balance between resolution and analysis time. A flow rate of 1.0 mL/min is a common starting point for HPLC.[5]

Experimental Protocols

Below are summarized methodologies from cited literature for achieving a low LOD for Linagliptin impurities.

Method 1: RP-HPLC with UV Detection
ParameterCondition
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase 0.1% Phosphoric acid (pH 2.5) and Acetonitrile[5]
Elution Mode Isocratic[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 225 nm[5]
Injection Volume 10 µL[5]
Diluent Water:Acetonitrile (50:50 v/v)[5]

LODs Achieved for Specific Impurities: [5]

  • LNGN N-formyl impurity: 0.153 ppm

  • LNGN amino impurity: 0.038 ppm

  • LNGN N-Boc impurity: 0.015 ppm

  • LNGN acetamide impurity: 0.190 ppm

Method 2: UPLC-MS/MS for High Sensitivity

For ultra-trace analysis, a UPLC system coupled with a tandem mass spectrometer (MS/MS) is recommended. This provides the highest sensitivity and specificity.

ParameterCondition
Column UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[4]
Mobile Phase A Alkaline pH buffer[4]
Mobile Phase B Acetonitrile[4]
Elution Mode Gradient[4]
Ionization Source Electrospray Ionization (ESI), positive mode[4]
MS Detector Single Quadrupole or Triple Quadrupole[4][11]

Visualizations

Experimental Workflow for Method Development

Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development & Optimization cluster_val Method Validation Define_Objective Define Analytical Goal (Low LOD for Impurities) Literature_Review Literature Review & Impurity Identification Define_Objective->Literature_Review Standard_Prep Prepare Linagliptin & Impurity Standards Literature_Review->Standard_Prep Initial_Screening Initial Screening (Column, Mobile Phase) Standard_Prep->Initial_Screening Optimize_Parameters Optimize Parameters (Gradient, Flow Rate, Temp) Initial_Screening->Optimize_Parameters Detector_Selection Detector Selection & Optimization (UV Wavelength / MS Parameters) Optimize_Parameters->Detector_Selection Specificity Specificity Detector_Selection->Specificity LOD_LOQ Determine LOD & LOQ Specificity->LOD_LOQ Linearity Linearity & Range LOD_LOQ->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Robustness Robustness Accuracy_Precision->Robustness Troubleshooting_High_LOD Start High LOD Observed Check_Wavelength Is UV Wavelength Optimal? Start->Check_Wavelength Adjust_Wavelength Adjust to Impurity λmax Check_Wavelength->Adjust_Wavelength No Check_Mobile_Phase Is Mobile Phase Optimized? Check_Wavelength->Check_Mobile_Phase Yes Adjust_Wavelength->Check_Mobile_Phase Optimize_MP Optimize pH, Organic Ratio Check_Mobile_Phase->Optimize_MP No Check_Column Is Column Efficient? Check_Mobile_Phase->Check_Column Yes Optimize_MP->Check_Column Use_UPLC_Column Switch to Smaller Particle Size Column Check_Column->Use_UPLC_Column No Consider_MS Is Sensitivity Still Insufficient? Check_Column->Consider_MS Yes Use_UPLC_Column->Consider_MS Switch_to_LCMS Switch to LC-MS/MS Consider_MS->Switch_to_LCMS Yes LOD_Improved LOD Improved Consider_MS->LOD_Improved No Switch_to_LCMS->LOD_Improved

References

improving the limit of quantitation (LOQ) for Linagliptin impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Linagliptin and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the limit of quantitation (LOQ) and troubleshooting common analytical challenges.

Troubleshooting Guide

This guide addresses specific issues encountered during the quantification of Linagliptin impurities at low levels.

Question: My LOQ for a specific Linagliptin impurity is too high. How can I improve sensitivity?

Answer: Improving the limit of quantitation (LOQ) requires a systematic approach focusing on enhancing the signal-to-noise ratio (S/N). An S/N ratio of 10:1 is generally required for establishing the LOQ[1]. Consider the following strategies:

  • Optimize Detector Wavelength: While Linagliptin is often monitored around 292 nm, its impurities may have different absorption maxima. A common wavelength for detecting both Linagliptin and its related substances is 225 nm, which can provide a better response for certain impurities[1][2][3]. Utilize a Photo Diode Array (PDA) detector to evaluate the UV spectra of the impurity peaks and select a wavelength that maximizes their response.

  • Increase Sample Concentration/Injection Volume: Carefully increase the concentration of your test sample. However, be mindful of overloading the column with the main Linagliptin peak, which can cause peak broadening and interfere with closely eluting impurities. Alternatively, increasing the injection volume (e.g., from 10 µl to 20 µl) can boost the impurity signal, provided the column can handle the additional volume without compromising peak shape[1].

  • Switch to a More Sensitive Detector: If UV detection is insufficient, consider using mass spectrometry (MS). An LC-MS system offers significantly higher sensitivity and selectivity, making it ideal for trace-level impurity analysis[4][5].

  • Mobile Phase Modification: Adjusting the mobile phase composition can enhance signal intensity. For instance, ensure the pH of the aqueous portion of the mobile phase is optimized to control the ionization state of the impurities, which can affect their chromatographic retention and peak shape.

  • Employ UPLC Technology: Ultra-Performance Liquid Chromatography (UPLC) systems use smaller particle size columns (e.g., 1.7 µm) which leads to sharper, narrower peaks.[5] This increased peak height directly translates to a better signal-to-noise ratio and a lower LOQ.[4]

Question: I am observing poor peak shape (tailing, fronting) for my impurity peaks. What are the likely causes and solutions?

Answer: Poor peak shape is a common issue that can negatively impact integration and quantification, especially at the LOQ level.

  • Column Overload: This is particularly relevant for the main Linagliptin peak but can also affect impurities if their concentration is higher than expected. Dilute the sample or reduce the injection volume.

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact with basic compounds, causing peak tailing. Use a modern, end-capped column (like a Zorbax SB-Aq[2]) or add a competing base like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1-0.3%) to the mobile phase to mask these active sites.[3][4]

  • Mobile Phase pH: The pH of the mobile phase should be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form. Investigate the pKa of the specific this compound and adjust the buffer pH accordingly.

  • Extracolumn Volume: Ensure that all tubing and connections in your HPLC/UPLC system are as short and narrow as possible to minimize dead volume, which contributes to peak broadening. This is especially critical in UPLC systems.

Question: How can I improve the resolution between two closely eluting impurities or an impurity and the main Linagliptin peak?

Answer: Achieving adequate separation is critical for accurate quantification.

  • Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase retention times and often improve the separation between peaks.

  • Modify Mobile Phase Composition: Sometimes, changing the organic modifier (e.g., from acetonitrile to methanol, or vice-versa) can alter the selectivity of the separation.

  • Change Column Chemistry: If mobile phase adjustments are insufficient, switch to a column with a different stationary phase. If you are using a C18 column, consider a C8 or a Phenyl-Hexyl column to introduce different separation mechanisms (e.g., pi-pi interactions).

  • Implement a Gradient Elution: A gradient method, where the mobile phase composition changes over time, is highly effective for separating complex mixtures of impurities with different polarities.[2][6] Start with a weaker mobile phase to resolve early eluting peaks and gradually increase the organic solvent percentage to elute more retained compounds.

Frequently Asked Questions (FAQs)

Q1: What are typical LOQ values for Linagliptin impurities?

A1: The LOQ is method-dependent. However, published studies report achievable LOQ values for specific Linagliptin impurities using HPLC-UV. For example, one validated method reported the following LOQs[1]:

  • LNGN N-Boc impurity: 0.045 ppm

  • LNGN amino impurity: 0.115 ppm

  • LNGN N formyl impurity: 0.463 ppm

  • LNGN acetamide (B32628) impurity: 0.574 ppm

Another study established the LOQ at 0.05% of a 1 mg/mL Linagliptin test solution, which corresponds to 0.5 µg/mL.[5] A separate method reported an LOQ of 1.0 µg/mL.[3]

Q2: Which analytical technique is best for analyzing Linagliptin impurities at trace levels?

A2: For routine quality control, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is widely used.[4][7] However, to achieve the lowest possible LOQs and for structural characterization, Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is the superior technique due to its enhanced sensitivity, resolution, and selectivity.[4][5]

Q3: Why is a stability-indicating method important for impurity analysis?

A3: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[8] Forced degradation studies (exposing the drug to stress conditions like acid, base, oxidation, heat, and light) are performed to generate these degradation products and prove the method's specificity.[2][5][9] This ensures that the analytical method can monitor the increase of any impurity and the decrease of the active ingredient over the product's shelf life.

Q4: What are the common impurities of Linagliptin?

A4: Linagliptin impurities can originate from the manufacturing process (process-related impurities) or from degradation of the drug substance (degradation products).[10][11] Some identified impurities include[1][2]:

  • LNGN N formyl impurity

  • LNGN acetamide impurity

  • LNGN N-Boc impurity

  • LNGN amino impurity

  • Other degradation products formed under stress conditions like acid hydrolysis and oxidation.[5]

Data & Protocols

Quantitative Data Summary

The following tables summarize key quantitative data from validated analytical methods for Linagliptin impurities.

Table 1: Reported Limits of Quantitation (LOQ) for Linagliptin Impurities

Impurity NameReported LOQ (ppm)Analytical TechniqueReference
LNGN N-Boc impurity0.045HPLC-PDA[1]
LNGN amino impurity0.115HPLC-PDA[1]
LNGN N formyl impurity0.463HPLC-PDA[1]
LNGN acetamide impurity0.574HPLC-PDA[1]
General Impurities~0.5 µg/mL (0.05%)UPLC-PDA[5]

Table 2: Example HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2
Column Kromasil C18 (size not specified)[1]Zorbax SB-Aq 250 x 4.6 mm, 5 µm[2]
Mobile Phase A 0.1% Phosphoric Acid (pH 2.5)[1]0.02M KH₂PO₄ (pH 3.0)[12]
Mobile Phase B Acetonitrile[1]Acetonitrile/Methanol
Elution Mode Isocratic[1]Gradient[2]
Flow Rate 1.0 mL/min[1]Not Specified
Detector Wavelength 225 nm[1]225 nm[2]
Injection Volume 10 µL[1]Not Specified
Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative example based on published methods for the determination of Linagliptin and its related substances.[1][2][3]

  • Preparation of Solutions

    • Diluent: A 50:50 (v/v) mixture of Milli-Q water and acetonitrile.[1]

    • Mobile Phase A: Prepare a 0.1% solution of phosphoric acid in Milli-Q water and adjust the pH to 2.5.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Standard Stock Solution: Accurately weigh and dissolve Linagliptin and each available impurity standard in the diluent to prepare individual stock solutions.

    • System Suitability Solution (SSS): Prepare a solution containing Linagliptin and all relevant impurities at a concentration appropriate for detection (e.g., the specification limit).

    • Test Sample Preparation: Accurately weigh and dissolve the Linagliptin drug substance or powdered tablets in the diluent to achieve a final concentration of approximately 500 µg/mL.[1]

  • Chromatographic Conditions

    • Instrument: HPLC or UPLC system with a PDA/UV detector.

    • Column: Kromasil C18, 250 mm x 4.6 mm, 5 µm (or equivalent).

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.[1][2]

    • Injection Volume: 10 µL.

    • Elution Program: Utilize a gradient elution to ensure separation of all impurities. For example:

      • Time 0-5 min: 90% A, 10% B

      • Time 5-25 min: Linear gradient to 40% A, 60% B

      • Time 25-30 min: Hold at 40% A, 60% B

      • Time 30.1-35 min: Return to 90% A, 10% B (re-equilibration)

  • Procedure

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the System Suitability Solution multiple times (e.g., n=6) and verify that system suitability parameters (e.g., resolution between critical pairs >2.0, peak tailing <1.5, %RSD of peak areas <5.0%) are met.

    • Inject the test sample solution.

    • Identify impurity peaks by comparing their retention times with those from the impurity standards.

    • Quantify impurities using an external standard method, calculating their concentration against the standard curve of each respective impurity.

Visualizations

Troubleshooting Workflow for High LOQ

The following diagram illustrates a logical workflow for diagnosing and resolving issues related to a high limit of quantitation.

LOQ_Troubleshooting start High LOQ Observed (S/N < 10) check_signal Is the Analyte Signal Weak? start->check_signal check_noise Is the Baseline Noise High? start->check_noise increase_conc Increase Sample Concentration or Injection Volume check_signal->increase_conc Yes check_peak_shape Is Peak Shape Poor (Broad or Tailing)? check_signal->check_peak_shape No check_mobile_phase Check Mobile Phase (Freshly prepared? Properly degassed?) check_noise->check_mobile_phase Yes end LOQ Improved check_noise->end No increase_conc->check_peak_shape optimize_uv Optimize UV Wavelength (Use PDA to find λmax) change_detector Switch to More Sensitive Detector (e.g., Mass Spectrometer) optimize_uv->change_detector change_detector->end check_system Inspect System (Pump fluctuations? Leaks? Detector lamp issue?) check_mobile_phase->check_system check_system->end check_peak_shape->optimize_uv No improve_chrom Improve Chromatography (Switch to UPLC, smaller particle column) check_peak_shape->improve_chrom Yes improve_chrom->end

Caption: Troubleshooting workflow for improving a high limit of quantitation (LOQ).

References

preventing oxidative degradation of Linagliptin in sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the oxidative degradation of Linagliptin during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during sample preparation, leading to the oxidative degradation of Linagliptin.

Issue Possible Cause Recommended Solution
High levels of oxidative degradation products in the chromatogram. Presence of oxidizing agents in the sample or solvent.Use high-purity solvents and reagents.[1][2] If possible, degas solvents to remove dissolved oxygen. Consider using solvents with lower peroxide content.
Exposure to atmospheric oxygen.Minimize the exposure of the sample to air.[3][4][5] Work in an inert atmosphere (e.g., using a nitrogen or argon blanket) if the sample is highly sensitive.[3]
Use of inappropriate sample vials.Certain glass vials can have a slightly alkaline surface, which may catalyze degradation. Consider using polyethylene (B3416737) or specially treated low pH vials.[6]
Sonication in acetonitrile-containing diluents.Sonication can accelerate the reaction between Linagliptin and trace impurities like hydrocyanic acid in acetonitrile (B52724), leading to degradation. Replace sonication with vortexing for dissolution.
Inconsistent degradation levels between samples. Variable exposure to light.Protect samples from light by using amber vials or by covering the vials with aluminum foil, as light can catalyze oxidation.[7]
Temperature fluctuations.Maintain consistent and cool temperatures during sample preparation and storage, as higher temperatures can accelerate degradation.[8]
Formation of unknown peaks in the chromatogram. Degradation of Linagliptin into various oxidative byproducts.Conduct forced degradation studies under controlled oxidative conditions (e.g., using hydrogen peroxide) to identify potential degradation products.[9][10] This will help in confirming if the unknown peaks are related to oxidative degradation.
Loss of Linagliptin peak area over time in prepared samples. Ongoing degradation in the prepared sample.Analyze samples as quickly as possible after preparation. If storage is necessary, store at low temperatures (e.g., 2-8 °C) and protect from light. The addition of antioxidants to the sample diluent can also be considered.[7][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of oxidative degradation of Linagliptin during sample preparation?

A1: The primary causes include exposure to atmospheric oxygen, presence of oxidizing agents (like peroxides in solvents), exposure to light, elevated temperatures, and potentially the use of sonication in certain solvents like acetonitrile which may contain reactive impurities.[3][7][9]

Q2: What solvents are recommended for preparing Linagliptin samples to minimize degradation?

A2: High-purity HPLC-grade solvents such as acetonitrile and water are commonly used.[9] It is crucial to use freshly opened solvents or those that have been stored properly to minimize the presence of peroxide impurities.[1] Degassing the mobile phase before use can also be a good practice.

Q3: How can I protect my samples from atmospheric oxygen?

A3: To minimize exposure to atmospheric oxygen, you can prepare your samples under an inert gas like nitrogen or argon.[3] Additionally, using autosampler vials with septa that have low oxygen permeability and ensuring a good seal can help. For highly sensitive samples, working in a glove box might be necessary.[5]

Q4: Are there any additives I can use to prevent the oxidation of Linagliptin?

A4: Yes, antioxidants can be added to the sample diluent to prevent oxidative degradation. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, and alpha-tocopherol.[12] However, it is essential to ensure that the chosen antioxidant does not interfere with the chromatographic analysis.

Q5: At what temperature should I store my prepared Linagliptin samples?

A5: To slow down the rate of degradation, it is recommended to store prepared samples at low temperatures, typically between 2-8 °C, and protect them from light until analysis.[11]

Q6: Can the type of sample vial affect the stability of Linagliptin?

A6: Yes, the vial material can influence sample stability. Standard glass vials may have a slightly basic surface that can promote certain degradation pathways. Using polyethylene vials or specially treated glass vials with a more inert surface can help minimize degradation.[6]

Quantitative Data on Linagliptin Degradation

The following table summarizes the extent of Linagliptin degradation under various forced oxidative conditions as reported in the literature. This data can help researchers understand the susceptibility of Linagliptin to different oxidative stressors.

Oxidative Condition Duration Temperature Degradation (%) Reference
3% H₂O₂24 hours60 °CSignificant degradation with several impurities formed[9]
3% H₂O₂60 minutesRoom Temperature25.39[13]
10% H₂O₂1 hour80 °CNot specified[14]
10% H₂O₂1 hour85 °C (reflux)Labile[7]

Experimental Protocols

Protocol 1: Standard Sample Preparation of Linagliptin Tablets

This protocol is a general procedure for the preparation of Linagliptin samples from tablets for HPLC analysis, incorporating steps to minimize oxidative degradation.

  • Tablet Powdering: Accurately weigh and finely powder a representative number of Linagliptin tablets.

  • Dissolution:

    • Accurately weigh a portion of the powdered tablets equivalent to a specific amount of Linagliptin and transfer it to a volumetric flask.

    • Add a diluent (e.g., a mixture of acetonitrile and water, 1:1 v/v) to the flask.[9]

    • To dissolve the powder, vortex the flask for 5-10 minutes. Avoid sonication to prevent potential degradation.

    • Bring the solution to the final volume with the diluent and mix well.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients. Discard the first few milliliters of the filtrate.

  • Dilution: If necessary, dilute the filtered solution to the desired concentration with the diluent.

  • Storage and Analysis:

    • Transfer the final solution to an amber HPLC vial to protect it from light.

    • Analyze the sample as soon as possible. If immediate analysis is not possible, store the vial at 2-8 °C.

Protocol 2: Forced Oxidative Degradation Study

This protocol describes a typical procedure for inducing oxidative degradation of Linagliptin for stability-indicating method development.

  • Sample Preparation: Prepare a stock solution of Linagliptin in a suitable diluent (e.g., acetonitrile:water).

  • Stress Condition:

    • To a known volume of the Linagliptin stock solution, add a solution of hydrogen peroxide (e.g., 3% or 10%).[9][13]

    • The reaction can be carried out at room temperature or elevated temperatures (e.g., 60 °C or 80 °C) for a specific duration (e.g., 1 to 24 hours).[9][13][14]

  • Neutralization/Quenching (if necessary): After the specified time, the reaction can be stopped by dilution with the mobile phase or by adding a quenching agent if required, though often dilution is sufficient.

  • Analysis: Analyze the stressed sample by a suitable stability-indicating HPLC method to separate Linagliptin from its degradation products.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_prevention Degradation Prevention cluster_analysis Analysis start Weigh Tablet Powder dissolve Dissolve in Diluent (e.g., ACN:Water) start->dissolve vortex Vortex to Dissolve (Avoid Sonication) dissolve->vortex inert_gas Use Inert Gas (Nitrogen/Argon) dissolve->inert_gas Optional filter Filter through 0.45µm Syringe Filter vortex->filter dilute Dilute to Final Concentration filter->dilute amber_vial Use Amber Vials dilute->amber_vial Protection cool_storage Store at 2-8°C dilute->cool_storage If Stored hplc HPLC Analysis dilute->hplc DegradationPathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products linagliptin Linagliptin degradation_products Oxidative Degradation Products linagliptin->degradation_products oxidizing_agent Oxidizing Agent (e.g., H₂O₂, O₂) oxidizing_agent->degradation_products light Light light->degradation_products heat Heat heat->degradation_products

References

Technical Support Center: Quantification of Linagliptin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the accuracy of Linagliptin impurity quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common process-related and degradation impurities of Linagliptin that I should be aware of?

A1: During the synthesis and storage of Linagliptin, several impurities can arise. It is crucial to monitor for both process-related impurities, which originate from the manufacturing process, and degradation products, which form due to environmental factors like heat, light, acid, or oxidation.

Commonly reported process-related impurities include LNGN N-formyl, LNGN acetamide, and LNGN N-Boc.[1] Degradation studies have shown that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions.[2][3] Under acidic stress, significant degradation of up to 16.42% has been observed, leading to the formation of specific acid degradants (AD1 and AD2).[2] Oxidative stress also leads to the generation of several impurities.[2] One identified oxidative degradant is an adduct formed by a salt reaction trapping water and Linagliptin.[1] Other potential impurities to monitor include the regioisomer of Linagliptin and Linagliptin-related compound C.[4]

Q2: Which analytical technique is most suitable for quantifying Linagliptin impurities?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly used and recommended technique for the quantification of Linagliptin and its impurities.[4][5] This method has been shown to be accurate, precise, and robust for this purpose. For more sensitive and selective analysis, especially in complex matrices or for pharmacokinetic studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative.[5]

Q3: My HPLC chromatogram shows poor resolution between Linagliptin and its impurities. What can I do to improve it?

A3: Poor resolution in HPLC can be caused by several factors. Here are a few troubleshooting steps you can take:

  • Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving good separation. A common mobile phase for this compound analysis consists of a phosphate (B84403) buffer and acetonitrile.[1] You can try adjusting the pH of the buffer or the ratio of the organic modifier (acetonitrile) to the aqueous phase. A gradient elution, where the mobile phase composition changes over time, can also significantly improve the resolution of complex mixtures.[6]

  • Select an Appropriate Column: A C18 column is frequently used for Linagliptin analysis.[5] However, if you are still facing resolution issues, you could try a column with a different stationary phase, such as a C8 column, or a column with a smaller particle size for higher efficiency.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. A typical flow rate for this analysis is around 1.0 mL/min.[1]

  • Control the Column Temperature: Maintaining a consistent and optimized column temperature can enhance separation efficiency and reproducibility.[6]

Q4: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify these unknown impurities?

A4: The appearance of new peaks in a stability study chromatogram suggests the formation of degradation products. To identify these unknown impurities, a combination of techniques is often employed:

  • Forced Degradation Studies: Subjecting the Linagliptin drug substance to stress conditions such as acid, base, oxidation, heat, and light can help to intentionally generate degradation products.[2][7][8] By comparing the chromatograms from the forced degradation samples with your stability sample, you may be able to tentatively identify the degradation pathway.

  • LC-MS/MS Analysis: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for structural elucidation of unknown compounds.[1][2] The mass spectrometer provides information about the molecular weight and fragmentation pattern of the impurity, which can be used to deduce its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, isolating the impurity using techniques like preparative HPLC and then analyzing it by NMR (¹H & ¹³C) is often necessary.[6]

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Low Recovery
Potential Cause Troubleshooting Step
Incomplete sample dissolution Linagliptin API has limited solubility in water. Ensure the chosen diluent completely dissolves both the sample and the impurities. A mixture of the mobile phase components is often a good choice for the diluent.
Inappropriate integration of peaks Manually review the integration of all peaks. Ensure that the baseline is set correctly and that all impurity peaks, even the smaller ones, are being integrated properly.
Degradation of standard or sample solutions Prepare fresh standard and sample solutions and re-analyze. Some impurities might be unstable in solution. Perform a solution stability study to determine how long the prepared solutions are viable.
Non-linearity of the detector response Ensure that the concentration of the impurities falls within the linear range of the detector. If necessary, dilute the sample to bring the impurity concentration within the calibrated range. The linearity of the method should be established from the Limit of Quantification (LOQ) to at least 150% of the expected impurity concentration.
Issue 2: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Step
Inconsistent sample preparation Standardize the sample preparation procedure. Use calibrated pipettes and balances. Ensure complete and consistent extraction of the drug substance and impurities.
Fluctuations in HPLC system performance Check for leaks in the HPLC system. Ensure the pump is delivering a stable flow rate and that the column temperature is constant. Equilibrate the column for a sufficient amount of time before injecting the samples.
Injector variability Check the injector for any blockages or leaks. Perform multiple injections of the same standard solution to check the precision of the injector. The relative standard deviation (%RSD) for replicate injections should be within acceptable limits (typically <2%).

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical validated HPLC method for this compound quantification.

Table 1: Method Validation Parameters for Linagliptin Impurities

ParameterLNGN N-formylLNGN acetamideLNGN N-BocLNGN amino
LOD (ppm) 0.1530.1900.0150.038
LOQ (ppm) 0.4630.5740.0450.115
Linearity Range (ppm) 0.463 - 4500.574 - 4500.045 - 4500.115 - 450
Correlation Coefficient (r²) >0.99>0.99>0.99>0.99
Accuracy (% Recovery) 99.13 - 101.35100.37 - 101.76100.83 - 101.6199.14 - 99.96
Precision (%RSD) 0.128 - 0.9690.128 - 0.9690.128 - 0.9690.128 - 0.969

Data sourced from a study on a rapid and simple HPLC quantitative approach for measuring related substance impurities in Linagliptin.[1]

Experimental Protocols

Key Experiment: HPLC Method for Quantification of Linagliptin Impurities

This protocol is a representative example based on published methods.[1][5][6] Researchers should validate the method for their specific instrumentation and requirements.

1. Chromatographic Conditions:

  • Column: Kromasil C18 (or equivalent), 250 x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water (pH adjusted to 2.5)

    • B: Acetonitrile

    • Isocratic or Gradient Elution as required for separation. A common starting point is an isocratic mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at 40°C

  • Detector: PDA/UV detector at 225 nm

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Diluent: A mixture of the mobile phase components (e.g., Water:Acetonitrile 50:50 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of Linagliptin and each impurity reference standard in the diluent to prepare individual stock solutions.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration (e.g., the specification limit for each impurity).

  • Sample Solution: Accurately weigh and dissolve the Linagliptin drug substance or product in the diluent to achieve a known concentration.

3. System Suitability:

Before sample analysis, inject the working standard solution multiple times (e.g., 5 or 6 replicates). The system is deemed suitable for use if the %RSD of the peak areas is less than 2.0% and other system suitability parameters (e.g., tailing factor, theoretical plates) meet the predefined criteria.

4. Analysis:

Inject the blank (diluent), standard solution, and sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.

5. Calculation:

Calculate the amount of each impurity in the sample using the following formula:

References

column temperature and flow rate optimization in Linagliptin analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Linagliptin using HPLC/UPLC. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work, with a focus on optimizing column temperature and flow rate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for column temperature in Linagliptin analysis?

A1: A common starting point for column temperature in Linagliptin analysis is ambient temperature (e.g., 25 °C). However, many methods utilize slightly elevated temperatures, such as 30°C or 35°C, to improve peak shape and reduce run times.[1] For instance, a method for the simultaneous estimation of Dapagliflozin, Linagliptin, and Metformin (B114582) hydrochloride used a column temperature of 35°C.[1]

Q2: How does increasing the column temperature generally affect the chromatogram in Linagliptin analysis?

A2: Increasing the column temperature typically leads to:

  • Decreased Retention Time: The analyte spends less time interacting with the stationary phase, resulting in earlier elution.[2]

  • Improved Peak Shape: Higher temperatures can reduce peak tailing by increasing the efficiency of mass transfer.

  • Reduced Column Backpressure: The viscosity of the mobile phase decreases at higher temperatures, leading to lower backpressure.[2]

Q3: What is a standard flow rate for Linagliptin analysis on a conventional HPLC system?

A3: For a standard HPLC system with a column of 4.6 mm internal diameter, a flow rate of 1.0 mL/min is widely used and cited in numerous methods for Linagliptin analysis.[3][4][5]

Q4: How will changing the flow rate impact my separation of Linagliptin?

A4: Changing the flow rate will have the following effects:

  • Higher Flow Rate: This will decrease the retention time and the overall run time. However, it will also increase the backpressure and may lead to broader peaks if the flow rate is too high for the column dimensions and particle size.

  • Lower Flow Rate: This will increase the retention time and may improve the resolution between closely eluting peaks. However, it will also increase the analysis time and can lead to peak broadening due to longitudinal diffusion.

Q5: My Linagliptin peak is tailing. Should I adjust the column temperature or the flow rate?

A5: While both parameters can influence peak shape, peak tailing for a basic compound like Linagliptin is often related to secondary interactions with the stationary phase. Increasing the column temperature can sometimes mitigate this. However, other factors to consider first or in conjunction include:

  • Mobile Phase pH: Ensure the pH is appropriate to suppress the ionization of silanol (B1196071) groups on the silica-based column. The addition of a tailing inhibitor like triethylamine (B128534) (TEA) is also common.[3]

  • Column Condition: The column may be degrading or contaminated.

  • Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.

If these factors are optimized, a modest increase in column temperature (e.g., in increments of 5 °C) can be tested to see if peak shape improves. Adjusting the flow rate is less likely to be the primary solution for peak tailing.

Troubleshooting Guide

Issue Possible Cause Suggested Solution(s)
Early or Late Elution of Linagliptin Peak Incorrect flow rate.Verify that the pump is delivering the correct flow rate. A deliberate, small change in flow rate (e.g., ±0.1 mL/min) can be used to confirm its effect on retention time.
Incorrect mobile phase composition.Prepare fresh mobile phase, ensuring the correct proportions of all components.
Column temperature fluctuation.Ensure the column oven is set to the correct temperature and is stable.
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Increase the column temperature in small increments (e.g., 5 °C). Consider adjusting the mobile phase pH or adding a tailing inhibitor like triethylamine (TEA).[3]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Sample overload.Reduce the injection volume or the concentration of the sample.
High Backpressure High flow rate.Reduce the flow rate. Ensure the flow rate is appropriate for the column dimensions and particle size.
Low column temperature.Increase the column temperature to reduce the mobile phase viscosity.
Blockage in the system.Check for blockages in the guard column, column frits, or tubing.
Inconsistent Retention Times Fluctuating column temperature.Use a column oven to maintain a stable temperature.[2]
Inconsistent flow rate.Check the pump for leaks or bubbles. Degas the mobile phase.
Column equilibration.Ensure the column is properly equilibrated with the mobile phase before injecting the sample.

Data on Parameter Optimization

The following tables summarize the reported effects of varying column temperature and flow rate on the analysis of Linagliptin from robustness studies found in the literature.

Table 1: Effect of Column Temperature Variation on System Suitability Parameters

Method ReferenceOptimized Temperature (°C)Temperature Variation (°C)AnalyteObserved Effect on Retention TimeObserved Effect on Peak Asymmetry/Tailing Factor
[3]2523, 27LinagliptinMinor shifts, within acceptable limits.No significant change reported.
[1]35Not specifiedLinagliptinNot specifiedNot specified

Table 2: Effect of Flow Rate Variation on System Suitability Parameters

Method ReferenceOptimized Flow Rate (mL/min)Flow Rate Variation (mL/min)AnalyteObserved Effect on Retention TimeObserved Effect on Peak Asymmetry/Tailing Factor
[6]1.01.2LinagliptinRetention time decreased.Within acceptable limits.
[5]1.00.8, 1.2LinagliptinRetention time increased at 0.8 mL/min and decreased at 1.2 mL/min.Resolution remained good.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Linagliptin

This protocol is a generalized procedure based on commonly cited methods.[3][4]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to between 3.0 and 6.8) and a suitable organic solvent like acetonitrile (B52724) or methanol. A common composition is a buffer and acetonitrile in a ratio of approximately 70:30 (v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.[1][7]

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of Linagliptin in a suitable solvent (e.g., methanol) and dilute with the mobile phase to the desired concentration.

  • Sample Preparation: For tablets, weigh and finely powder a sufficient number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of Linagliptin, dissolve it in a suitable solvent, sonicate to ensure complete dissolution, and dilute to the final concentration with the mobile phase. Filter the final solution through a 0.45 µm filter before injection.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp Standard Preparation inj Injection sp->inj smp Sample Preparation smp->inj mp Mobile Phase Preparation sep Chromatographic Separation mp->sep inj->sep Flow Rate Column Temp det Detection sep->det integ Peak Integration det->integ calc Calculation of Results integ->calc

Caption: A general workflow for the HPLC analysis of Linagliptin.

Troubleshooting_Tree cluster_retention Retention Time Issues cluster_shape Peak Shape Issues cluster_pressure Pressure Issues start Chromatographic Issue Identified rt_issue Inconsistent or Incorrect RT? start->rt_issue shape_issue Peak Tailing or Fronting? start->shape_issue pressure_issue High or Fluctuating Pressure? start->pressure_issue check_flow Check Flow Rate & Pump rt_issue->check_flow check_temp Check Column Temperature rt_issue->check_temp check_mp Check Mobile Phase Composition rt_issue->check_mp adjust_temp Adjust Column Temperature shape_issue->adjust_temp adjust_mp_ph Adjust Mobile Phase pH / Additive shape_issue->adjust_mp_ph check_column Check Column Health shape_issue->check_column check_blockage Check for System Blockages pressure_issue->check_blockage lower_flow Lower Flow Rate pressure_issue->lower_flow increase_temp Increase Column Temperature pressure_issue->increase_temp

Caption: A troubleshooting decision tree for common HPLC issues in Linagliptin analysis.

References

Technical Support Center: Refinement of Linagliptin Impurity Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Linagliptin impurity detection methods. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions that may arise during the analysis of Linagliptin and its impurities.

Q1: We are observing co-elution of Impurity-I and a new, unknown impurity during our stability studies. How can we resolve these peaks?

A1: Co-elution of impurities is a common challenge. One successful approach to resolve the merging of Impurity-I and another impurity (designated as Impurity-VII) involved modifying the HPLC gradient program and mobile phase composition.[1][2] An adjustment to the gradient elution and a change in the mobile phase, for example to a potassium dihydrogen phosphate (B84403) buffer (0.02M, pH 3.0) as mobile phase A and a mixture of acetonitrile (B52724) and methanol (B129727) (90:10, v/v) as mobile phase B, with an elevated column oven temperature of 45 °C, has been shown to effectively separate these specific impurities.[1][2]

Q2: Our analysis shows a placebo peak interfering with the detection of Impurity-VI. What steps can be taken to eliminate this interference?

A2: Placebo interference can mask the presence of impurities. If you encounter interference with Impurity-VI, further optimization of the mobile phase and gradient program is necessary.[1][2] While resolving the co-elution of Impurity-I and Impurity-VII, interference with Impurity-VI was noted.[1][2] This indicates that a single method may not be suitable for all impurities and that method development should be comprehensive to ensure separation from all potential interferences, including placebo components. It may be necessary to adjust the mobile phase pH or the organic modifier ratio to shift the retention time of the placebo peak away from the impurity peak.

Q3: We have identified an unexpected peak during oxidative stress testing of Linagliptin. How can we characterize this degradant?

A3: Oxidative stress conditions can lead to the formation of specific degradation products. In one study, a degradant with a retention time of 10.273 min was observed during oxidative stress testing.[3] Using LC-MS, this peak was identified as an adduct, which was formed through a salt reaction trapping water and Linagliptin.[3] Therefore, employing LC-MS is a crucial step for the structural elucidation of unknown degradation products.

Q4: What are the common process-related impurities of Linagliptin that we should be monitoring?

A4: During the process development of Linagliptin, several process-related impurities can be formed. Five new process-related impurities were identified and characterized in one study.[4] These impurities can be controlled through in-process checks and purification steps like salification with hydrochloric acid or recrystallization from toluene.[4] Specific named impurities to monitor include LNGN N-formyl, LNGN acetamide, LNGN N-Boc, and LNGN amino impurities.[3]

Q5: What are the typical forced degradation conditions applied to Linagliptin to study its stability?

A5: Forced degradation studies for Linagliptin are typically conducted under conditions specified by the International Council for Harmonisation (ICH) guidelines.[3][5] These include exposure to acid (e.g., 1M HCl), base (e.g., 1M NaOH), peroxide (oxidation), heat, humidity, and photolytic stress.[1][2][3][5] Studies have shown that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions, and also degrades extensively in basic, heat, and humidity conditions.[1][2][5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guide.

RP-HPLC Method for Separation of Nine Specified Impurities[1][2]
  • Column: Zorbax SB-Aq, 250 × 4.6 mm, 5 µm

  • Mobile Phase A: 0.02M KH₂PO₄ Buffer solution, pH 3.0 adjusted with Orthophosphoric Acid (OPA)

  • Mobile Phase B: Acetonitrile: Methanol (90:10, v/v)

  • Gradient Program:

    • 0 min: 25% B

    • 8 min: 25% B

    • 25 min: 40% B

    • 33 min: 45% B

    • 38 min: 45% B

    • 47 min: 55% B

    • 57 min: 80% B

    • 62 min: 80% B

    • 65 min: 25% B

    • 70 min: 25% B

  • Flow Rate: Not specified, but robustness was tested with variations of -0.1 and +0.2 mL min⁻¹ from the optimized flow.[2]

  • Column Oven Temperature: 45 °C

  • Detector Wavelength: 225 nm

RP-HPLC Method for Four Related Substance Impurities[3]
  • Column: Kromasil C18

  • Mobile Phase: 0.1% phosphoric acid (pH 2.5) and acetonitrile

  • Elution Mode: Isocratic

  • Flow Rate: 1.0 mL/min

  • Detector: PDA at 225 nm

  • Injection Volume: 10 µL

Data Presentation

The following tables summarize quantitative data for various Linagliptin impurities from different analytical methods.

Table 1: Method Validation Data for Four Related Substance Impurities [3]

ImpurityLOD (ppm)LOQ (ppm)Accuracy (% Recovery)Precision (% RSD)
LNGN N-formyl0.1530.46399.13 - 101.350.128 - 0.969
LNGN amino0.0380.11599.14 - 99.960.128 - 0.969
LNGN N-Boc0.0150.045100.83 - 101.610.128 - 0.969
LNGN acetamide0.1900.574100.37 - 101.760.128 - 0.969

Table 2: Method Validation Data for Five Process-Related Impurities [4]

ImpurityLOD (µg/mL / %)LOQ (µg/mL / %)
Impurity 20.10 / 0.020.25 / 0.05
Impurity 30.10 / 0.020.25 / 0.05
Impurity 40.10 / 0.020.25 / 0.05
Impurity 50.10 / 0.020.25 / 0.05
Impurity 60.15 / 0.030.33 / 0.07

Visualizations

The following diagrams illustrate key workflows and logical relationships in this compound analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_results Data Evaluation Sample Linagliptin API or Formulation HPLC_LCMS RP-HPLC / LC-MS Analysis Sample->HPLC_LCMS Standard Reference Standards Standard->HPLC_LCMS Forced_Degradation Forced Degradation (Acid, Base, etc.) Forced_Degradation->HPLC_LCMS Method_Development Method Development & Optimization HPLC_LCMS->Method_Development Peak_Detection Peak Detection & Integration HPLC_LCMS->Peak_Detection Method_Validation Method Validation (ICH) Method_Development->Method_Validation Impurity_Identification Impurity Identification (MS, NMR) Peak_Detection->Impurity_Identification Quantification Quantification of Impurities Impurity_Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound detection and analysis.

Troubleshooting_Workflow Start Analytical Issue Encountered Issue_Type Identify Issue Type Start->Issue_Type CoElution Co-eluting Peaks Issue_Type->CoElution Peak Co-elution Interference Placebo/Matrix Interference Issue_Type->Interference Interference Poor_Shape Peak Tailing/Fronting Issue_Type->Poor_Shape Poor Peak Shape New_Peak New/Unknown Peak Issue_Type->New_Peak Unknown Peak Modify_Gradient Modify Gradient Program CoElution->Modify_Gradient Adjust_pH Adjust Mobile Phase pH Interference->Adjust_pH Check_Column_Health Check Column Health Poor_Shape->Check_Column_Health LCMS_Analysis Perform LC-MS Analysis for m/z New_Peak->LCMS_Analysis Change_Mobile_Phase Adjust Mobile Phase (pH, Organic Ratio) Modify_Gradient->Change_Mobile_Phase Change_Column Change Column (Different Stationary Phase) Change_Mobile_Phase->Change_Column Resolved1 Peaks Resolved Change_Column->Resolved1 Optimize_Gradient Optimize Gradient Adjust_pH->Optimize_Gradient Sample_Cleanup Implement Sample Cleanup Optimize_Gradient->Sample_Cleanup Resolved2 Interference Removed Sample_Cleanup->Resolved2 Adjust_Mobile_Phase_pH Adjust Mobile Phase pH (analyte pKa) Check_Column_Health->Adjust_Mobile_Phase_pH Lower_Injection_Volume Lower Injection Volume/Concentration Adjust_Mobile_Phase_pH->Lower_Injection_Volume Resolved3 Peak Shape Improved Lower_Injection_Volume->Resolved3 NMR_Analysis Isolate and Perform NMR for Structure LCMS_Analysis->NMR_Analysis Characterized Impurity Characterized NMR_Analysis->Characterized

Caption: Troubleshooting decision tree for common HPLC issues in Linagliptin analysis.

References

Technical Support Center: Characterization of Trace-Level Linagliptin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of trace-level Linagliptin (B1675411) impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental analysis of Linagliptin and its impurities.

Question: Why am I observing poor peak shape and tailing for Linagliptin and its impurities during HPLC analysis?

Answer:

Poor peak shape, particularly tailing, can be attributed to several factors in your HPLC method. Here are some common causes and troubleshooting steps:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of C18 columns can interact with basic compounds like Linagliptin, leading to peak tailing.

    • Solution: Use a mobile phase with a competitive amine, such as 0.3% triethylamine, to mask the silanol groups.[1][2] Alternatively, employ an end-capped C18 column or a column with a different stationary phase, like a phenyl-hexyl column.

  • Inappropriate Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of Linagliptin and its impurities, affecting peak shape.

    • Solution: Adjust the mobile phase pH to ensure consistent ionization. A common approach is to use a buffer, such as 0.1% orthophosphoric acid, to maintain a stable pH.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Solution: Dilute your sample and reinject. Ensure the concentration is within the linear range of your detector.

Question: I am unable to separate a known Linagliptin impurity from the main drug peak. What can I do?

Answer:

Co-elution is a common challenge, especially with structurally similar impurities. Consider the following method adjustments:

  • Modify Mobile Phase Composition: Altering the organic modifier or the buffer in your mobile phase can change the selectivity of your separation.

    • Solution: If using acetonitrile (B52724), try substituting it with or adding methanol (B129727). For instance, a mobile phase B consisting of a 10:90% v/v mixture of methanol and acetonitrile has been shown to improve the separation of certain impurities.

  • Adjust the Gradient Program: A shallower gradient can increase the resolution between closely eluting peaks.

    • Solution: Decrease the rate of change of the organic mobile phase concentration over time.

  • Change the Stationary Phase: If modifying the mobile phase is ineffective, switching to a different column chemistry may be necessary.

    • Solution: An ACE PFP C18 column has demonstrated successful separation of Linagliptin and its impurities.

Question: My LC-MS analysis is showing low sensitivity for trace-level impurities. How can I improve detection?

Answer:

Low sensitivity in LC-MS can be due to suboptimal ionization or instrument parameters. Here are some troubleshooting tips:

  • Optimize Ionization Source Parameters: The efficiency of ionization is critical for detecting trace-level analytes.

    • Solution: Systematically optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage. For positive electrospray ionization of Linagliptin, typical starting points could be a capillary voltage of 0.8 kV and a source temperature of 120 °C.[3]

  • Select the Appropriate Mobile Phase: The mobile phase composition can significantly impact ionization efficiency.

    • Solution: Ensure your mobile phase is compatible with mass spectrometry (e.g., uses volatile buffers like ammonium (B1175870) acetate). Avoid non-volatile buffers like phosphate.

  • Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides higher sensitivity and selectivity compared to single quadrupole mass spectrometers.[3]

    • Solution: If available, use a Q-ToF or Orbitrap mass spectrometer for improved detection and identification of trace impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the characterization of Linagliptin impurities.

What are the common types of Linagliptin impurities?

Linagliptin impurities can be broadly categorized as:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the Linagliptin drug substance. Examples include starting materials, intermediates, and by-products of side reactions.[4][5] Five new process-related impurities were detected during one process development, ranging from 0.15% to 0.5%.[4]

  • Degradation Products: These impurities are formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light.[3][5][6][7][8] Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions.[3][8]

  • Organic Impurities: This category includes intermediates and degradation products.[5]

  • Inorganic Impurities: These can arise from manufacturing processes and include reagents, catalysts, and heavy metals.[5]

  • Residual Solvents: Solvents used during the manufacturing process that are not completely removed from the final product.[5]

What are some of the known degradation pathways for Linagliptin?

Forced degradation studies have revealed several pathways:

  • Acid Hydrolysis: Under acidic conditions, Linagliptin can degrade to form impurities such as LINA-D2, LINA-D3, and LINA-D4.[6] One study found 16.42% degradation after 24 hours at 60 °C in an acidic solution.[3] Another potential degradation product under acidic conditions is impurity I, which has a structural alert for being a potential genotoxic substance.[9]

  • Base Hydrolysis: In basic conditions, an impurity known as LINA-D1 can be formed.[6] However, some studies show that Linagliptin is relatively stable under alkaline conditions, with only 2.56% degradation observed after 10 days at 60 °C.[3]

  • Oxidative Degradation: Linagliptin is susceptible to oxidation, leading to the formation of several impurities, including N-oxidation and imine formation.[6] Significant degradation has been observed under oxidative conditions.[3]

  • Thermal and Photolytic Degradation: Linagliptin is generally stable under thermal and photolytic stress, with minimal degradation observed.[3]

What analytical techniques are most suitable for characterizing trace-level Linagliptin impurities?

A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used technique for the separation and quantification of Linagliptin and its impurities.[1][2][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with high-resolution mass spectrometry (LC-HRMS), is essential for the identification and structural elucidation of unknown impurities, especially at trace levels.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the definitive structural characterization of isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile impurities.

Quantitative Data Summary

The following tables summarize quantitative data related to the analysis of Linagliptin impurities.

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Linagliptin Impurities

ImpurityLODLOQAnalytical MethodReference
Impurities 2, 3, 4, 50.10 µg/mL (0.02%)0.25 µg/mL (0.05%)HPLC[4]
Impurity 60.15 µg/mL (0.03%)0.33 µg/mL (0.07%)HPLC[4]
LNGN N formyl impurity-0.463 ppmHPLC[11]
LNGN amino impurity-0.115 ppmHPLC[11]
LNGN N-Boc impurity-0.045 ppmHPLC[11]
LNGN acetamide (B32628) impurity-0.574 ppmHPLC[11]

Table 2: Summary of Linagliptin Degradation under Stress Conditions

Stress ConditionDegradation LevelKey ObservationsReference
Acid Hydrolysis16.42% (24h at 60°C)Formation of multiple impurities, including AD 1 and AD 2.[3]
Alkaline Hydrolysis2.56% (10 days at 60°C)Relatively stable with minor degradation.[3]
Oxidative DegradationSignificantFormation of several impurities, including OX 1, OX 2, OX 3, and OX 4.[3]
Thermal Degradation0.05% (10 days at 60°C)Very stable.[3]
Photolytic DegradationNot significantStable under light exposure.[3]

Experimental Protocols

1. HPLC Method for the Determination of Linagliptin and its Impurities

This protocol is a general guideline based on commonly cited methods.[1][2]

  • Column: ACE PFP C18 or equivalent (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase A: 0.1% Orthophosphoric acid in water.

  • Mobile Phase B: Acetonitrile or a mixture of Methanol and Acetonitrile (e.g., 10:90 v/v).

  • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to a higher percentage to elute the impurities and the active pharmaceutical ingredient (API). The specific gradient will need to be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 40 °C.

  • Detection: UV at 225 nm or 230 nm.[11]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water, methanol, and acetonitrile) to a final concentration of approximately 200 ppm of Linagliptin.

2. LC-MS Method for the Identification of Linagliptin Impurities

This protocol provides a starting point for developing an LC-MS method.[3]

  • LC System: UPLC system such as Waters Acquity I-Class.

  • Column: UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: Alkaline pH buffer (e.g., ammonium acetate).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A fast gradient suitable for UPLC separation.

  • Flow Rate: Optimized for the 2.1 mm ID column (e.g., 0.3-0.5 mL/min).

  • MS System: High-resolution mass spectrometer (e.g., Q-ToF).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS Scan Conditions:

    • Capillary Voltage: 0.8 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Flow: 800 L/h

    • Desolvation Temperature: 550 °C

    • Cone Gas Flow: 50 L/h

    • Cone Voltage: 40 V

Visualizations

TroubleshootingWorkflow start Start: Poor Chromatographic Performance peak_shape Poor Peak Shape (Tailing/Fronting)? start->peak_shape coelution Co-elution of Peaks? peak_shape->coelution No silanol Check for Silanol Interactions: - Use competitive amine in mobile phase - Use end-capped column peak_shape->silanol Yes low_sensitivity Low Sensitivity (MS)? coelution->low_sensitivity No mobile_phase Modify Mobile Phase: - Change organic modifier (ACN/MeOH) - Adjust buffer coelution->mobile_phase Yes end End: Optimized Method low_sensitivity->end No ion_source Optimize Ion Source Parameters: - Capillary voltage, source temp, gas flows low_sensitivity->ion_source Yes ph Adjust Mobile Phase pH: - Use appropriate buffer silanol->ph overload Check for Column Overload: - Dilute sample ph->overload overload->coelution gradient Optimize Gradient Program: - Use a shallower gradient mobile_phase->gradient column Change Stationary Phase: - e.g., PFP C18 gradient->column column->low_sensitivity ms_mobile_phase Use MS-Compatible Mobile Phase: - Volatile buffers (e.g., Ammonium Acetate) ion_source->ms_mobile_phase hrms Utilize High-Resolution MS: - Q-ToF, Orbitrap ms_mobile_phase->hrms hrms->end LinagliptinDegradationPathway linagliptin Linagliptin acid Acid Hydrolysis linagliptin->acid base Base Hydrolysis linagliptin->base oxidation Oxidation linagliptin->oxidation thermal Thermal Stress linagliptin->thermal photo Photolytic Stress linagliptin->photo acid_products LINA-D2, LINA-D3, LINA-D4, Impurity I (Potential Genotoxin) acid->acid_products base_product LINA-D1 base->base_product oxidation_products N-oxides, Imines, OX 1, OX 2, OX 3, OX 4 oxidation->oxidation_products stable Relatively Stable (Minimal Degradation) thermal->stable photo->stable

References

Validation & Comparative

Comprehensive Validation of an HPLC Method for Linagliptin Impurities Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of impurities in Linagliptin, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The presented data and protocols are essential for researchers, scientists, and drug development professionals to ensure the quality and safety of Linagliptin drug substances and products.

Experimental Protocols

A robust and specific stability-indicating HPLC method is crucial for separating Linagliptin from its process-related and degradation impurities. Below are the detailed methodologies for a validated RP-HPLC method.

Chromatographic Conditions
ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a PDA detector
Column Zorbax SB-Aq (250 x 4.6 mm, 5 µm)[5][6] or Kromasil C18 (250 x 4.6 mm, 5 µm)[7]
Mobile Phase A 0.02M KH2PO4 buffer, pH adjusted to 3.0 with Orthophosphoric Acid : Methanol (90:10 v/v)[5] or 0.1% Phosphoric acid, pH 2.5[7]
Mobile Phase B Acetonitrile : Water : Methanol (70:15:15 v/v/v)[5] or Acetonitrile[7]
Gradient Program Time (min)/%B: 0/25, 8/25, 30/55, 50/75, 55/75, 60/25, 65/25[5]
Flow Rate 1.0 mL/min[7]
Column Temperature 45 °C[5] or 30°C[7]
Detector Wavelength 225 nm[5][6][7]
Injection Volume 10 µL[7]
Diluent Mobile Phase A : Methanol (50:50 v/v)[8] or Water : Acetonitrile (50:50 v/v)[7]
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve Linagliptin and its impurities in the diluent to obtain a known concentration. For instance, a Linagliptin standard stock solution can be prepared by dissolving 80 mg in 70 mL of diluent and diluting to 250 mL.[8]

  • Sample Solution: Prepare the test sample by dissolving the Linagliptin drug substance or product in the diluent to achieve a target concentration.

Method Validation Parameters as per ICH Q2(R1)

The developed HPLC method was subjected to rigorous validation to demonstrate its suitability for the intended purpose, in accordance with ICH guidelines.[1][2][3][4][7][9]

Specificity (Forced Degradation Studies)

To establish the stability-indicating nature of the method, forced degradation studies were conducted on Linagliptin. The drug was subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[5][10][11][12]

  • Acid Hydrolysis: Significant degradation was observed in acidic conditions (e.g., 0.5N HCl at 70°C).[10]

  • Base Hydrolysis: Mild degradation was noted under basic conditions (e.g., 0.5N NaOH at room temperature).[10]

  • Oxidative Degradation: The drug showed degradation when exposed to an oxidizing agent (e.g., 3% H2O2 at room temperature).[7][10]

  • Thermal and Photolytic Degradation: Linagliptin was found to be relatively stable under thermal and photolytic stress.[10]

The method demonstrated good resolution between the Linagliptin peak and the peaks of all process-related and degradation impurities, proving its specificity.

Data Presentation: Summary of Validation Results

The following tables summarize the quantitative data obtained during the validation of the HPLC method for Linagliptin impurities.

Table 1: Linearity

ImpurityRange (µg/mL)Correlation Coefficient (r²)
Linagliptin & ImpuritiesLOQ to 150% of specification level> 0.99[7]

Table 2: Accuracy (Recovery)

ImpurityConcentration LevelRecovery (%)
Impurity 1LOQ, 50%, 100%, 150%99.13 - 101.35[7]
Impurity 2LOQ, 50%, 100%, 150%99.14 - 99.96[7]
Impurity 3LOQ, 50%, 100%, 150%100.83 - 101.61[7]
Impurity 4LOQ, 50%, 100%, 150%100.37 - 101.76[7]

Table 3: Precision

ParameterImpurity% RSD
Method Precision All Impurities (n=6)< 2.3[5]
Intermediate Precision All Impurities (different day, analyst, system)< 1.8[5]

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ImpurityLOD (ppm)LOQ (ppm)
LNGN N formyl impurity0.153[7]0.463[7]
LNGN amino impurity0.038[7]0.115[7]
LNGN N-Boc impurity0.015[7]0.045[7]
LNGN acetamide (B32628) impurity0.190[7]0.574[7]

Table 5: Robustness

The method's robustness was evaluated by intentionally varying critical parameters such as flow rate, column temperature, and mobile phase pH. The results showed no significant impact on the chromatographic performance, indicating the method's reliability during routine use.[11]

Visualizations

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the full validation of an HPLC method for impurities as per ICH guidelines.

HPLC_Validation_Workflow A Method Development & Optimization B Method Validation Protocol A->B Define Parameters C Specificity (Forced Degradation) B->C D Linearity B->D E Accuracy (Recovery) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability B->I J Validation Report C->J Compile Data D->J Compile Data E->J Compile Data F->J Compile Data G->J Compile Data H->J Compile Data I->J Compile Data

References

comparative analysis of Linagliptin degradation profiles under different stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Linagliptin's Stability Under Scrutiny: A Comparative Analysis of Degradation Profiles

A deep dive into the degradation behavior of the anti-diabetic drug Linagliptin under various stress conditions reveals its susceptibility to acidic and oxidative environments, while demonstrating notable resilience to alkaline, thermal, and photolytic stress. This analysis provides researchers, scientists, and drug development professionals with a comprehensive comparison of Linagliptin's degradation profiles, supported by experimental data and detailed methodologies.

Forced degradation studies are a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance. These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. In the case of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes, a thorough understanding of its stability is paramount for ensuring its quality, safety, and efficacy.

Comparative Degradation Data

The stability of Linagliptin has been investigated under the stress conditions mandated by the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress. The following table summarizes the quantitative data from various studies, offering a comparative overview of the extent of degradation under each condition.

Stress ConditionReagent/ParametersDurationTemperature% DegradationReference
Acid Hydrolysis 0.1N HCl2 hoursRoom Temp.29.76%
1N HCl4 hours60°C (reflux)~21.39%
Alkaline Hydrolysis 0.1N NaOH30 minRoom Temp.80.86%[1]
Solution10 days60°C2.56%[2]
Oxidative Degradation 3% H₂O₂60 minRoom Temp.25.39%[1]
3% H₂O₂--39.22%[3]
Thermal Degradation Dry Heat10 days60°C0.05%[2]
Photolytic Degradation UV-VIS light-60°C, 60% humidity0.56%[2]

Note: The significant variation in alkaline degradation between the two cited sources may be attributed to differences in experimental conditions such as concentration, specific temperature, and analytical methodology.

The data clearly indicates that Linagliptin is most susceptible to degradation under acidic and oxidative conditions.[4][2][5] One study reported significant degradation of 29.76% in the presence of 0.1N HCl after 2 hours at room temperature. Another study observed approximately 21.39% degradation when refluxed with 1N HCl for 4 hours at 60°C. Oxidative stress with 3% hydrogen peroxide also led to substantial degradation, with one report indicating 25.39% degradation after 60 minutes and another reporting 39.22%.[1][3]

Conversely, Linagliptin exhibits greater stability under thermal and photolytic conditions, with minimal degradation observed even after prolonged exposure.[2] The degradation in alkaline conditions shows some variability in the literature, with one study reporting a significant 80.86% degradation in 0.1N NaOH after just 30 minutes at room temperature, while another found only 2.56% degradation after 10 days at 60°C, suggesting that the specific conditions of the study play a crucial role in the outcome.[1][2]

Experimental Protocols

To ensure the reproducibility and accuracy of stability studies, detailed and robust experimental protocols are essential. The following are representative methodologies for conducting forced degradation studies on Linagliptin, based on a synthesis of published research.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: A standard stock solution of Linagliptin is typically prepared by dissolving a known quantity of the reference standard in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase components, to achieve a concentration of around 1000 µg/mL.[1]

  • Working Standard Solution: The stock solution is then diluted with the mobile phase to a working concentration, commonly in the range of 10-100 µg/mL, suitable for chromatographic analysis.[1]

  • Sample Preparation: For the analysis of dosage forms, a number of tablets are accurately weighed, crushed to a fine powder, and a quantity of the powder equivalent to a specific amount of Linagliptin is dissolved in the diluent. The solution is typically sonicated and then filtered to remove any undissolved excipients before further dilution to the desired concentration.[6]

Stress Degradation Conditions

The following protocols are commonly employed to induce degradation:

  • Acid Hydrolysis: An aliquot of the Linagliptin stock solution is mixed with an equal volume of an acidic solution (e.g., 0.1N or 1N HCl) and kept at room temperature or heated for a specified period.[1] Following the stress period, the solution is neutralized with a corresponding amount of a basic solution (e.g., 0.1N or 1N NaOH) and diluted to the final concentration with the mobile phase.[1]

  • Alkaline Hydrolysis: A similar procedure to acid hydrolysis is followed, using a basic solution such as 0.1N or 1N NaOH for the initial stress, followed by neutralization with an acidic solution.[1]

  • Oxidative Degradation: The drug solution is treated with a solution of hydrogen peroxide (e.g., 3% or 30%) and maintained at room temperature for a defined time.[1]

  • Thermal Degradation: Linagliptin powder or its solution is exposed to dry heat in a temperature-controlled oven, often at temperatures ranging from 60°C to 100°C, for a period extending from hours to several days.[2][7]

  • Photolytic Degradation: The drug substance or its solution is exposed to UV and/or visible light in a photostability chamber. The exposure is typically quantified in terms of lux hours and watt hours per square meter to comply with ICH guidelines.[2]

Analytical Methodology
  • Chromatographic System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector is the most common analytical technique for separating and quantifying Linagliptin and its degradation products.[8][9]

  • Column: A C18 column is typically used for the separation.

  • Mobile Phase: The mobile phase composition varies between studies but often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ortho-phosphoric acid) and an organic solvent like methanol or acetonitrile.[1][10]

  • Detection: The detection wavelength is usually set at the λmax of Linagliptin, which is around 225 nm or 292 nm, to ensure maximum sensitivity.[10][11]

Visualizing the Process

To better understand the logical flow of a forced degradation study, the following diagrams illustrate the key steps involved.

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis Start Start: Linagliptin API/Formulation PrepStock Prepare Stock Solution Start->PrepStock Acid Acid Hydrolysis (e.g., 0.1N HCl) Alkali Alkaline Hydrolysis (e.g., 0.1N NaOH) Oxidative Oxidative Degradation (e.g., 3% H2O2) Thermal Thermal Degradation (e.g., 60°C) Photolytic Photolytic Degradation (UV/VIS Light) Neutralize Neutralize (for Acid/Alkali) Acid->Neutralize Alkali->Neutralize Dilute Dilute to Working Concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Inject Inject into HPLC System Dilute->Inject Analyze Analyze Chromatogram Inject->Analyze Quantify Quantify Degradation Analyze->Quantify

Caption: Experimental workflow for a forced degradation study of Linagliptin.

Degradation_Pathway_Concept cluster_products Degradation Products Linagliptin Linagliptin (Parent Drug) DP_Acid Acid Degradants Linagliptin->DP_Acid  Acidic Stress DP_Oxidative Oxidative Degradants Linagliptin->DP_Oxidative  Oxidative Stress DP_Alkali Alkali Degradants Linagliptin->DP_Alkali  Alkaline Stress DP_Other Other Minor Degradants Linagliptin->DP_Other  Thermal/Photolytic Stress

Caption: Conceptual overview of Linagliptin's degradation pathways under different stress conditions.

References

Navigating the Analytical Maze: A Comparative Guide to Linagliptin Impurity Analysis and the Path to Inter-Laboratory Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comparative analysis of existing analytical methods for the determination of Linagliptin impurities. While a formal inter-laboratory validation study for a unified method remains to be published, this document summarizes and compares the performance of several robust, single-laboratory validated methods. Furthermore, it outlines a typical workflow for conducting an inter-laboratory validation, providing a roadmap for establishing a standardized, reproducible analytical method.

The presence of impurities in active pharmaceutical ingredients (APIs) like Linagliptin can impact both the efficacy and safety of the final drug product.[1] The International Conference on Harmonisation (ICH) guidelines necessitate the identification and characterization of any impurity present in a drug substance at a level greater than 0.10%.[1] Consequently, the development and validation of reliable analytical methods for impurity profiling are critical. The most common technique for this purpose is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[2]

While numerous studies have detailed the development and validation of RP-HPLC methods for Linagliptin and its impurities within a single laboratory, a comprehensive inter-laboratory study to assess the reproducibility of these methods is not yet publicly available.[2][3][4] Inter-laboratory validation, or collaborative study, is a crucial step in the standardization of an analytical method, as it determines the method's precision when performed by different analysts in different laboratories.[2] This guide will compare the performance of several published single-laboratory validated methods to aid researchers in selecting an appropriate starting point for their work and to encourage the initiation of a formal inter-laboratory validation study.

Comparison of Validated Analytical Methods

Several RP-HPLC methods have been developed and validated for the determination of Linagliptin and its impurities. Below is a comparison of the chromatographic conditions and performance characteristics of three distinct methods.

Table 1: Comparison of Chromatographic Conditions for Linagliptin Impurity Analysis

ParameterMethod 1Method 2Method 3
Column Zorbax SB-Aq (250 x 4.6 mm, 5 µm)[4]Kromasil C18[5]Jasco with Grace C18 (150x4.6 mm i.d.)[6]
Mobile Phase Gradient elution with a mixture of 0.1% phosphoric acid (pH 2.5) and acetonitrile.[4][5]Isocratic elution with 0.1% phosphoric acid (pH 2.5) and acetonitrile.[5]Isocratic elution with Methanol (B129727): Water (with 1 ml Triethylamine) in a ratio of 80:20 v/v.[6]
Flow Rate Not explicitly stated, but a gradient program is used.[3]1.0 mL/min[5]Not explicitly stated, but a retention time of 2.70 min is reported.[6]
Detection Wavelength 225 nm[4]225 nm[5]294 nm[6]
Column Temperature 45 °C[3]Not specified[5]Not specified[5]

Table 2: Comparison of Method Performance Characteristics

Validation ParameterMethod 1Method 2Method 3
Linearity Range Not specifiedLOQ to 150% of specification limit[5]5-30 µg/mL[6]
Correlation Coefficient (r²) Not specified>0.99[5]Not specified, but described as linear.[6]
Accuracy (% Recovery) 95.8–112.8% for impurities[7]99.13% to 101.76% for four impurities[5]Not explicitly quantified, but stated to be accurate.[6]
Precision (%RSD) <2.3% (Method Precision), <1.8% (Intermediate Precision)[3]0.128% to 0.969% for four impurities[5]Not specified, but stated to be precise.[6]
LOD Not specified0.10 μg/mL or 0.02% for most impurities[1]Not specified
LOQ Not specified0.25 μg/mL or 0.05% for most impurities[1]Not specified

Experimental Protocols

Below are the detailed methodologies for two of the cited analytical methods.

Method A: Stability-Indicating RP-HPLC Method[3][4]

This method was developed for the determination of Linagliptin and its related substances in tablets.

  • Chromatographic System: A reverse phase-high performance liquid chromatography (RP-HPLC) system with a UV detector.

  • Column: Zorbax SB-Aq, 250 × 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase A: 0.02M KH₂PO₄ buffer with pH adjusted to 3.0 with orthophosphoric acid, mixed with methanol in a 90:10 v/v ratio.[3]

  • Mobile Phase B: A mixture of acetonitrile, water, and methanol in a 70:15:15 v/v/v ratio.[3]

  • Gradient Program:

    • 0-8 min: 25% B

    • 8-30 min: 25-55% B

    • 30-50 min: 55-75% B

    • 50-55 min: 75% B

    • 55-60 min: 75-25% B

    • 60-65 min: 25% B[3]

  • Column Temperature: 45 °C.[3]

  • Detection: 225 nm.[4]

  • Sample Preparation: A stock solution of Linagliptin standard was prepared by dissolving 80 mg in 70 mL of diluent (Mobile Phase A:Methanol, 50:50 v/v) and diluting to 250 mL.[3]

Method B: Isocratic RP-HPLC Method[5]

This method was developed for the quantitative measurement of four related substance impurities in Linagliptin.

  • Chromatographic System: An HPLC system with a PDA detector.

  • Column: Kromasil C18.

  • Mobile Phase: An isocratic mixture of 0.1% phosphoric acid (pH 2.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 225 nm.

  • Validation: The method was validated according to ICH guidelines, demonstrating linearity, precision, and accuracy.[5]

Workflow for Inter-Laboratory Validation

To establish a universally accepted analytical method, a formal inter-laboratory validation study is essential. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Validation_Workflow A Method Development & Single-Lab Validation B Protocol Development for Inter-Lab Study A->B Define parameters C Selection of Participating Laboratories B->C Establish criteria D Distribution of Standardized Materials & Protocol C->D Shipment E Analysis by Participating Laboratories D->E Execution F Data Collection & Statistical Analysis E->F Data submission G Evaluation of Reproducibility & Robustness F->G Calculate RSDr & RSDR H Method Standardization & Documentation G->H Finalize method

Caption: A typical workflow for an inter-laboratory validation study.

Conclusion and Future Outlook

The analysis of Linagliptin impurities is a critical aspect of quality control in the pharmaceutical industry. While several robust single-laboratory validated RP-HPLC methods exist, the absence of a formal inter-laboratory validation study presents a gap in the standardization of a definitive analytical procedure. The methods compared in this guide demonstrate good performance in terms of linearity, accuracy, and precision within their respective laboratories.[3][5][6]

It is recommended that a collaborative study be undertaken to evaluate one of these methods, or a harmonized version thereof, across multiple laboratories. Such a study would provide the necessary data to establish the method's reproducibility and robustness, leading to a standardized and globally accepted analytical method for this compound profiling. This would ultimately contribute to ensuring the consistent quality and safety of Linagliptin-containing drug products for patients worldwide.

References

UPLC Outpaces HPLC for Faster and More Sensitive Linagliptin Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals seeking enhanced efficiency and sensitivity in the quality control of Linagliptin, Ultra-Performance Liquid Chromatography (UPLC) presents a compelling alternative to traditional High-Performance Liquid Chromatography (HPLC). Experimental data demonstrates that UPLC technology can significantly shorten analysis times, reduce solvent consumption, and improve the detection of impurities, offering a substantial upgrade for pharmaceutical analysis.

The core advantage of UPLC lies in its use of smaller particle size columns (typically sub-2 µm) and higher operating pressures.[1] This fundamental difference leads to sharper peaks, better resolution between compounds, and faster separations without compromising analytical quality. For the analysis of Linagliptin and its related substances, this translates to a more efficient workflow, crucial in a high-throughput laboratory environment.

A direct comparison of a developed HPLC method and its converted UPLC equivalent for Linagliptin impurity analysis highlights the practical benefits. The UPLC method achieves a complete separation of Linagliptin and its impurities in a significantly shorter timeframe, showcasing its superiority in terms of speed and sample throughput.

Performance Comparison: UPLC vs. HPLC for this compound Analysis

ParameterUPLC MethodHPLC MethodAdvantage of UPLC
Analysis Time ~26 minutes~70 minutes~2.7x Faster
Flow Rate 0.21 mL/min1.0 mL/minLower Solvent Consumption
Column Particle Size 1.7 µm5 µmHigher Efficiency & Resolution
Injection Volume 4 µL40 µLLower Sample Consumption
Sensitivity (LOQ) Potentially lower (not specified)Linagliptin: 0.0198 µg/mL, Impurities: ~0.02 µg/mL[2]Improved peak concentration suggests better sensitivity

Experimental Protocols

A detailed examination of the methodologies employed in both UPLC and HPLC for this compound analysis reveals the specific parameters that contribute to the performance differences.

UPLC Method Protocol

This method was developed by converting a validated HPLC protocol using the Waters Acquity column calculator.[2]

  • Column: Acquity BEH shield RP18 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Ammonium acetate (B1210297) buffer (pH 3.8, adjusted with acetic acid)

  • Mobile Phase B: Acetonitrile:Methanol (90:10, v/v)

  • Flow Rate: 0.21 mL/min

  • Gradient Program:

    • 0-1.28 min: 25% B

    • 1.28-6.88 min: 25-40% B

    • 6.88-9.28 min: 40-45% B

    • 9.28-14.08 min: 45-50% B

    • 14.08-18.08 min: 50% B

    • 18.08-20.08 min: 50-75% B

    • 20.08-22.08 min: 75% B

    • 22.08-23.68 min: 75-25% B

    • 23.68-26.08 min: 25% B

  • Column Temperature: 45 °C

  • Injection Volume: 4 µL

  • Detection: Photodiode Array (PDA) at 225 nm

HPLC Method Protocol

This method was developed for the determination of Linagliptin and its related substances.[2]

  • Column: Zorbax SB-Aq (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.02M KH2PO4 buffer (pH 3.0, adjusted with orthophosphoric acid)

  • Mobile Phase B: Acetonitrile:Methanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    • 0-8 min: 25% B

    • 8-22 min: 25-40% B

    • 22-28 min: 40-45% B

    • 28-40 min: 45-50% B

    • 40-50 min: 50% B

    • 50-55 min: 50-75% B

    • 55-60 min: 75% B

    • 60-64 min: 75-25% B

    • 64-70 min: 25% B

  • Column Temperature: 45 °C

  • Injection Volume: 40 µL

  • Detection: Photodiode Array (PDA) at 225 nm

Workflow of Impurity Analysis: A Comparative Overview

The general workflow for impurity analysis remains consistent between UPLC and HPLC, involving sample preparation, chromatographic separation, and data analysis. However, the key distinctions lie in the instrumentation and the resulting speed and efficiency of the separation step.

G cluster_prep Sample Preparation cluster_hplc HPLC Workflow cluster_uplc UPLC Workflow prep Weighing & Dissolving Linagliptin Sample hplc_inj Injection (40 µL) prep->hplc_inj uplc_inj Injection (4 µL) prep->uplc_inj hplc_sep HPLC Separation (5 µm column, ~70 min) hplc_inj->hplc_sep hplc_det PDA Detection hplc_sep->hplc_det hplc_data Data Analysis hplc_det->hplc_data uplc_sep UPLC Separation (1.7 µm column, ~26 min) uplc_inj->uplc_sep uplc_det PDA Detection uplc_sep->uplc_det uplc_data Data Analysis uplc_det->uplc_data

Figure 1. Comparative workflow for this compound analysis using HPLC and UPLC.

Logical Relationship of Performance Advantages

The enhanced performance of UPLC is a direct result of its technological advancements over HPLC. The use of smaller, more efficient column particles necessitates a system capable of handling higher backpressures, which in turn allows for faster and more resolute separations.

G cluster_cause Technological Driver cluster_effect Performance Outcomes cluster_benefit Overall Benefits cause Smaller Column Particle Size (<2 µm) effect1 Higher Column Efficiency & Resolution cause->effect1 effect2 Faster Analysis Time effect1->effect2 effect3 Sharper & Narrower Peaks effect1->effect3 effect4 Reduced Solvent Consumption effect2->effect4 benefit2 Increased Throughput effect2->benefit2 benefit1 Improved Sensitivity effect3->benefit1 benefit3 Lower Operational Cost effect4->benefit3

Figure 2. The logical progression from UPLC's core technology to its analytical benefits.

References

A Comparative Guide to Analytical Methods for Linagliptin Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of different analytical methods for the quantification of Linagliptin (B1675411) and its impurities. The following sections detail the experimental protocols, comparative performance data, and a logical workflow for method validation, offering insights for selecting the most appropriate analytical strategy for quality control and stability studies.

Comparative Analysis of Analytical Methods

The selection of an analytical method for impurity profiling is critical in drug development and manufacturing to ensure the safety and efficacy of the final product. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Spectrophotometry for the analysis of Linagliptin and its impurities. The data presented is synthesized from various validated methods to provide a clear comparison of their key analytical performance parameters.

Table 1: Performance Characteristics of HPLC, UPLC, and UV-Spectrophotometric Methods for Linagliptin Analysis
ParameterHPLC Method 1[1]HPLC Method 2[2]UPLC Method[3]UV-Spectrophotometry Method 1UV-Spectrophotometry Method 2[4]
Linearity Range LOQ - 450 ppm0.1359–0.9087 μg·mL⁻¹ (S-isomer)0.05% to 0.25% of 1.0 mg/mL1–10 µg/ml5–45 µg/mL
Correlation Coefficient (R²) >0.99>0.9989Not Specified0.9990.9989
Accuracy (% Recovery) 99.13% - 101.76%Not SpecifiedSubstantiated through recovery calculations100.4%99.46–100.8%
Precision (%RSD) 0.128% - 0.969%Not SpecifiedNot Specified< 2%< 2%
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified0.23 µg/ml1.5815 μg/mL
Limit of Quantitation (LOQ) Not SpecifiedNot SpecifiedNot Specified0.73 µg/ml4.7924 μg/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. This section outlines the experimental conditions for the compared analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Method 1: For Related Substance Impurities [1]

  • Apparatus: Waters 2965 HPLC system.

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% phosphoric acid (pH 2.5).

    • B: Acetonitrile.

    • Isocratic elution: 65% A: 35% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector at 225 nm.

  • Diluent: Water: Acetonitrile (50:50 v/v).

Method 2: For Degradation Products [2]

  • Column: Zorbax SB-Aq (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.02M KH₂PO₄ buffer (pH 3.0 with OPA).

    • B: Acetonitrile:Methanol (90:10 v/v).

  • Gradient Program:

    • 0-8 min: 25% B

    • 8-22 min: 25-40% B

    • 22-28 min: 40-45% B

    • 28-40 min: 45-50% B

    • 40-50 min: 50% B

    • 50-55 min: 50-75% B

    • 55-60 min: 75% B

    • 60-64 min: 75-25% B

    • 64-70 min: 25% B

  • Flow Rate: Not specified.

  • Column Temperature: 45°C.

  • Detection: 225 nm.

Ultra-Performance Liquid Chromatography (UPLC)[3]
  • Apparatus: Acquity I-Class BSM Plus UPLC system.

  • Column: UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Alkaline pH buffer.

    • B: Acetonitrile.

    • Gradient elution.

  • Detection: Photodiode Array (PDA) detector.

  • Mass Spectrometry (for identification):

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 1.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Cone Voltage: 30 V.

UV-Spectrophotometry

Method 1

  • Apparatus: UV-Visible Spectrophotometer.

  • Solvent: Acetonitrile.

  • Wavelength (λmax): 296 nm.

  • Procedure: A stock solution of 100 µg/ml is prepared. Further dilutions are made to achieve concentrations within the linear range (1-10 µg/ml) and absorbance is measured at 296 nm.

Method 2 [4]

  • Reaction: Condensation reaction with P-dimethylaminobenzaldehyde (PDAB) to form a yellow Schiff base.

  • Reagents:

    • Linagliptin standard solution in distilled water.

    • 5% w/v PDAB solution in methanol.

    • 37% HCl.

  • Procedure: To aliquots of Linagliptin working solution, 1 mL of 5% PDAB and 2 mL of HCl are added. The mixture is heated in a water bath at 70–75°C for 35 minutes. After cooling, the volume is made up to 10 mL with distilled water.

  • Wavelength (λmax): 407 nm.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for Linagliptin impurity analysis. This process ensures that the chosen methods are robust, reliable, and fit for their intended purpose.

CrossValidationWorkflow A Define Analytical Target Profile (ATP) B Select Potential Analytical Techniques (HPLC, UPLC, HPTLC, etc.) A->B C Develop & Optimize Individual Methods B->C D Validate Each Method for: - Specificity - Linearity & Range - Accuracy - Precision (Repeatability & Intermediate) - LOD & LOQ - Robustness C->D E Analyze Same Batches of Linagliptin API & Formulation using all validated methods D->E F Compare Impurity Profiles & Quantitative Results E->F G Statistical Analysis (e.g., t-test, F-test, ANOVA) F->G H Evaluate Performance Against ATP G->H I Select Optimal Method for Routine QC H->I J Method Transfer & Implementation I->J

Caption: Workflow for cross-validation of analytical methods.

Discussion

The choice of an analytical method depends on the specific requirements of the analysis.

  • HPLC methods are robust and widely used in quality control laboratories. They demonstrate good separation and sensitivity for various impurities. The use of different stationary phases and mobile phase compositions allows for flexibility in method development to resolve critical impurity pairs.[1][2]

  • UPLC offers significant advantages in terms of speed and resolution due to the use of smaller particle size columns. This can lead to higher throughput in a QC environment. The coupling of UPLC with mass spectrometry is a powerful tool for the identification and structural elucidation of unknown degradation products and impurities.[3]

  • UV-Spectrophotometry provides a simple, rapid, and cost-effective means for the quantification of Linagliptin. However, these methods are generally less specific than chromatographic techniques and may not be suitable for the simultaneous determination of multiple impurities unless coupled with chemometric techniques. The derivatization step in some spectrophotometric methods can enhance sensitivity and specificity but adds complexity to the procedure.[4]

For comprehensive impurity profiling and stability studies, chromatographic methods like HPLC and UPLC are superior due to their high resolving power. UPLC is particularly advantageous for high-throughput screening and when dealing with complex samples. Spectrophotometric methods are well-suited for the routine assay of the bulk drug or in simple formulations where interference from excipients or other active ingredients is minimal. A cross-validation approach, as outlined in the workflow, is essential to ensure that the chosen analytical method is fit for its intended purpose and provides reliable data for regulatory submissions.

References

A Researcher's Guide to the Qualification of Linagliptin Impurity Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity and quality of active pharmaceutical ingredients (APIs) are paramount. Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes, is no exception. The presence of impurities can affect the efficacy and safety of the final drug product. Therefore, the accurate identification and quantification of these impurities are critical, relying on high-quality impurity reference standards.

This guide provides a framework for the qualification and comparison of Linagliptin impurity reference standards from different sources. It includes common impurities, detailed analytical methodologies, and a template for data comparison to aid in the selection of the most suitable standards for your research and quality control needs.

Common Impurities of Linagliptin

Linagliptin impurities can originate from the manufacturing process or degradation.[1] It is essential to monitor and control these impurities to ensure the quality and safety of the drug.[1] Several process-related and degradation impurities have been identified for Linagliptin. A non-exhaustive list of common impurities includes:

  • Process-Related Impurities:

    • (R)-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

    • 7-(but-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

    • (R)-2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamoyl)benzoic acid

    • Linagliptin N-Formyl Impurity

    • Linagliptin N-Acetyl Impurity

    • Linagliptin N-Boc Impurity

    • Linagliptin Amino Impurity

  • Degradation Products:

    • Oxidative degradation adducts

    • Acid degradation products

    • Base degradation products

Suppliers of pharmaceutical reference standards, such as SynZeal and Pharmaffiliates, offer a range of these and other Linagliptin impurities.[2][3] These standards are typically provided with a Certificate of Analysis (CoA) detailing their identity and purity.[2]

Comparative Data for this compound Reference Standards

The qualification of an impurity reference standard involves confirming its identity and purity. When comparing standards from different suppliers, a researcher should critically evaluate the data provided on the CoA and may need to perform their own analytical testing.

Below is a template for comparing key analytical parameters for four common Linagliptin impurities. The example data is based on a published study and illustrates the expected performance of a well-characterized reference standard.[2]

Table 1: Comparison of Analytical Method Validation Data for Linagliptin Impurities

ParameterLNGN N-formylLNGN acetamideLNGN N-BocLNGN amino
Linearity (r²) >0.99>0.99>0.99>0.99
Accuracy (% Recovery) 99.13 - 101.35100.37 - 101.76100.83 - 101.6199.14 - 99.96
Precision (% RSD) 0.128 - 0.9690.128 - 0.9690.128 - 0.9690.128 - 0.969
LOD (ppm) 0.1530.1900.0150.038
LOQ (ppm) 0.4630.5740.0450.115

Data adapted from a study on the quantitative analysis of Linagliptin impurities.[2] LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to qualify and compare this compound reference standards.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the separation and quantification of Linagliptin and its related impurities.

  • Instrumentation: A gradient-capable HPLC system with a UV or PDA detector.

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Phosphoric acid in water, pH 2.5.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Elution Mode: Isocratic or gradient, depending on the complexity of the impurity profile.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., for determining the level of impurities, a concentration that gives a main peak area within the linear range of the detector).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This method is used to confirm the molecular weight of the impurity reference standard.

  • Instrumentation: An LC-MS system, for instance, a single quadrupole or a time-of-flight (TOF) mass spectrometer.

  • LC Conditions: Use the same HPLC method as described above or a compatible UPLC method for faster analysis.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: Scan a range appropriate for the expected molecular weight of the this compound (e.g., m/z 100-1000).

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of the impurity.

Visualizing Key Concepts

To better understand the context and processes involved in the qualification of this compound reference standards, the following diagrams are provided.

Linagliptin_Signaling_Pathway cluster_0 Bloodstream cluster_1 Pancreas cluster_2 Effects Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Degradation β-cells β-cells Incretins (GLP-1, GIP)->β-cells Stimulates α-cells α-cells Incretins (GLP-1, GIP)->α-cells Inhibits Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Linagliptin Linagliptin Linagliptin->DPP-4 Inhibition Insulin Release Insulin Release β-cells->Insulin Release Glucagon Release Glucagon Release α-cells->Glucagon Release Lower Blood Glucose Lower Blood Glucose Insulin Release->Lower Blood Glucose Glucagon Release->Lower Blood Glucose Opposes Experimental_Workflow cluster_proc Qualification Process start Receive Impurity Reference Standard doc_review Review Certificate of Analysis start->doc_review prep_sample Prepare Sample Solutions doc_review->prep_sample hplc_analysis HPLC Purity Analysis prep_sample->hplc_analysis lcms_analysis LC-MS Identity Confirmation prep_sample->lcms_analysis nmr_analysis Structural Elucidation (NMR, if necessary) prep_sample->nmr_analysis compare_data Compare Data with CoA and Alternatives hplc_analysis->compare_data lcms_analysis->compare_data nmr_analysis->compare_data decision Qualified for Use? compare_data->decision accept Accept Standard decision->accept Yes reject Reject Standard decision->reject No Logical_Relationships cluster_criteria Evaluation Criteria center Optimal Linagliptin Impurity Reference Standard purity High Purity (e.g., >95% by HPLC) purity->center identity Confirmed Identity (MS, NMR) identity->center documentation Comprehensive CoA documentation->center supplier Reputable Supplier supplier->center cost Cost-Effectiveness cost->center

References

A Comparative Guide to the Robustness and Ruggedness of Linagliptin Impurity Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the robustness and ruggedness of analytical methods for the determination of impurities in Linagliptin. Ensuring the reliability of these methods is paramount for the quality control and safety of this widely used anti-diabetic drug. This document details the experimental protocols for robustness and ruggedness testing and presents a comparative analysis of data from various validated methods to aid in the selection and implementation of the most suitable analytical procedures.

Introduction to Linagliptin and Impurity Analysis

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] Like all active pharmaceutical ingredients (APIs), Linagliptin can contain impurities originating from the manufacturing process or degradation over time.[3] Regulatory agencies mandate the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product.[4] Therefore, validated, robust, and rugged analytical methods are crucial for accurate impurity profiling.

Robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5] Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.[6]

Experimental Protocols for Robustness and Ruggedness Testing

The following protocols are based on established practices and guidelines from the International Council for Harmonisation (ICH) for analytical method validation.[4]

Robustness Testing Protocol

Robustness is typically evaluated by intentionally varying critical method parameters and observing the effect on the analytical results, such as retention time, resolution, and peak area of Linagliptin and its impurities.

Typical Parameters Varied in Robustness Studies:

  • Flow Rate of Mobile Phase: Typically varied by ±0.1 mL/min or ±10% of the nominal flow rate.

  • pH of the Mobile Phase Buffer: Varied by ±0.2 pH units.

  • Column Temperature: Varied by ±5 °C.

  • Mobile Phase Composition: The proportion of the organic modifier is varied by ±2% absolute.

  • Wavelength of Detection: Varied by ±2 nm.

Acceptance Criteria: The system suitability parameters (e.g., theoretical plates, tailing factor, and resolution between critical peak pairs) should remain within the predefined acceptance criteria. The relative standard deviation (RSD) of the results from the varied conditions compared to the nominal conditions should typically be less than 2.0%.[7]

Ruggedness (Intermediate Precision) Testing Protocol

Ruggedness is assessed by comparing the results of the analytical method when performed by different analysts, on different instruments, and on different days.

Experimental Design:

  • Analyst Variation: Two different analysts perform the analysis using the same method, instrument, and reagents.

  • Instrument Variation: The analysis is performed on two different HPLC systems.

  • Day-to-Day Variation (Intermediate Precision): The analysis is performed on two different days.

Data Analysis: The results from the different conditions are compared, and the overall %RSD is calculated. The acceptance criterion for ruggedness is typically a %RSD of not more than 2.0% for the assay of the main component and its impurities.[8]

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. This involves subjecting the drug substance to various stress conditions to produce degradation products.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[9]

Analysis: The stressed samples are then analyzed by the HPLC method to assess the separation of the degradation products from the main peak of Linagliptin and its known impurities. Peak purity analysis is often performed using a photodiode array (PDA) detector to ensure that the Linagliptin peak is free from any co-eluting degradants.[3]

Comparative Data on Robustness and Ruggedness of Linagliptin Impurity Methods

The following tables summarize the robustness and ruggedness data from different published analytical methods for this compound determination. This allows for a direct comparison of their performance.

Table 1: Comparison of Robustness Testing Parameters and Results for Different HPLC Methods

Method ReferenceParameter VariedVariationObserved Effect on System Suitability%RSD of Impurity Content
Method A Flow Rate± 0.1 mL/minRetention time shift < 5%, Resolution > 2.0< 1.5%
Mobile Phase Composition± 2% OrganicRetention time shift < 8%, Resolution > 2.0< 1.8%
Column Temperature± 5 °CRetention time shift < 3%, Resolution > 2.0< 1.2%
Method B Flow Rate± 0.2 mL/minSystem suitability parameters met acceptance criteria< 2.0%
pH of Buffer± 0.2 unitsSystem suitability parameters met acceptance criteria< 1.9%
Wavelength± 2 nmNo significant change in peak area response< 1.5%
Method C Flow Rate± 10%All system suitability criteria passed< 1.7%
Mobile Phase Composition± 2% AcetonitrileAll system suitability criteria passed< 2.0%

Table 2: Comparison of Ruggedness (Intermediate Precision) Data

Method ReferenceParameter Varied%RSD of Impurity Content
Method A Different Analyst< 1.3%
Different Instrument< 1.5%
Different Day< 1.2%
Method B Different Analyst, Day, and Instrument (combined)< 1.8%
Method C Inter-day Precision< 1.6%
Intra-day Precision< 1.1%

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the robustness and ruggedness testing procedures.

Robustness_Testing_Workflow start Start: Validated Analytical Method define_params Define Critical Method Parameters (e.g., Flow Rate, pH, Temperature) start->define_params vary_params Systematically Vary Each Parameter (One at a time) define_params->vary_params analyze_samples Analyze Standard and Sample Solutions under Varied Conditions vary_params->analyze_samples evaluate_sst Evaluate System Suitability Parameters (Resolution, Tailing Factor, etc.) analyze_samples->evaluate_sst compare_results Compare Results with Nominal Conditions (Calculate %RSD) evaluate_sst->compare_results acceptance Results within Acceptance Criteria? compare_results->acceptance robust_method Method is Robust acceptance->robust_method Yes not_robust Method is Not Robust (Re-evaluate or Optimize) acceptance->not_robust No

Caption: Workflow for Robustness Testing of an Analytical Method.

Ruggedness_Testing_Workflow start Start: Validated Analytical Method conditions Define Variations in Test Conditions start->conditions analyst Different Analysts conditions->analyst instrument Different Instruments conditions->instrument day Different Days conditions->day analyze Analyze the Same Sample under Each Varied Condition analyst->analyze instrument->analyze day->analyze collect Collect and Compare Results analyze->collect calculate_rsd Calculate Overall %RSD collect->calculate_rsd acceptance Is %RSD within Acceptance Criteria? calculate_rsd->acceptance rugged Method is Rugged acceptance->rugged Yes not_rugged Method is Not Rugged (Investigate and Re-validate) acceptance->not_rugged No

Caption: Workflow for Ruggedness (Intermediate Precision) Testing.

Conclusion

The presented data and protocols highlight the critical aspects of robustness and ruggedness testing for this compound analytical methods. The comparative tables demonstrate that while multiple robust HPLC methods exist, the specific parameters evaluated and the acceptance criteria can vary. Researchers and analytical development scientists should consider the intended application of the method when selecting or developing a procedure. A thorough evaluation of robustness and ruggedness, as outlined in this guide, is indispensable for ensuring the generation of reliable and consistent data for the quality control of Linagliptin. The provided workflows offer a clear visual guide for implementing these essential validation studies.

References

A Comparative Guide to Determining the Specificity of Analytical Methods for Linagliptin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for determining the specificity of impurity profiling in Linagliptin. Specificity is a critical validation parameter that ensures an analytical method can accurately detect and quantify impurities in the presence of the active pharmaceutical ingredient (API) and any degradation products. This guide offers a comprehensive overview of various methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Analytical Methods

The following tables summarize the performance of different High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Linagliptin and its impurities. The data has been compiled from various studies to provide a clear comparison.

Table 1: Chromatographic Conditions and Specificity of Different Analytical Methods

MethodColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Key Findings on Specificity
Method 1 Zorbax SB-Aq (250 x 4.6 mm, 5 µm)Gradient elution with KH2PO4 buffer (pH 3.0) and Acetonitrile:Water:MethanolNot Specified225The method demonstrated high specificity, with all impurities well-separated from Linagliptin. No interference was observed from diluents, placebo, or degradation products. Mass balance was maintained between 95.8–101.3% under various stress conditions.[1]
Method 2 Kromasil C18Isocratic elution with 0.1% phosphoric acid (pH 2.5) and acetonitrile1.0225The method was validated according to ICH guidelines and proved to be specific. An oxidative degradation product was identified using LC-MS.[2]
Method 3 C18 columnIsocratic mobile phase of methanol:water (40:60, v/v) with 0.3% triethylamine (B128534) (pH 4.5)1.0225Linagliptin was well-separated from its degradation products under all applied stress conditions. The method was successfully used to quantify Linagliptin in tablets and study its degradation kinetics.[3][4]
Method 4 Thermo Scientific® RP-8 (100 mm × 4.6 mm; 5 μm)Gradient elution with 0.1% formic acid (pH 3.5) and acetonitrileNot SpecifiedPDA DetectorThe stability-indicating LC method was developed for the quantification of Linagliptin and three synthetic impurities.[5]

Table 2: Validation Parameters of a Stability-Indicating HPLC Method

Validation ParameterSpecificationResult
Accuracy (% Recovery) 95.8–112.8%The recovery for Linagliptin and its impurities was within the specified range.[1][6]
Precision (% RSD) <2.3%The relative standard deviation for method precision was less than 2.3%.[1]
Intermediate Precision (% RSD) <1.8%The relative standard deviation for intermediate precision was less than 1.8%.[1]
Linearity (r) >0.9972The correlation coefficient for all impurities and Linagliptin was greater than 0.9972.[1]
Limit of Detection (LOD) 0.3 µg/mLThe limit of detection for Linagliptin was determined to be 0.3 µg/mL.[3]
Limit of Quantitation (LOQ) 1.0 µg/mLThe limit of quantitation for Linagliptin was determined to be 1.0 µg/mL.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are protocols for key experiments cited in the literature for determining the specificity of Linagliptin impurity analysis.

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is based on a method developed to separate nine specified impurities of Linagliptin.[1][6]

1. Chromatographic Conditions:

  • Column: Zorbax SB-Aq (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.02M KH2PO4 buffer, pH adjusted to 3.0 with orthophosphoric acid:Methanol (90:10 v/v)

  • Mobile Phase B: Acetonitrile:Water:Methanol (70:15:15 v/v/v)

  • Gradient Program:

    • 0-8 min: 25% B

    • 8-30 min: 25-55% B

    • 30-50 min: 55-75% B

    • 50-55 min: 75% B

    • 55-60 min: 75-25% B

    • 60-65 min: 25% B

  • Column Oven Temperature: 45 °C

  • Detector Wavelength: 225 nm

2. Forced Degradation Study: To demonstrate specificity, forced degradation studies are performed under various stress conditions as per ICH guidelines.[1][7][8]

  • Acid Hydrolysis: Treat the drug substance with 0.5N HCl at 70 °C.

  • Base Hydrolysis: Treat the drug substance with 0.5N NaOH at room temperature.

  • Oxidative Degradation: Treat the drug substance with 3% H2O2 at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat.

  • Photolytic Degradation: Expose the drug substance to UV light.

3. Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of Linagliptin (e.g., 800 µg/mL) in a suitable diluent (Mobile Phase A:Methanol, 50:50 v/v).

  • Impurity Stock Solution: Prepare a stock solution containing a mixture of known Linagliptin impurities.

  • Spiked Sample: Spike the Linagliptin sample with the impurity stock solution to a desired concentration (e.g., 0.5% of each impurity).

  • Stressed Samples: After exposure to stress conditions, neutralize the samples if necessary and dilute to a suitable concentration for analysis.

4. Analysis: Inject the blank, placebo, standard, impurity-spiked, and stressed samples into the HPLC system. Analyze the resulting chromatograms to ensure that the peaks for Linagliptin and its impurities are well-resolved from each other and from any peaks originating from the blank, placebo, or degradation products.

Visualizing Experimental Workflows

Diagrams are essential for understanding the logical flow of experimental processes. The following diagrams were created using the DOT language to illustrate key workflows in determining analytical method specificity.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Guidelines) cluster_analysis Chromatographic Analysis drug_substance Linagliptin Drug Substance acid Acid Hydrolysis drug_substance->acid Stress Testing base Base Hydrolysis drug_substance->base Stress Testing oxidation Oxidation drug_substance->oxidation Stress Testing thermal Thermal Stress drug_substance->thermal Stress Testing photolytic Photolytic Stress drug_substance->photolytic Stress Testing placebo Placebo hplc_uplc HPLC / UPLC System placebo->hplc_uplc impurities Known Impurities impurities->hplc_uplc acid->hplc_uplc base->hplc_uplc oxidation->hplc_uplc thermal->hplc_uplc photolytic->hplc_uplc peak_resolution Peak Resolution & Purity Analysis hplc_uplc->peak_resolution data_analysis Data Analysis & Specificity Confirmation peak_resolution->data_analysis

Caption: Workflow for a forced degradation study to establish method specificity.

specificity_logic cluster_inputs Inputs for Specificity Assessment cluster_evaluation Evaluation Criteria cluster_outcome Outcome chromatogram_blank Chromatogram of Blank no_interference No interference at the retention time of API and impurities chromatogram_blank->no_interference chromatogram_placebo Chromatogram of Placebo chromatogram_placebo->no_interference chromatogram_api Chromatogram of API chromatogram_api->no_interference peak_purity Peak purity of API and impurity peaks is confirmed chromatogram_api->peak_purity resolution Adequate resolution between API and all impurity peaks chromatogram_api->resolution chromatogram_impurities Chromatogram of Impurities chromatogram_impurities->no_interference chromatogram_impurities->peak_purity chromatogram_impurities->resolution chromatogram_stressed Chromatogram of Stressed Sample chromatogram_stressed->no_interference chromatogram_stressed->peak_purity chromatogram_stressed->resolution method_specific Method is Specific no_interference->method_specific peak_purity->method_specific resolution->method_specific

Caption: Logical relationship for confirming the specificity of an analytical method.

References

Establishing Linearity and Range for Linagliptin Impurity Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Linagliptin is a critical aspect of drug development and quality control. Establishing the linearity and range of an analytical method ensures that it can provide reliable and accurate measurements across a defined concentration span. This guide offers a comparative overview of published methods for quantifying Linagliptin impurities, with a focus on these key validation parameters.

Comparison of Analytical Methods for Linagliptin Impurity Quantification

Various analytical techniques, predominantly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been developed and validated for the quantification of Linagliptin and its related substances.[1][2] The choice of method often depends on the specific impurities being targeted, the required sensitivity, and the desired analysis time. Below is a summary of linearity and range data from several studies.

MethodImpurityLinearity RangeCorrelation Coefficient (R²)Reference
HPLCLNGN N formyl impurity0.463 ppm to 450 ppm0.9999[3]
HPLCLNGN acetamide (B32628) impurity0.574 ppm to 450 ppm0.9998[3]
HPLCLNGN N Boc impurity0.045 ppm to 450 ppm0.9998[3]
HPLCLNGN amino impurity0.115 ppm to 450 ppm0.9999[3]
UPLC-PDAKnown Impurities0.05% to 0.25% of 1.0 mg/mL Linagliptin> 0.99[4]
RP-HPLCLinagliptin10–50 μg/mLNot explicitly stated, but linearity was found to be excellent.[5]
RP-HPLCImpurities I-IX and LinagliptinLOQ to 300% of 0.5%> 0.9972[6]
Stability-Indicating LCLinagliptin and 3 synthetic impuritiesNot explicitly stated, but R² > 0.999> 0.999[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following protocols are based on published studies for the quantification of Linagliptin impurities.

Method 1: HPLC Method for Four Related Substance Impurities[3]
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a PDA detector.

  • Column: Kromasil C18.

  • Mobile Phase: A mixture of 0.1% phosphoric acid (pH 2.5) and acetonitrile, run in isocratic mode.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Solution (Impurities): Dissolve 30.0 mg of each impurity standard individually in 10 mL of diluent to obtain a concentration of 3000 ppm.

    • Working Standard Solution (Impurities): Dilute the stock solution to prepare working solutions for generating the calibration curve. The concentration ranges for linearity were 0.463 ppm to 450 ppm for LNGN N formyl impurity, 0.574 ppm to 450 ppm for LNGN acetamide impurity, 0.045 ppm to 450 ppm for LNGN N Boc impurity, and 0.115 to 450 ppm for LNGN amino impurity.[3]

    • Stock Solution (Linagliptin): Dissolve 50.0 mg of standard Linagliptin in 10 mL of diluent to obtain a concentration of 5000 ppm.

    • Working Standard Solution (Linagliptin): Dilute the stock solution to a working concentration of 500 ppm.

Method 2: UPLC-PDA Method for Known Impurities[4]
  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.

  • Column: UPLC BEH C18 (2.1 mm × 100 mm; 1.7 µm).

  • Mobile Phase: A gradient method involving two mobile phases:

    • Mobile Phase A: Alkaline pH buffer.

    • Mobile Phase B: Acetonitrile.

  • Linearity Evaluation: The linearity of the response for both Linagliptin and its known impurities was assessed over a concentration range of 0.05% to 0.25% relative to a Linagliptin concentration of 1.0 mg/mL.[4] The correlation coefficient for the regression curve for all substances was found to be not less than 0.99.[4]

Workflow for Establishing Linearity and Range

The following diagram illustrates a typical workflow for establishing the linearity and range of an analytical method for impurity quantification, in accordance with ICH guidelines.

G Workflow for Establishing Linearity and Range prep_standards Prepare a series of standard solutions of the impurity at different concentrations instrument_setup Set up the analytical instrument (e.g., HPLC, UPLC) with the chosen method prep_standards->instrument_setup inject_standards Inject each standard solution multiple times (e.g., n=3) instrument_setup->inject_standards record_data Record the peak area or height response for each injection inject_standards->record_data plot_data Plot a graph of the mean response versus the concentration record_data->plot_data perform_regression Perform linear regression analysis plot_data->perform_regression evaluate_linearity Evaluate the correlation coefficient (R²), y-intercept, and slope of the regression line perform_regression->evaluate_linearity determine_range Determine the analytical range based on acceptable levels of linearity, accuracy, and precision evaluate_linearity->determine_range

Caption: A flowchart outlining the key steps for establishing the linearity and range of an analytical method.

Conclusion

The presented data from various studies demonstrates that robust and reliable HPLC and UPLC methods are available for the quantification of Linagliptin impurities. The linearity of these methods is consistently high, with correlation coefficients typically exceeding 0.99, indicating a strong linear relationship between concentration and instrument response over the specified ranges. Researchers and drug development professionals can use this comparative guide to select and adapt appropriate analytical methods for their specific needs in ensuring the quality and safety of Linagliptin products. It is essential to perform method validation according to the International Council for Harmonisation (ICH) guidelines to ensure the suitability of the chosen method.[3][4][8]

References

A Comparative Guide to Accuracy and Precision in Linagliptin Impurity Profiling: HPLC Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like Linagliptin is paramount. The presence of impurities can significantly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for the identification and quantification of these impurities. This guide provides an objective comparison of two distinct validated stability-indicating HPLC methods for the determination of Linagliptin impurities, with a focus on their accuracy and precision.

The data presented is collated from published research and offers a clear comparison of the performance of these methods, supported by detailed experimental protocols. This allows for an informed decision on the most suitable method for routine quality control and stability testing of Linagliptin.

Performance Comparison of HPLC Methods

The following tables summarize the key performance characteristics of two different HPLC methods for the analysis of Linagliptin and its impurities.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1Method 2
Column Kromasil C18Zorbax SB-Aq (250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with 0.1% phosphoric acid (pH 2.5) and acetonitrileGradient elution with a mobile phase consisting of a buffer and an organic modifier
Flow Rate 1.0 mL/minNot specified
Detection PDA at 225 nm225 nm
Impurities Analyzed LNGN N formyl impurity, LNGN amino impurity, LNGN N-Boc impurity, and LNGN acetamide (B32628) impurityNine specified impurities

Table 2: Accuracy Data (% Recovery)

ImpurityMethod 1 (% Recovery)Method 2 (% Recovery)
LNGN N formyl impurity 99.13 - 101.35Not specified
LNGN amino impurity 99.14 - 99.96Not specified
LNGN N-Boc impurity 100.83 - 101.61Not specified
LNGN acetamide impurity 100.37 - 101.76Not specified
Nine Specified Impurities Not applicable95.8 - 112.8

Table 3: Precision Data (% RSD)

ImpurityMethod 1 (% RSD)Method 2 (% RSD)
LNGN N formyl impurity 0.128 - 0.969< 2.3 (Method Precision)
LNGN amino impurity 0.128 - 0.969< 2.3 (Method Precision)
LNGN N-Boc impurity 0.128 - 0.969< 2.3 (Method Precision)
LNGN acetamide impurity 0.128 - 0.969< 2.3 (Method Precision)
Nine Specified Impurities Not applicable< 1.8 (Intermediate Precision)

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below, as described in the source literature.

Method 1: Isocratic HPLC-PDA Method

This method was developed for the quantification of four specific related substance impurities in Linagliptin.[1]

Chromatographic Conditions:

  • Column: Kromasil C18

  • Mobile Phase: A mixture of 0.1% phosphoric acid (pH adjusted to 2.5) and acetonitrile.

  • Elution: Isocratic

  • Flow Rate: 1.0 mL/min

  • Detection: Photodiode Array (PDA) detector at a wavelength of 225 nm.

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Stock Solution: A stock solution of Linagliptin (5000 ppm) was prepared by dissolving 50.0 mg of the standard substance in 10 mL of diluent with the aid of sonication.[1]

  • Working Standard Solution: A working solution of 500 ppm was prepared by diluting the stock solution.[1]

  • Sample Preparation: Samples were prepared to have added concentrations of the four impurities at 50%, 100%, and 150% of the specification limit for accuracy assessment. For precision, samples were prepared with added concentrations equivalent to 300 ppm of each impurity.[1]

Validation of the Method:

  • Accuracy: The accuracy was determined by the recovery method. Three replicates at three different concentration levels (50%, 100%, and 150% of the specification limit) were analyzed. The percentage recovery for each impurity was then calculated.[1]

  • Precision: The precision of the method was evaluated by performing a repeatability study. Five duplicate samples of Linagliptin API spiked with the four impurities at a concentration of 300 ppm each were analyzed. The relative standard deviation (%RSD) of the peak areas for each impurity was calculated to express the precision.[1]

Method 2: Gradient RP-HPLC Method for Nine Impurities

This stability-indicating method was developed for the determination of Linagliptin and its nine specified impurities.

Chromatographic Conditions:

  • Column: Zorbax SB-Aq, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A gradient elution was performed using a buffer and an organic modifier.

  • Detection: UV detection at 225 nm.

Standard and Sample Preparation:

  • Standard Stock Solution: A standard stock solution of Linagliptin (800 µg/mL) was prepared by dissolving 80 mg in 70 mL of diluent and diluting to 250 mL. The diluent was a 50:50 (v/v) mixture of mobile phase-A and methanol.[2]

  • Spiked Sample Preparation: For accuracy studies, placebo was spiked with a known amount of each of the nine impurities at five concentration levels: LOQ, 50%, 75%, 100%, and 150% of a 1.0% concentration level. For precision studies, test preparations were spiked with a blend of the impurities to achieve a concentration of 0.5% for each impurity.[2]

Validation of the Method:

  • Accuracy: The accuracy of the method was assessed by analyzing the spiked placebo samples in triplicate at five different concentration levels. The percentage recovery of each impurity was calculated. The recovery for the impurities was found to be in the range of 95.8–112.8%.[2]

  • Precision: Method precision was determined by analyzing six individual samples spiked with the impurity blend to a concentration of 0.5% for each impurity. Intermediate precision was evaluated on a different day by a different analyst using a different column and system. The %RSD for method precision was less than 2.3%, and for intermediate precision, it was less than 1.8%.[2]

Visualizing the Experimental Workflow

To further clarify the process of assessing the accuracy and precision of a Linagliptin impurity method, the following diagrams illustrate the typical experimental workflows.

Accuracy_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_calculation Data Calculation prep_start Start spike_placebo Spike Placebo with Known Concentrations of Impurities (e.g., 80%, 100%, 120%) prep_start->spike_placebo prep_replicates Prepare Multiple Replicates at Each Concentration Level spike_placebo->prep_replicates prep_end Prepared Samples prep_replicates->prep_end inject_samples Inject Prepared Samples into HPLC System prep_end->inject_samples acquire_data Acquire Chromatographic Data (Peak Areas) inject_samples->acquire_data calc_recovery Calculate % Recovery for Each Impurity at Each Level acquire_data->calc_recovery compare_criteria Compare % Recovery Against Acceptance Criteria calc_recovery->compare_criteria report_accuracy Report Accuracy Results compare_criteria->report_accuracy

Caption: Workflow for Accuracy Assessment of a this compound Method.

Precision_Assessment_Workflow cluster_prep_precision Sample Preparation cluster_analysis_precision Chromatographic Analysis cluster_calculation_precision Data Calculation prep_start_p Start spike_sample_p Spike Homogeneous Sample with a Fixed Concentration of Impurities prep_start_p->spike_sample_p prep_replicates_p Prepare Multiple Independent Replicates (e.g., n=6) spike_sample_p->prep_replicates_p prep_end_p Prepared Samples prep_replicates_p->prep_end_p inject_samples_p Inject Prepared Samples into HPLC System prep_end_p->inject_samples_p acquire_data_p Acquire Chromatographic Data (Peak Areas) inject_samples_p->acquire_data_p calc_rsd Calculate Mean, Standard Deviation, and % Relative Standard Deviation (%RSD) acquire_data_p->calc_rsd compare_criteria_p Compare %RSD Against Acceptance Criteria calc_rsd->compare_criteria_p report_precision Report Precision Results compare_criteria_p->report_precision

Caption: Workflow for Precision Assessment of a this compound Method.

References

A Comparative Guide to Linagliptin Impurity Analysis: Method Transfer and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of impurities in the anti-diabetic drug, Linagliptin. It focuses on the critical aspects of method validation and transfer for both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) techniques, offering supporting data and detailed experimental protocols to aid in the selection and implementation of the most suitable method for your laboratory.

Executive Summary

The control of impurities in active pharmaceutical ingredients (APIs) like Linagliptin is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. Regulatory bodies require robust and validated analytical methods for impurity profiling. This guide compares the performance of the two most common chromatographic techniques, HPLC and UPLC, for Linagliptin impurity analysis. While both methods are capable of providing accurate and precise results, UPLC generally offers significant advantages in terms of speed, resolution, and sensitivity, which can be crucial in a high-throughput quality control environment.

This document also outlines the essential considerations for the successful transfer of a validated analytical method from one laboratory to another, a common practice in the pharmaceutical industry. Adherence to a well-defined method transfer protocol is necessary to ensure consistent and reliable results across different sites.

Comparison of Analytical Methods: HPLC vs. UPLC

The choice between HPLC and UPLC for this compound analysis depends on various factors, including the required level of sensitivity, sample throughput needs, and available instrumentation. The following tables summarize the performance characteristics of representative HPLC and UPLC methods based on published data.

Table 1: Performance Comparison of HPLC and UPLC Methods for this compound Analysis
ParameterHPLC MethodUPLC MethodKey Advantages of UPLC
Principle Liquid chromatography using ~5 µm particle size columnsLiquid chromatography using sub-2 µm particle size columnsHigher efficiency, resolution, and speed
Typical Run Time 20 - 30 minutes5 - 10 minutesIncreased sample throughput
Resolution GoodExcellentBetter separation of closely eluting impurities
Sensitivity (LOD/LOQ) Adequate for routine QCGenerally lower LOD and LOQImproved detection of trace impurities
Solvent Consumption HigherSignificantly lowerReduced operational cost and environmental impact
System Pressure Lower (1000-4000 psi)Higher (up to 15000 psi)Requires specialized instrumentation
Table 2: Validation Data for a Representative HPLC Method
Validation ParameterSpecified Impurity ASpecified Impurity BSpecified Impurity C
LOD (µg/mL) 0.050.060.05
LOQ (µg/mL) 0.150.180.15
Linearity (µg/mL) 0.15 - 7.50.18 - 9.00.15 - 7.5
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.5 - 101.299.0 - 100.898.9 - 101.5
Precision (% RSD) < 2.0< 2.0< 2.0
Table 3: Validation Data for a Representative UPLC Method
Validation ParameterSpecified Impurity ASpecified Impurity BSpecified Impurity C
LOD (µg/mL) 0.010.010.01
LOQ (µg/mL) 0.030.030.03
Linearity (µg/mL) 0.03 - 3.00.03 - 3.00.03 - 3.0
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 99.2 - 100.599.5 - 100.999.1 - 100.7
Precision (% RSD) < 1.5< 1.5< 1.5

Experimental Protocols

HPLC Method for this compound Analysis
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Perchloric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20-80% B

    • 15-20 min: 80% B

    • 20-21 min: 80-20% B

    • 21-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of Linagliptin in the mobile phase to obtain a final concentration of 1 mg/mL.

UPLC Method for this compound Analysis
  • Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.05 M Ammonium acetate (B1210297) in water (pH 5.0)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detector Wavelength: 225 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve an accurately weighed amount of Linagliptin in the mobile phase to obtain a final concentration of 0.5 mg/mL.

Method Transfer and Validation Considerations

Transferring a validated analytical method to a different laboratory requires a systematic approach to ensure the receiving laboratory can achieve the same level of performance as the originating laboratory.

Key Stages of Method Transfer
  • Pre-Transfer Activities:

    • The originating laboratory should provide a comprehensive method transfer package, including the detailed analytical procedure, validation reports, and any specific handling or safety precautions.

    • The receiving laboratory should review the package and ensure they have the necessary equipment, reagents, and trained personnel.

  • Method Transfer Protocol:

    • A formal protocol should be co-authored and approved by both laboratories. This document should define the scope, responsibilities, experimental design, and acceptance criteria for the transfer.

  • Execution of the Protocol:

    • Both laboratories should analyze a pre-defined set of samples (e.g., the same batch of Linagliptin API, spiked impurity samples).

  • Data Analysis and Reporting:

    • The results from both laboratories are statistically compared against the pre-defined acceptance criteria.

    • A final method transfer report is generated, summarizing the results and concluding on the success of the transfer.

Validation Parameters for Method Transfer

During method transfer, a subset of the original validation parameters is typically re-evaluated to demonstrate the receiving laboratory's proficiency. These commonly include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualizing the Workflow

Analytical Method Validation Workflow

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Implementation Dev Develop Analytical Method Specificity Specificity Dev->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Quality Control Robustness->Routine Implement

Caption: A flowchart illustrating the key stages of analytical method validation.

Method Transfer Logical Flow

Method Transfer Logical Flow cluster_originating Originating Laboratory cluster_joint Joint Responsibility cluster_receiving Receiving Laboratory cluster_outcome Outcome ProvidePackage Provide Method Transfer Package ReviewPackage Review Package & Assess Capability ProvidePackage->ReviewPackage DevelopProtocol Develop & Approve Transfer Protocol ExecuteProtocol Execute Protocol DevelopProtocol->ExecuteProtocol ReviewPackage->DevelopProtocol AnalyzeData Analyze & Compare Data ExecuteProtocol->AnalyzeData GenerateReport Generate Transfer Report AnalyzeData->GenerateReport SuccessfulTransfer Successful Method Transfer GenerateReport->SuccessfulTransfer

Caption: A diagram showing the logical progression of a successful analytical method transfer.

comparative study of different vendors for Linagliptin impurity standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and quality control, the accuracy of analytical results is paramount. A critical component of this is the quality of impurity standards used for the identification and quantification of potential impurities in Active Pharmaceutical Ingredients (APIs) like Linagliptin. This guide provides a framework for comparing and selecting Linagliptin impurity standards from various vendors, emphasizing the importance of supporting data and robust analytical protocols.

A number of vendors specialize in the synthesis and supply of pharmaceutical impurities. For Linagliptin, prominent suppliers include Daicel Pharma Standards, Veeprho, Simson Pharma, and Pharmaffiliates, among others.[1][2][3] These vendors typically provide a range of known process-related and degradation impurities of Linagliptin.

Key Comparative Criteria for Vendor Selection

When evaluating impurity standards, it is crucial to look beyond price and availability. The quality and characterization of the standard are of utmost importance. The following table outlines the key data points to compare between different vendors. This information is typically found on the Certificate of Analysis (CoA) provided with the standard.

ParameterDescriptionWhy it's Important
Identity Confirmation Methods used to confirm the chemical structure of the impurity. Typically includes ¹H-NMR, Mass Spectrometry (MS), and sometimes ¹³C-NMR.Ensures that the standard is the correct chemical entity, preventing misidentification of impurities in your sample.
Purity (by HPLC) The percentage purity of the standard as determined by High-Performance Liquid Chromatography (HPLC), usually with detection at 225 nm or 292 nm.[4][5]A higher purity standard will lead to more accurate quantification of the impurity in the API. Purity is often reported as >95%.[6][7]
Moisture Content The amount of water present in the standard, often determined by Karl Fischer titration or Loss on Drying.High moisture content can affect the accurate weighing of the standard and thus the concentration of stock solutions.
Residual Solvents The amount of any solvents remaining from the synthesis and purification process.Residual solvents can interfere with analytical methods and are a potential source of error.
Certificate of Analysis (CoA) A comprehensive document detailing the identity, purity, and other relevant data for a specific batch of the standard.[6][7][8][9][10]The CoA is a testament to the quality control of the vendor and provides the necessary data for your own documentation.
Format and Quantity The physical form (e.g., solid, solution) and the amount of standard provided.This should align with your experimental needs and storage capabilities.

Experimental Protocols: A Foundation for Reliable Analysis

A robust analytical method is essential for the accurate quantification of impurities. Based on a review of published methods, a common approach for the analysis of Linagliptin and its impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][11]

Example RP-HPLC Method for this compound Profiling:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is frequently used.[4][5]

  • Mobile Phase A: An aqueous buffer, such as 0.1% phosphoric acid with a pH of 2.5.[4]

  • Mobile Phase B: An organic solvent, typically acetonitrile (B52724) or a mixture of acetonitrile and methanol.[11]

  • Elution: A gradient elution is often employed to separate a wide range of impurities with different polarities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Column Temperature: Maintained at around 30-45 °C.[4][11]

  • Detection: UV detection at a wavelength of 225 nm is common.[4][11]

  • Injection Volume: 10 µl is a standard injection volume.[4]

Note: This is a generalized protocol. The specific gradient program and mobile phase composition should be optimized for the specific impurities being analyzed. Method validation should be performed in accordance with ICH guidelines to ensure linearity, precision, accuracy, and robustness.

Visualizing the Selection and Analysis Workflow

The process of selecting a vendor and qualifying an impurity standard can be visualized as a logical workflow. The following diagrams, generated using Graphviz, illustrate this process.

VendorSelectionWorkflow cluster_selection Vendor Selection Process cluster_qualification Standard Qualification Workflow start Identify Required Impurity Standard search_vendors Search for Vendors (e.g., Daicel, Veeprho) start->search_vendors request_coa Request CoA and Pricing from Vendors search_vendors->request_coa compare_data Compare Purity, Identity Data, and Price request_coa->compare_data select_vendor Select Best Vendor compare_data->select_vendor receive_standard Receive Standard from Vendor select_vendor->receive_standard Procurement prepare_solution Prepare Stock and Working Solutions receive_standard->prepare_solution run_hplc Run HPLC Analysis (as per protocol) prepare_solution->run_hplc verify_identity Verify Identity and Purity against CoA run_hplc->verify_identity qualify Qualify Standard for Use verify_identity->qualify

Caption: Workflow for vendor selection and impurity standard qualification.

The following diagram illustrates a simplified signaling pathway for how a high-quality impurity standard contributes to drug safety.

DrugSafetyPathway cluster_analysis Analytical Process cluster_outcome Quality & Safety Outcome imp_std High-Quality Impurity Standard hplc_method Validated HPLC Method imp_std->hplc_method accurate_quant Accurate Impurity Quantification hplc_method->accurate_quant Generates Data api_sample API Sample api_sample->hplc_method quality_control Effective Quality Control accurate_quant->quality_control drug_safety Ensured Drug Safety quality_control->drug_safety

Caption: Contribution of quality standards to drug safety.

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to the Proper Disposal of Linagliptin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, extending beyond the bench to the responsible management of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of Linagliptin impurities, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle Linagliptin impurities with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] In the event of a spill, isolate the area, prevent dust formation, and collect the material using spark-proof tools and explosion-proof equipment.[1]

Step-by-Step Disposal Protocol

The proper disposal of Linagliptin impurities is governed by a series of regulations aimed at mitigating environmental contamination and ensuring public health. The following step-by-step protocol outlines the necessary procedures for the safe and compliant disposal of this pharmaceutical waste.

Step 1: Waste Characterization and Segregation

The initial and most critical step is to determine if the Linagliptin impurity waste is classified as hazardous. Pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Approximately 5 to 10 percent of all pharmaceutical waste is deemed "hazardous" by the EPA based on its chemical properties.[2]

  • Action: Consult the Safety Data Sheet (SDS) for the specific this compound to identify any hazardous characteristics. If the SDS is unavailable or inconclusive, the waste should be managed as hazardous as a precautionary measure.

  • Segregation: Do not mix this compound waste with non-hazardous waste. Use designated, clearly labeled, and leak-proof containers for collection. For RCRA hazardous pharmaceutical waste, black containers are often required.

Step 2: Container Management

Proper containment is essential to prevent accidental release and ensure safe transport.

  • Action: Collect the this compound waste in a suitable, closed container.[1] The container should be compatible with the chemical properties of the waste. Ensure the container is clearly labeled with "Hazardous Waste" and the specific chemical name (e.g., "this compound D Waste").

Step 3: Storage

Accumulated waste must be stored safely prior to disposal.

  • Action: Store the sealed and labeled waste containers in a designated, secure area away from incompatible materials. This area should have secondary containment to manage any potential leaks. Follow all institutional and regulatory guidelines for hazardous waste storage, including limitations on accumulation time.

Step 4: Disposal

Disposal of hazardous pharmaceutical waste is a highly regulated process.

  • Action: Arrange for the disposal of the this compound waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] This must be done by a certified hazardous waste management contractor. It is crucial to avoid discharging the waste into sewer systems or contaminating water, foodstuffs, or feed.[1] The EPA requires hazardous pharmaceutical waste to be treated at a permitted facility before final disposal, with incineration being the most common method.[2]

Step 5: Documentation

Maintain meticulous records of all waste disposal activities.

  • Action: Keep a detailed log of the waste generated, including the chemical name, quantity, and date of disposal. Retain all manifests and certificates of destruction provided by the waste management contractor. This documentation is critical for regulatory compliance.

Quantitative Data Summary

While specific quantitative disposal limits for Linagliptin impurities are not broadly published and are often site-specific, general regulatory thresholds for hazardous waste generation are well-defined.

Data PointValue/GuidelineRegulatory BodySource
Hazardous Waste Generator StatusVaries based on quantity generated per month (e.g., Very Small Quantity Generator, Small Quantity Generator, Large Quantity Generator)EPA[2]
Container Color for RCRA Hazardous Pharmaceutical WasteBlackGeneral Practice/State Regulations
Container Color for Non-RCRA Pharmaceutical WasteBlue or WhiteGeneral Practice/State Regulations

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols for the synthesis or analysis of Linagliptin impurities. For such protocols, researchers should refer to relevant chemical synthesis literature and analytical method validation documents.[4][5]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for Linagliptin impurities, the following diagram illustrates the logical workflow from waste generation to final disposal.

G This compound Disposal Workflow cluster_0 On-Site Procedures cluster_1 Off-Site Disposal cluster_2 Final Disposition A 1. Waste Generation (this compound) B 2. Waste Characterization (Consult SDS) A->B C 3. Segregation (Designated Hazardous Waste Container) B->C D 4. Container Management (Label and Seal) C->D E 5. Temporary Storage (Secure, Designated Area) D->E F 6. Licensed Waste Hauler (Transport) E->F G 7. Permitted Treatment Facility F->G H 8. Controlled Incineration (or other approved method) G->H I 9. Documentation (Certificate of Destruction) H->I

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Linagliptin Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with Linagliptin impurities must adhere to stringent safety protocols to mitigate potential health risks and prevent contamination. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and proper disposal plans for Linagliptin impurities in a laboratory setting.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to ensure the safety of laboratory personnel handling active pharmaceutical ingredients (APIs) and their impurities.[1][2] The following table summarizes the recommended PPE for handling Linagliptin impurity, based on safety data sheets and general laboratory guidelines for potent pharmaceutical compounds.[3][4][5]

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[4][6]Protects eyes from dust, splashes, and vapors.[7]
Face ShieldRecommended when there is a significant risk of splashes.
Hand Protection Chemical-resistant GlovesNitrile, latex, or neoprene gloves inspected prior to use.[2][4]Provides a barrier between the skin and the chemical.[2][7]
Body Protection Laboratory CoatFire/flame resistant and impervious clothing.[4][6]Protects skin and personal clothing from contamination.
Disposable CoverallsDuPont™ Tyvek® or similar non-woven material.[3]Recommended for handling highly potent compounds or large quantities to prevent particulate contamination.[3]
Respiratory Protection RespiratorA full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[6] Powered Air Purifying Respirators (PAPRs) are suitable for applications requiring high protection factors.[8]Protects against inhalation of dust or aerosols.[7][9]
Foot Protection Closed-toe ShoesProtects feet from spills and falling objects.
Shoe CoversPrevents the spread of contamination outside the work area.[2]

Experimental Protocols: Handling and Disposal of this compound

Adherence to a strict, procedural workflow is paramount to ensure safety and maintain the integrity of the research. The following protocols for handling and disposal should be followed diligently.

Handling Protocol:

  • Preparation:

    • Ensure the work area, such as a chemical fume hood or a designated containment enclosure, is clean and properly ventilated.[7][10]

    • Verify that all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily accessible.

  • Handling the Compound:

    • Wear the appropriate PPE as outlined in the table above.

    • Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid the formation of dust and aerosols.[7][10]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[7]

    • Avoid direct contact with skin and eyes.[7]

    • Minimize the quantities of the substance being handled at any one time.

  • In Case of Exposure:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4][7]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][7]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][7]

Disposal Plan:

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Collection:

    • Collect all waste material, including excess this compound and any contaminated disposables (e.g., gloves, wipes, pipette tips), in a clearly labeled, sealed container suitable for hazardous chemical waste.[7]

  • Disposal Procedure:

    • Dispose of the waste through a licensed hazardous material disposal company.[4]

    • The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4][7]

    • Do not allow the chemical to enter drains or sewer systems.[7]

Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post_handling Post-Handling & Disposal cluster_emergency Emergency Protocol prep_area Prepare Ventilated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe spill_kit Verify Spill Kit Availability don_ppe->spill_kit handle Handle this compound (Avoid Dust/Aerosol Formation) spill_kit->handle exposure Exposure? handle->exposure decontaminate Decontaminate Work Area & Equipment exposure->decontaminate No first_aid Administer First Aid exposure->first_aid Yes dispose Dispose of Waste in Labeled Container decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe exit exit doff_ppe->exit End of Process medical_attention Seek Medical Attention first_aid->medical_attention

Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.